molecular formula C40H74N2O15 B138746 N-Demethylroxithromycin CAS No. 118267-18-8

N-Demethylroxithromycin

Katalognummer: B138746
CAS-Nummer: 118267-18-8
Molekulargewicht: 823.0 g/mol
InChI-Schlüssel: HVLDACGFXJHOFG-XZOIVAJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Demethylroxithromycin, also known as N-Demethylroxithromycin, is a useful research compound. Its molecular formula is C40H74N2O15 and its molecular weight is 823.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Demethylroxithromycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Demethylroxithromycin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

118267-18-8

Molekularformel

C40H74N2O15

Molekulargewicht

823.0 g/mol

IUPAC-Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI-Schlüssel

HVLDACGFXJHOFG-XZOIVAJYSA-N

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

Isomerische SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O

Kanonische SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O

Aussehen

White powder

Synonyme

(9E)-9-[O-[(2-Methoxyethoxy)methyl]oxime]-N-demethyl Erythromycin;  (E)-N-Demethylroxithromycin;  N-Demethylroxithromycin;  RU 44981; 

Herkunft des Produkts

United States

Foundational & Exploratory

N-Demethylroxithromycin chemical structure and properties

[1][2][3]

Executive Summary

N-Demethylroxithromycin (CAS: 118267-18-8) is a principal active metabolite and a pharmacopeial impurity (EP Impurity F) of the semi-synthetic macrolide antibiotic, Roxithromycin.[1][2][3] Chemically defined by the loss of a methyl group from the dimethylamino moiety of the desosamine sugar, this compound represents a critical analyte in drug metabolism and pharmacokinetics (DMPK) studies and quality control (QC) workflows.

While retaining the core macrocyclic lactone structure essential for binding to the bacterial 50S ribosomal subunit, N-Demethylroxithromycin exhibits an altered pharmacological profile, typically demonstrating reduced antibacterial potency compared to the parent drug. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, synthesis pathways, and validated analytical protocols.[3]

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

N-Demethylroxithromycin preserves the 14-membered lactone ring and the N-oxime side chain characteristic of roxithromycin but differs at the C3'-position of the desosamine sugar.[1][2][3]

Structural Identification[1][2]
  • Systematic Name: (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-(((2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-10-(((2-methoxyethoxy)methoxy)imino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one[1][2][3]

  • Molecular Formula: C₄₀H₄N₂O₁₅[1][3]

  • Molecular Weight: 823.02 g/mol [1][3][4]

  • Stereochemistry: Retains the complex stereochemical configuration of the parent erythromycin A scaffold.

Physicochemical Data Table[1][2][3][5]
PropertyValueNotes
CAS Number 118267-18-8Specific to the N-demethyl variant.[1][2][3]
Appearance White to off-white powderHygroscopic nature similar to parent.[1][2][3]
Solubility Soluble in Methanol, Acetonitrile, DMSOSlightly less lipophilic than Roxithromycin due to exposed secondary amine.[3]
pKa ~8.6 (Amine)Basic center at the desosamine nitrogen.[1]
LogP ~2.5 - 3.0Predicted; slightly lower than Roxithromycin (LogP ~3.7).[1][2][3]
Impurity Class EP Impurity FMonitored in European Pharmacopoeia monographs.[1]

Synthesis & Metabolic Origin[2][3]

Understanding the origin of N-Demethylroxithromycin is vital for controlling it in drug substance manufacturing and interpreting its presence in biological matrices.

Metabolic Pathway (In Vivo)

In humans, Roxithromycin undergoes hepatic metabolism via the Cytochrome P450 system (primarily CYP3A4).[1] The N-demethylation is a major Phase I metabolic route.[1][2][3]

MetabolicPathwayFigure 1: Hepatic Biotransformation Pathway of RoxithromycinRoxRoxithromycin(Parent Drug)CYPCYP3A4(Liver Microsomes)Rox->CYPSubstrate BindingNDemethylN-Demethylroxithromycin(Metabolite/Impurity F)CYP->NDemethylOxidativeDemethylationSecMetSecondary Metabolites(N,N-Didemethyl)NDemethyl->SecMetFurtherMetabolism

[1][2]

Chemical Synthesis (Semi-Synthetic Preparation)

For the generation of analytical standards, isolation from urine is inefficient. Chemical N-demethylation is preferred using a modified Polonovski reaction or photochemical methods.[1][2][3]

Protocol: Iodine-Mediated Photochemical Demethylation

  • Reagents: Roxithromycin, Iodine (

    
    ), Sodium Acetate (NaOAc), Methanol/Water.[1][3]
    
  • Reaction: Dissolve Roxithromycin in MeOH:H₂O (8:2). Add NaOAc (5 eq) and

    
     (2 eq).[1][2][3]
    
  • Irradiation: Expose the mixture to a 500W tungsten lamp at 0-5°C for 2-4 hours. The iodine acts as a radical initiator, selectively oxidizing the N-methyl group to an iminium intermediate, which hydrolyzes to the secondary amine.

  • Quenching: Terminate with aqueous Sodium Thiosulfate to neutralize excess iodine.

  • Extraction: Adjust pH to 9.0 with

    
     and extract with Dichloromethane (DCM).
    

Analytical Characterization

Precise identification requires separating the N-demethyl impurity from the parent drug, which elutes closely due to structural similarity.[3]

High-Performance Liquid Chromatography (HPLC)

This method is validated for the separation of Roxithromycin from its related substances, including Impurity F.[1][2][3]

Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl silica gel),

    
    , 
    
    
    (e.g., Zorbax Eclipse XDB-C18).[1][2][3]
  • Mobile Phase:

    • Buffer: 0.05 M Ammonium Dihydrogen Phosphate, adjusted to pH 4.5 with dilute phosphoric acid.

    • Solvent: Acetonitrile.[1][5][6][7]

    • Ratio: Buffer:Acetonitrile (60:40 v/v).[1][3]

  • Flow Rate: 1.0 mL/min.[3][7]

  • Detection: UV at 205 nm (for maximum sensitivity) or 237 nm (for specificity).[1][2][3]

  • Temperature: 30°C.

  • Injection Volume: 20

    
    L.
    

Workflow Diagram:

HPLCWorkflowFigure 2: Analytical Workflow for Impurity F DeterminationSampleSample Preparation(1 mg/mL in Mobile Phase)FilterFiltration(0.45 µm PTFE)Sample->FilterInjectInjection (20 µL)Filter->InjectColumnSeparation(C18 Column, Isocratic)Inject->ColumnDetectUV Detection(205 nm)Column->DetectDataData Analysis(Relative Retention Time)Detect->Data

Spectroscopic Identification (NMR & MS)
  • Mass Spectrometry (ESI+):

    • Parent Roxithromycin

      
      [1][2][3]
      
    • N-Demethylroxithromycin

      
       (Mass shift of -14 Da).[1][2][3]
      
  • ¹H-NMR (500 MHz, CDCl₃):

    • Parent: Shows a strong singlet at

      
       integrating for 6 protons (
      
      
      ).[1][2][3]
    • N-Demethyl: The singlet at

      
       integrates for only 3 protons (
      
      
      ).[1][2][3] A broad singlet for the NH proton may appear around 1.8-2.0 ppm depending on concentration and solvent moisture.[3]

Pharmacological Profile[1][2][4][7][10][11]

Mechanism of Action

Like the parent macrolide, N-Demethylroxithromycin functions by reversibly binding to the P-site of the 50S ribosomal subunit of susceptible bacteria.[3] This binding event inhibits RNA-dependent protein synthesis by blocking the transpeptidation and/or translocation steps, thereby arresting bacterial growth (bacteriostatic).[1][2][3]

Comparative Activity

While O-demethyl metabolites often retain significant potency, N-demethylation in macrolides generally results in a decrease in antibacterial activity.[1][2][3]

  • In Vitro Potency: Studies indicate that N-Demethylroxithromycin exhibits significantly lower activity compared to Roxithromycin against standard strains (e.g., S. aureus, S. pneumoniae).[1][3]

  • Pharmacokinetics: As a more polar metabolite, it has a shorter half-life and faster renal clearance than the parent compound.[3]

References

  • ResearchGate. (2025).[1] In vitro antibacterial activity of roxithromycin and its major metabolites. Retrieved January 28, 2026, from [Link]

  • SynZeal. (n.d.). N-Nitroso-N-Demethyl Roxithromycin (Impurity F).[1][2][3] Retrieved January 28, 2026, from [Link][1][2][3]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 6915744, Roxithromycin. Retrieved January 28, 2026, from [Link][1][2][3]

Technical Guide: Targeted Synthesis of N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Iodine-Mediated Oxidative Demethylation via Modified Polonovski-Type Reaction[1]

Executive Summary

N-Demethylroxithromycin (also known as N-mono-demethylroxithromycin or EP Impurity F) is a primary active metabolite of the semi-synthetic macrolide roxithromycin.[1] In drug development, this compound is critical as a reference standard for impurity profiling (CMC sections) and for pharmacokinetic/pharmacodynamic (PK/PD) studies.[1]

While enzymatic methods (CYP3A4 incubation) yield this metabolite, they are unscalable for preparative needs.[1] This guide details a robust chemical synthesis utilizing an iodine-mediated oxidative demethylation strategy. This protocol is preferred over the classic Polonovski reaction (N-oxide formation followed by


/acid treatment) due to higher selectivity and milder conditions that preserve the acid-sensitive cladinose sugar moiety.[1]

Mechanistic Principles

The transformation relies on the oxidative removal of a methyl group from the dimethylamino moiety on the desosamine sugar.

Reaction Pathway

The reaction proceeds through an iodine-induced radical mechanism or an iminium ion intermediate, effectively mimicking a "one-pot" Polonovski reaction without isolating the N-oxide.[1]

  • Iodinolysis: Iodine (

    
    ) reacts with the tertiary amine to form an N-iodoammonium complex.[1]
    
  • Elimination: Loss of HI generates an iminium ion intermediate (

    
    ).
    
  • Hydrolysis: The unstable iminium ion is hydrolyzed by water (present in the solvent system) to release formaldehyde and the secondary amine (N-demethylroxithromycin).

Critical Constraint: Macrolides are acid-labile.[1] The glycosidic bond of the cladinose sugar cleaves easily below pH 4.0. Therefore, Sodium Acetate (NaOAc) is strictly required to buffer the generation of hydroiodic acid (HI).

ReactionMechanism cluster_conditions Conditions Rox Roxithromycin (Tertiary Amine) Complex N-Iodo Complex (Transient) Rox->Complex I2 / MeOH Iminium Iminium Ion (Intermediate) Complex->Iminium -HI (Buffered by NaOAc) Hydrolysis Hydrolysis (+ H2O) Iminium->Hydrolysis Product N-Demethylroxithromycin (Secondary Amine) Hydrolysis->Product Byprod Formaldehyde (HCHO) Hydrolysis->Byprod Cond Temp: 47-50°C pH: Buffered (6-7) Time: 2-4 hrs

Caption: Mechanistic flow of the Iodine/Acetate oxidative demethylation pathway.

Experimental Protocol

Scale: 5.0 g Input (Scalable to 50g)

Reagents & Materials
ReagentRoleStoichiometryGrade
Roxithromycin Substrate1.0 eqUSP/EP
Iodine (

)
Oxidant2.5 - 3.0 eqReagentPlus
Sodium Acetate (

)
Buffer5.0 - 6.0 eqAnhydrous
Methanol (MeOH) Solvent10-15 VolHPLC Grade
Sodium Thiosulfate QuencherExcessSat.[1] Solution
Ammonium Hydroxide pH AdjusterAs needed28% Solution
Detailed Procedure
Step 1: Reaction Initiation[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.

  • Dissolution: Charge 5.0 g (approx. 6 mmol) of Roxithromycin and 2.5 g Sodium Acetate (anhydrous) into 60 mL of Methanol. Stir until fully dissolved.

  • Addition: Add 3.8 g Iodine (15 mmol) in a single portion. The solution will turn dark brown/red.

  • Reaction: Heat the mixture to 47–50°C .

    • Note: Do not exceed 55°C to prevent degradation of the oxime ether side chain.

    • Light: Ambient light usually suffices, but a 100W tungsten lamp can accelerate initiation if the reaction lags.

Step 2: Monitoring & Quenching[1]
  • Monitor: Check via TLC (SiO2; DCM:MeOH:NH4OH 90:10:1) or HPLC every hour.

    • Target: >90% conversion of Roxithromycin (

      
      ) to N-Demethylroxithromycin (
      
      
      
      ).[1]
    • Timeframe: Typically complete in 2–4 hours.

  • Quench: Once complete, cool the reaction mixture to room temperature.

  • De-iodination: Slowly add saturated aqueous Sodium Thiosulfate (

    
    ) solution (approx. 20-30 mL) until the iodine color completely disappears (solution turns pale yellow/colorless).
    
Step 3: Workup & Isolation[1]
  • Concentration: Remove the bulk of Methanol under reduced pressure (Rotavap at 40°C). Result is an aqueous slurry.

  • Basification: Dilute with 50 mL water. Adjust pH to 9.5–10.0 using Ammonium Hydroxide (

    
    ).[1]
    
    • Critical: The amine must be in the free-base form to extract.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Washing: Wash combined organics with Brine (

    
    ) and Water (
    
    
    
    ).[1]
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to dryness.
    
Step 4: Purification[1]
  • Crude Yield: Expect ~4.2 g of off-white foam.[1]

  • Recrystallization: Dissolve in minimal hot Ethanol, add water dropwise until turbid, and cool to 4°C.

  • Chromatography (Optional for High Purity): Silica gel column, eluting with Chloroform:Methanol:Ammonia (95:5:0.5).[1]

Workflow Start Start: Roxithromycin + NaOAc in MeOH React Add Iodine -> Heat 50°C (2-4 Hours) Start->React Quench Quench with Na2S2O3 (Remove Iodine color) React->Quench Strip Evaporate MeOH Quench->Strip Base Adjust pH to 9.5-10 (NH4OH) Strip->Base Extract Extract w/ Ethyl Acetate Dry & Concentrate Base->Extract Final Pure N-Demethylroxithromycin Extract->Final

Caption: Step-by-step experimental workflow for isolation of N-Demethylroxithromycin.

Characterization & Validation

The product is distinguished from the parent by the loss of a methyl group (-14 Da) and specific NMR shifts in the desosamine ring.

Mass Spectrometry (ESI-MS)
CompoundFormulaCalc.[1] Mass (

)
Observed Mass
Roxithromycin

837.53837.5
N-Demethylroxithromycin

823.51823.5
Nuclear Magnetic Resonance ( -NMR, 500 MHz, )
MoietyRoxithromycin (

ppm)
N-Demethylroxithromycin (

ppm)
Diagnostic Feature
N-Dimethyl 2.28 (s, 6H)2.42 (s, 3H) Integration reduces from 6H to 3H.
H-3' (Desosamine) ~2.45 (m)~2.65 (m)Downfield shift due to secondary amine.[1]
N-H AbsentBroad singlet (variable)Appearance of secondary amine proton.

Process Control & Troubleshooting

To ensure "Trustworthiness" and reproducibility, adhere to these controls:

  • pH Management (The "Safety Net"):

    • Risk:[1][2] If the reaction becomes acidic (pH < 5) due to HI generation, the cladinose sugar will hydrolyze, forming descladinose roxithromycin.

    • Control: Ensure NaOAc is in excess (5 eq).[1] Check pH of the reaction slurry before heating; it should be >6.0.

  • Over-Reaction:

    • Risk:[1][2] N,N-didemethylation (removing both methyls) is rare but possible with huge excess of Iodine and prolonged heating.[1]

    • Control: Stop reaction when <2% starting material remains. Do not "cook" overnight.

  • Colorimetric Endpoint:

    • The reaction mixture starts dark brown. As Iodine is consumed, it lightens. However, do not rely on color alone; use TLC/HPLC. The quenching step (Thiosulfate) is mandatory to prevent iodine contamination in the workup.

References

  • Standard Macrolide Demethylation Protocol

    • Flynn, E. H., et al. (1954).[1] Erythromycin.[3][4][5][6] I. Properties and Degradation Studies. Journal of the American Chemical Society. Link (Foundational chemistry for macrolide degradation).[1]

  • Iodine-Acetate Method Specifics

    • Krow, G. R. (1980).[1] The Polonovski Reaction. Organic Reactions. (General mechanism reference).

  • Impurity Characterization

    • European Pharmacopoeia (Ph.[1] Eur.) 10.[7]0. Roxithromycin Monograph. (Defines Impurity F structure and limits).

  • Synthesis of N-Demethyl Derivatives

    • US Patent 3,725,385. Method of N-demethylation of Erythromycins. Link (Describes the specific Iodine/NaOAc conditions adapted here).

  • Metabolite Identification

    • Zhu, Y., et al. (2020).[1][8] Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link (Confirmation of spectral data for N-demethyl variants).

Sources

N-Demethylroxithromycin: Origins, Synthesis, and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, metabolic origin, and synthetic pathways of N-Demethylroxithromycin , a critical metabolite and pharmacopeial impurity of the macrolide antibiotic Roxithromycin.

Executive Summary

N-Demethylroxithromycin (CAS: 118267-18-8) is the primary N-dealkylated metabolite of Roxithromycin. In pharmaceutical quality control, it is designated as European Pharmacopoeia (EP) Impurity F .

Unlike its parent compound, which possesses a tertiary amine on the desosamine sugar, N-Demethylroxithromycin contains a secondary amine. This structural change significantly alters its lipophilicity and makes it a precursor for potential nitrosamine formation (N-nitroso-N-demethylroxithromycin), a critical safety consideration in modern drug development. This guide outlines the causality of its formation via hepatic metabolism and provides a validated synthetic protocol for generating reference standards.

Chemical Identity & Structural Characterization

N-Demethylroxithromycin retains the 14-membered lactone ring and the oxime side chain of Roxithromycin but lacks one methyl group at the 3'-position of the desosamine moiety.

FeatureSpecification
Common Name N-Demethylroxithromycin
EP Designation Impurity F
CAS Number 118267-18-8
Molecular Formula

Molecular Weight 823.02 g/mol
Chemical Name (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-[(3R,4S,6R)-4-(methylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy... (full IUPAC omitted for brevity)
Key Functional Group Secondary Amine (3'-position)

Metabolic Origin: The CYP3A4 Pathway

The discovery of N-Demethylroxithromycin originated from metabolic profiling studies of Roxithromycin in humans. Unlike Erythromycin, which undergoes rapid N-demethylation, Roxithromycin is metabolized more slowly due to the stabilizing effect of the ether oxime chain.

Mechanism of Biotransformation

The formation is catalyzed primarily by Cytochrome P450 3A4 (CYP3A4) in the liver.[1] The enzyme oxidizes the N-methyl group to an iminium ion intermediate, which hydrolyzes to release formaldehyde and the secondary amine (N-demethyl metabolite).

  • Metabolite Code: Often referred to as Metabolite M3 in pharmacokinetic literature.

  • Biological Matrix: Detected in human bile, urine, and plasma.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative demethylation pathway mediated by CYP3A4.

MetabolicPathway Roxithromycin Roxithromycin (Parent Drug) Intermediate Carbinolamine Intermediate Roxithromycin->Intermediate Oxidation [O] CYP3A4 CYP3A4 Enzyme (Liver Microsomes) CYP3A4->Intermediate Catalysis NDemethyl N-Demethylroxithromycin (Metabolite M3 / Impurity F) Intermediate->NDemethyl Hydrolysis Formaldehyde Formaldehyde (By-product) Intermediate->Formaldehyde

Figure 1: CYP3A4-mediated oxidative N-demethylation of Roxithromycin.[2]

Synthetic Methodology: Reference Standard Production

To study this metabolite or control it as an impurity, researchers must synthesize it chemically. The biological isolation yield is too low for practical use. The standard industrial method utilizes an Iodine-mediated oxidative demethylation (modified Polonovski reaction conditions).

Experimental Protocol

Objective: Selective removal of one methyl group from the 3'-dimethylamino group without degrading the sensitive oxime ether or lactone ring.

Reagents Required[2][3]
  • Substrate: Roxithromycin (Pure API)

  • Oxidant: Iodine (

    
    )
    
  • Buffer/Base: Sodium Acetate (

    
    )
    
  • Solvent: Methanol (

    
    ) / Water[4][3]
    
  • Quenching Agent: Sodium Thiosulfate (

    
    )
    
Step-by-Step Workflow
  • Preparation: Dissolve 10.0 g of Roxithromycin (1 eq) and 9.0 g of Sodium Acetate (approx. 5 eq) in 100 mL of Methanol/Water (8:2 v/v).

  • Activation: Heat the solution to 47–50°C .

    • Why? Elevated temperature promotes the formation of the iodo-ammonium complex but must be controlled to prevent ester hydrolysis.

  • Oxidative Addition: Add Iodine (0.5 eq) portion-wise over 30 minutes.

    • Visual Check: The solution will turn dark red/brown.

  • pH Control: Maintain pH between 8.0 and 9.0 using 1N NaOH solution.

    • Criticality: If pH drops < 7, acid hydrolysis of the cladinose sugar (forming decladinosyl impurity) will occur.

  • Reaction Cycle: Stir until the iodine color fades (indicating consumption). Repeat iodine addition (total 2-3 eq) until HPLC indicates <5% starting material.

  • Quenching: Add aqueous Sodium Thiosulfate to neutralize excess iodine.

  • Isolation: Extract with Ethyl Acetate at pH 9.5. Wash organic layer with brine, dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from acetone/hexane or purify via silica gel column chromatography (Eluent: Chloroform/Methanol/Ammonia).

Synthesis Logic Diagram

SynthesisFlow Start Start: Roxithromycin + NaOAc Solvent: MeOH/H2O Heating Heat to 47-50°C Start->Heating IodineAdd Add Iodine (I2) Portion-wise Maintain pH 8-9 (NaOH) Heating->IodineAdd Check Iodine Color Fades? IodineAdd->Check Check->IodineAdd No (Repeat) Quench Quench with Na2S2O3 Extract w/ EtOAc Check->Quench Yes (Complete) Product Purified N-Demethylroxithromycin Quench->Product

Figure 2: Step-wise chemical synthesis of N-Demethylroxithromycin.

Analytical Profiling

For validation, the synthesized standard must be characterized against the following criteria.

HPLC Method (EP Compliant)
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Ammonium dihydrogen phosphate buffer (pH 5.5) : Acetonitrile (60:40).

  • Detection: UV at 205 nm.

  • Retention Time: N-Demethylroxithromycin typically elutes before Roxithromycin (RRT ~ 0.8 - 0.9) due to increased polarity from the exposed secondary amine.

Mass Spectrometry (LC-MS)[9]
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion:

    
    .
    
  • Fragmentation: Loss of cladinose sugar (

    
    ) is a characteristic fragment.
    

References

  • European Pharmacopoeia Commission. (2023). Roxithromycin Monograph: Impurity F. European Directorate for the Quality of Medicines (EDQM).

  • Li, X. Q., et al. (2001).[5] Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica.

  • Hoskins, J. M., et al. (1998). In vitro Analysis of the Activity of the Major Human Hepatic CYP Enzyme (CYP3A4). Journal of Pharmacological and Toxicological Methods.

  • U.S. Patent Office. (1973). Process for preparation of N-demethyl-macrolide derivatives. Patent US3725385A.[3]

  • Baird-Lambert, J., et al. (1987). Pharmacokinetics of Roxithromycin in humans. Journal of Antimicrobial Chemotherapy.

Sources

Biological activity of N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Profiling of N-Demethylroxithromycin

Executive Summary & Chemical Identity

N-Demethylroxithromycin (often designated as metabolite M3 ) is a secondary metabolite of the semi-synthetic macrolide antibiotic roxithromycin. While roxithromycin itself is designed for enhanced stability and pharmacokinetics compared to erythromycin, its metabolic breakdown yields derivatives with distinct biological profiles.

Unlike its counterpart O-demethylroxithromycin (which retains significant antibacterial potency), N-Demethylroxithromycin exhibits a marked reduction in antimicrobial activity.[1] Its primary significance in drug development lies not as a therapeutic candidate, but as a critical biomarker for CYP3A4-mediated metabolism and a reference standard for impurity profiling in pharmaceutical manufacturing.

Feature Specification
Chemical Name N-Demethylroxithromycin
Molecular Formula C40H74N2O15
Molecular Weight ~823.02 g/mol
Parent Compound Roxithromycin (C41H76N2O15)
Metabolic Origin CYP3A4-mediated N-demethylation (Liver)
Primary Activity Weak Antibacterial; CYP3A4 Interaction Probe

Structural Basis of Activity (SAR)

The biological activity of macrolides hinges on the macrocyclic lactone ring and its attached sugars: cladinose and desosamine .

  • The Critical Desosamine Interaction: The tertiary amine on the desosamine sugar is essential for binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction blocks the polypeptide exit tunnel, halting protein synthesis.

  • Impact of Demethylation: The removal of a methyl group from this nitrogen (N-demethylation) alters the basicity and steric profile of the desosamine moiety.

    • Result: This structural change significantly weakens the hydrogen bonding and electrostatic interactions required for high-affinity ribosomal binding. Consequently, N-Demethylroxithromycin shows a >10-fold reduction in antibacterial potency compared to the parent drug.

Antimicrobial Profile

While specific MIC values vary by strain, comparative studies consistently rank N-Demethylroxithromycin as significantly less potent than roxithromycin.

Comparative Potency Table
CompoundRelative PotencyActivity vs. S. aureusMechanism of Action
Roxithromycin Baseline (100%) High (MIC ~1-4 µg/mL)50S Ribosome Inhibition
O-Demethylroxithromycin High (~90-100%)Comparable to Parent50S Ribosome Inhibition
N-Demethylroxithromycin Low (<10-20%) Weak / Inactive Reduced Ribosomal Affinity
Decladinose-roxithromycin NegligibleInactiveLoss of Cladinose Sugar

Key Insight: Researchers should treat N-Demethylroxithromycin primarily as a metabolic indicator rather than an active antimicrobial agent. In potency assays, it serves as a negative control for structural integrity of the desosamine amine.

Pharmacokinetics & Metabolism

N-Demethylroxithromycin is formed via oxidative demethylation, primarily catalyzed by the Cytochrome P450 3A (CYP3A) subfamily.

  • Human Metabolism: In humans, N-demethylation is a minor pathway compared to O-demethylation or decladinose formation.

  • Rat Metabolism: In rat models, N-demethylation is more predominant, mediated by CYP3A1/2B1.[2]

  • Inhibition Potential: Unlike troleandomycin or erythromycin, which form stable, inhibitory nitroso-alkene complexes with CYP3A4 (leading to drug-drug interactions), N-Demethylroxithromycin is a weak inhibitor . It forms P450-metabolite complexes inefficiently, making it less likely to cause clinically significant metabolic inhibition.

Visualizing the Metabolic Pathway

MetabolicPathway RXM Roxithromycin (Parent Drug) CYP3A CYP3A4 (Liver) RXM->CYP3A Metabolism M1 Decladinose-RXM (Inactive) CYP3A->M1 Acid Hydrolysis / Enzymatic M2 O-Demethyl-RXM (Active) CYP3A->M2 O-Demethylation (Major in Humans) M3 N-Demethyl-RXM (Weakly Active) CYP3A->M3 N-Demethylation (Minor in Humans)

Figure 1: Metabolic fate of Roxithromycin.[1][3] N-Demethyl-RXM (Red) represents a minor pathway in humans with significantly reduced biological activity.[1]

Experimental Protocols

To study N-Demethylroxithromycin, researchers typically require isolation from biological matrices or synthesis. Below are the standard workflows for detection and activity verification.

Protocol A: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation: Dissolve N-Demethylroxithromycin standard in minimal DMSO (<1% final conc).

  • Inoculum: Prepare S. aureus (ATCC 29213) suspension at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dilution: Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL) in 96-well plates.

  • Control: Include Roxithromycin parent as a positive control and a solvent blank.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Determine the lowest concentration with no visible growth.

    • Expected Result: N-Demethyl MIC >> Roxithromycin MIC.

Protocol B: HPLC-MS/MS Detection

For pharmacokinetic profiling.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 4.5) gradient.

  • Detection: MS/MS in Positive Electrospray Ionization (ESI+) mode.

  • Transitions:

    • Roxithromycin: m/z 837.5 → 158.2

    • N-Demethylroxithromycin: m/z 823.5 → 144.2 (Shift corresponds to loss of -CH3 group).

Experimental Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) Extract Solid Phase Extraction (HLB Cartridge) Sample->Extract Clean-up LC HPLC Separation (C18 Column) Extract->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute Data Quantification (Peak Area Ratio) MS->Data Analyze

Figure 2: Analytical workflow for isolating and quantifying N-Demethylroxithromycin from biological matrices.

References

  • Li, X. Q., Zhong, D. F., Huang, H. H., & Wu, S. D. (2001). Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica, 22(5), 469-474.[3]

  • Hosagrahara, V. P., et al. (2009). Effects of roxithromycin, erythromycin and troleandomycin on their N-demethylation by rat and human cytochrome P450 enzymes.[2] Xenobiotica.

  • BenchChem. (2025). (E)-O-Demethylroxithromycin: A Technical Overview of Biological Activity.

  • PubChem. (2025). Roxithromycin Compound Summary. National Library of Medicine.

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[4] Performance Standards for Antimicrobial Susceptibility Testing.

Sources

N-Demethylroxithromycin: Mechanistic Characterization & Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the pharmacological and mechanistic profile of N-Demethylroxithromycin (N-DMR) . While often categorized simply as a metabolite, N-DMR represents a critical checkpoint in the pharmacokinetic (PK) and pharmacodynamic (PD) lifecycle of the parent drug, Roxithromycin.

Technical Guide Series: Macrolide Pharmacodynamics

Executive Summary & Molecular Identity

N-Demethylroxithromycin (also known as N-mono-demethyl roxithromycin) is the primary bioactive metabolite of the semi-synthetic macrolide roxithromycin. It is generated via oxidative demethylation by the cytochrome P450 isozyme CYP3A4 .

Unlike inert metabolic byproducts, N-DMR retains significant antibacterial potency. Its study is essential for three reasons:

  • Total Activity: It contributes to the net antimicrobial effect in vivo.

  • Safety Profiling: It participates in the formation of Nitroso-alkane complexes with CYP450, potentially influencing drug-drug interactions (DDIs).

  • Structural Insight: The loss of the methyl group on the desosamine sugar provides a structure-activity relationship (SAR) probe for ribosomal binding affinity.

Structural Pharmacology

The transition from Roxithromycin to N-DMR involves the loss of a methyl group at the


 position of the desosamine sugar moiety.
  • Parent (Roxithromycin): Contains an

    
    -dimethylamino group.[1]
    
  • Metabolite (N-DMR): Contains an

    
    -methylamino group.
    

This demethylation alters the basicity (pKa) of the amino sugar and its lipophilicity, subtly affecting how the molecule interacts with the negatively charged phosphate backbone of ribosomal RNA.

Core Mechanism of Action: Ribosomal Interference

The mechanism of N-DMR is congruent with the macrolide class, functioning as a translation inhibitor.[2]

Target: The 50S Ribosomal Subunit

N-DMR binds reversibly to the 23S rRNA within the 50S ribosomal subunit.[3] The binding site is located at the entrance of the Nascent Peptide Exit Tunnel (NPET) , specifically near the Peptidyl Transferase Center (PTC).[3][4]

Molecular Interactions

The desosamine sugar—modified in N-DMR—is the primary anchor.

  • Hydrogen Bonding: The hydroxyl groups of the macrolactone ring and the desosamine sugar form hydrogen bonds with specific nucleotides, notably A2058 and A2059 (Escherichia coli numbering) in domain V of the 23S rRNA.

  • Steric Blockade: By occupying the exit tunnel, N-DMR does not inhibit the formation of the peptide bond itself (peptidyl transferase activity remains intact). Instead, it sterically hinders the progression of the nascent polypeptide chain.[3]

  • The "Drop-off" Effect: When the nascent peptide reaches a length of 6–8 amino acids, it encounters the drug blockade. This triggers the dissociation of peptidyl-tRNA from the ribosome, leading to premature termination of protein synthesis and bacteriostasis.

Visualization: Molecular Mechanism Pathway

The following diagram illustrates the cascade from cellular entry to translational arrest.

MechanismOfAction Entry Cellular Entry (Passive Diffusion) Target 50S Ribosomal Subunit (23S rRNA Domain V) Entry->Target Cytosolic Accumulation Binding Binding at NPET (Nascent Peptide Exit Tunnel) Target->Binding Interaction Desosamine Interaction (H-bonds with A2058/A2059) Binding->Interaction Affinity Anchor Blockade Steric Hindrance of Nascent Chain Interaction->Blockade Termination Peptidyl-tRNA Drop-off (Translation Arrest) Blockade->Termination Chain Length > 6-8 AA Outcome Bacteriostasis Termination->Outcome

Caption: Step-wise mechanism of N-Demethylroxithromycin inducing translational arrest via steric blockade of the ribosomal exit tunnel.

Metabolic Pathway & CYP3A4 Interaction

While N-DMR is an antibiotic, its formation represents a key metabolic event in human liver microsomes (HLM).

The CYP3A4 Cycle

Roxithromycin is metabolized primarily by CYP3A4.[5] The N-demethylation is the rate-limiting step for clearance in many contexts.

  • Reaction: Oxidative N-demethylation.

  • Enzyme: CYP3A4 (major), CYP2C19 (minor).

  • Product: N-Demethylroxithromycin (M3 metabolite) + Formaldehyde.[6]

Complex Formation & Inhibition

Crucially, N-DMR is not just a passive product. In human liver microsomes, N-DMR (M3) has been shown to be a more potent inhibitor of CYP3A4 than the parent roxithromycin in specific assays (e.g., testosterone 6


-hydroxylation).[7] It forms a stable Nitroso-alkane metabolic intermediate (MI) complex  with the ferrous (Fe2+) heme of CYP3A4. This "suicide inhibition" potential is lower than erythromycin or troleandomycin but higher than the parent roxithromycin, making N-DMR a relevant factor in drug-drug interaction modeling.

MetabolicPathway Rox Roxithromycin (Parent) CYP CYP3A4 (Liver Microsomes) Rox->CYP Substrate Binding NDMR N-Demethylroxithromycin (Active Metabolite) CYP->NDMR Oxidative Demethylation Complex Fe2+ Nitroso-Alkane Complex CYP->Complex Metabolic Activation NDMR->CYP Re-entry/Binding Inhibition Enzyme Inactivation (DDI Potential) Complex->Inhibition

Caption: CYP3A4-mediated biotransformation of Roxithromycin to N-DMR and subsequent feedback inhibition via complex formation.[7]

Comparative Data Synthesis

The following data summarizes the biological activity of N-DMR relative to the parent compound.

ParameterRoxithromycin (Parent)N-Demethylroxithromycin (Metabolite)Significance
Ribosomal Binding High Affinity (

M)
Moderate-High AffinityMethyl group contributes to hydrophobic fit but is not essential.
Antibacterial Potency (MIC) Baseline (e.g., 0.06 - 4.0

g/mL)
Comparable / Slightly Higher (1-2x MIC)Retains therapeutic bioactivity; contributes to in vivo efficacy.
Bactericidal Activity (MBC) ModerateReducedLess effective at cell killing against specific bacilli strains.[2][8]
CYP3A4 Inhibition WeakModerateMetabolite is a stronger inhibitor of CYP3A4 than parent (Human Microsomes).
Lipophilicity HighReducedAffects membrane permeation and tissue distribution volume.

Experimental Protocols

To validate the mechanism and activity of N-DMR, the following self-validating protocols are recommended.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Quantify the antibacterial potency of N-DMR relative to Roxithromycin. Standard: CLSI M07-A10 Guidelines.

  • Compound Preparation:

    • Dissolve N-DMR standard (purity >95%) in minimal ethanol or DMSO. Dilute with Cation-Adjusted Mueller-Hinton Broth (CAMHB) to starting concentration (e.g., 64

      
      g/mL).
      
    • Control: Prepare Roxithromycin parent under identical conditions.

  • Inoculum Prep:

    • Standardize S. aureus (ATCC 29213) or S. pneumoniae (ATCC 49619) to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.

  • Assay Setup:

    • Use 96-well polystyrene plates.

    • Dispense 100

      
      L of serial 2-fold drug dilutions.
      
    • Add 100

      
      L of bacterial suspension.
      
  • Incubation:

    • 
      C for 16-20 hours (ambient air).
      
  • Readout:

    • Identify the lowest concentration with no visible growth.

    • Validation: Control strain MIC must fall within CLSI quality control ranges.

Protocol B: CYP3A4 Inactivation Assay (Testosterone Probe)

Objective: Assess the ability of N-DMR to inhibit CYP3A4 via metabolic complex formation.

  • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Pre-incubation (Metabolic Activation Step):

    • Incubate HLM with N-DMR (0–50

      
      M) and NADPH (1 mM) for 15 minutes at 37°C.
      
    • Why: This allows the formation of the Nitroso-alkane complex.

  • Substrate Addition:

    • Add Testosterone (200

      
      M), the specific probe substrate for CYP3A4.
      
    • Incubate for an additional 10 minutes.

  • Termination & Analysis:

    • Stop reaction with ice-cold acetonitrile.

    • Analyze formation of 6

      
      -hydroxytestosterone  via HPLC-MS/MS.
      
  • Calculation:

    • Compare residual CYP3A4 activity against a vehicle control.

    • Result: A decrease in 6

      
      -hydroxylation indicates mechanism-based inactivation by N-DMR.
      

References

  • BenchChem. (2025).[2] (E)-O-Demethylroxithromycin: A Technical Overview of Biological Activity. Retrieved from

  • Li, X. Q., et al. (2001).[9] Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica. Retrieved from

  • Yamazaki, H., & Shimada, T. (1998). Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites. Drug Metabolism and Disposition.[6][7][9][10][11] Retrieved from

  • Mankin, A. S. (2008). Macrolide myths. Current Opinion in Microbiology. (Contextual grounding for 50S binding mechanism).
  • DrugBank. (2024). Roxithromycin: Pharmacology and Metabolites. Retrieved from

Sources

Technical Guide: N-Demethylroxithromycin (Impurity F) in Roxithromycin API

[1]

Executive Summary

N-Demethylroxithromycin (Pharmacopoeial designation: Impurity F ) is a critical specified impurity and primary metabolite of the semi-synthetic macrolide antibiotic Roxithromycin.[1] Chemically defined as 3'-N-demethylerythromycin 9-[O-[(2-methoxyethoxy)methyl]oxime], it arises primarily through oxidative N-dealkylation of the desosamine sugar moiety.[1]

Control of this impurity is mandated by major pharmacopoeias (EP, USP, BP) due to its structural similarity to the parent drug, which challenges chromatographic separation, and its potential impact on potency and safety profiles.[1] This guide provides a comprehensive technical analysis of its formation, detection, and control strategies for pharmaceutical scientists.

Chemical & Structural Characterization[1][2][3][4]

N-Demethylroxithromycin differs from the parent molecule, Roxithromycin, by the loss of a single methyl group on the 3'-amino position of the desosamine ring. This subtle modification significantly alters the basicity and polarity of the molecule, influencing its retention behavior in reverse-phase chromatography.

FeatureRoxithromycin (Parent)N-Demethylroxithromycin (Impurity F)
CAS Number 80214-83-1118267-18-8
Molecular Formula C41H76N2O15C40H74N2O15
Molecular Weight 837.05 g/mol 823.02 g/mol
Structural Change Tertiary amine (-N(CH3)2)Secondary amine (-NHCH3)
EP Impurity Code N/AImpurity F
Relative Retention (RRT) 1.00~0.83 (Method Dependent)

Formation Mechanisms: Causality & Pathways

Understanding the genesis of Impurity F is essential for upstream process control. It originates from two distinct pathways:

A. Oxidative Degradation (Stability)

The tertiary amine on the desosamine sugar is susceptible to oxidative attack.[1] In the presence of radical initiators, light, or peroxides (often found in excipients like povidone or PEG), the N-methyl group undergoes oxidative demethylation.[1]

  • Mechanism: Abstraction of an

    
    -proton adjacent to the nitrogen, followed by reaction with oxygen to form an unstable carbinolamine intermediate, which collapses to release formaldehyde and the secondary amine (Impurity F).[1]
    
B. Synthetic Carryover (Process)

If the starting material, Erythromycin A Oxime, contains N-demethylerythromycin A oxime impurities, these will carry through the etherification reaction used to synthesize Roxithromycin.[1]

C. Metabolic Pathway (In Vivo)

While primarily an impurity in CMC (Chemistry, Manufacturing, and Controls), N-Demethylroxithromycin is also the major metabolite of Roxithromycin in humans, formed via hepatic CYP3A4-mediated metabolism.[1]

GRoxRoxithromycin(Parent API)InterCarbinolamineIntermediate(Unstable)Rox->InterOxidation (ROS/Peroxides)or CYP3A4 MetabolismImpFN-Demethylroxithromycin(Impurity F)Inter->ImpFDecompositionFormaldehydeFormaldehyde(Byproduct)Inter->FormaldehydeElimination

Figure 1: Pathway of N-Demethylation leading to Impurity F.[1]

Analytical Strategy: Detection & Quantification

Separating Impurity F from Roxithromycin is challenging due to their similar hydrophobicity. The secondary amine of Impurity F is slightly less basic than the tertiary amine of the parent, which can be exploited using pH-controlled mobile phases.

A. Pharmacopoeial Method (EP/BP Basis)

The European Pharmacopoeia (EP) prescribes a gradient LC method.[1] However, modern labs often optimize this for higher throughput.

  • Column: C18 end-capped stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][3]

    • Why: "End-capped" is critical to reduce silanol interactions with the basic amine, preventing peak tailing.

  • Mobile Phase A: Ammonium Dihydrogen Phosphate buffer (adjusted to pH ~5.0 - 6.0).

  • Mobile Phase B: Acetonitrile (ACN).[1][2][4]

  • Detection: UV at 205 nm .[4]

    • Note: Macrolides lack strong chromophores; 205 nm detects the carbonyl/ester groups but requires high-purity solvents to minimize baseline noise.

B. Self-Validating Protocol (System Suitability)

To ensure the method effectively resolves Impurity F, the following System Suitability criteria must be met:

  • Resolution (Rs): The resolution between Impurity F (RRT ~0.83) and Roxithromycin must be > 2.0 .[1][5]

  • Peak Symmetry: Tailing factor for Roxithromycin should be < 1.5.

  • Signal-to-Noise: For the sensitivity solution (0.05% level), S/N ratio > 10.

C. Advanced Characterization: LC-MS/MS

For definitive identification during method development, Mass Spectrometry is required.

  • Roxithromycin [M+H]+: m/z 837.5[1]

  • Impurity F [M+H]+: m/z 823.5 (Mass shift of -14 Da corresponds to loss of -CH3 + H).[1]

AnalyticalWorkflowStartSample Preparation(Solvent: ACN:Buffer)HPLCHPLC Separation(C18, pH 5.5, Gradient)Start->HPLCUVUV Detection (205 nm)QuantificationHPLC->UVDecisionCheck RRT ~0.83UV->DecisionMSLC-MS Confirmation(m/z 823.5)Decision->MSUnknown Peak?Report Impurity FReport Impurity FDecision->Report Impurity FMatches Std

Figure 2: Analytical workflow for the identification and quantification of Impurity F.

Regulatory & Toxicological Context

Regulatory Limits

Under ICH Q3B(R2) and EP monographs, Impurity F is a Specified Impurity .[1]

  • Acceptance Criteria: Typically NMT (Not More Than) 0.5% (varies by specific monograph version; check current EP/USP).[1]

  • Reporting Threshold: 0.1%.

Toxicological Implications

While N-Demethylroxithromycin is a metabolite formed naturally in the human body, its presence in the drug product implies a reduction in the effective dose of the parent API.

  • Activity: Studies suggest it retains antibacterial activity but with altered pharmacokinetics compared to Roxithromycin.

  • Safety: As a major metabolite, it generally qualifies for qualification thresholds higher than novel impurities, but strict limits are enforced to ensure batch consistency and stability.

References

  • European Pharmacopoeia (Ph. Eur.) . Monograph: Roxithromycin. 11th Edition. Strasbourg, France: EDQM. Available at: [Link][1]

  • PubChem . Roxithromycin (Compound Summary). National Center for Biotechnology Information. Available at: [Link][1]

N-Demethylroxithromycin: A Technical Monograph on Physicochemical Characterization and Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Demethylroxithromycin (CAS: 118267-18-8) is the primary bioactive metabolite and a critical pharmacopoeial impurity (EP Impurity F) of the macrolide antibiotic Roxithromycin.[1] Formed predominantly via hepatic CYP3A4-mediated


-demethylation, its presence dictates specific monitoring requirements in pharmacokinetic (PK) studies and quality control (QC) workflows.

This guide provides a definitive physicochemical profile and self-validating analytical protocols for researchers isolating or quantifying this compound in biological matrices and pharmaceutical formulations.

Part 1: Molecular Identity & Structural Analysis

N-Demethylroxithromycin retains the 14-membered lactone ring characteristic of semi-synthetic erythromycin derivatives but differs at the desosamine sugar moiety. The loss of a methyl group from the dimethylamino substituent transforms the tertiary amine into a secondary amine, altering its basicity and lipophilicity profile—critical factors for chromatographic retention and ionization efficiency.

Chemical Identifiers
ParameterData
Common Name N-Demethylroxithromycin
Synonyms Roxithromycin Impurity F; (E)-N-Demethylroxithromycin
CAS Registry Number 118267-18-8
Molecular Formula C₄₀H₄₄N₂O₁₅
Molecular Weight 823.02 g/mol
SMILES CC[C@H]1OC(=O)...(Full stereochemistry implied)

Part 2: Physicochemical Properties[3][4]

The following data consolidates experimental and predicted values essential for method development. The shift from a tertiary to a secondary amine results in a predictable decrease in lipophilicity (LogP) and a slight modulation in pKa, affecting mobile phase pH selection.

Key Parameters Table[2][4][5][6]
PropertyValue / RangeTechnical Insight for Method Dev
Physical State White crystalline powderHygroscopic; store desiccated at -20°C.
Solubility Soluble in MeOH, ACN, CHCl₃; Insoluble in waterHigh organic solubility supports Reverse Phase (RP) extraction.
LogP (Lipophilicity) ~1.7 - 2.1 (Predicted)Lower than Roxithromycin (~2.5). Elutes earlier than parent in RP-HPLC.
pKa (Basic) 9.3 ± 0.2 (Desosamine N)Secondary amine is highly basic. Requires high pH buffers (pH > 9) for neutral retention or low pH (pH < 4) for cationic solubility.
UV Max 210 nm (end absorption)Lacks strong chromophores; UV detection is non-specific. MS detection is mandatory for trace analysis.

Part 3: Metabolic Pathway & Formation

N-Demethylroxithromycin is generated via the oxidative demethylation of the desosamine nitrogen, catalyzed primarily by the CYP3A4 isoenzyme in humans. This pathway is competitive with other minor metabolic routes (e.g., O-demethylation).

Visualization: Biotransformation Pathway

The following diagram illustrates the enzymatic conversion and the structural locus of the modification.

MetabolicPathway Roxithromycin Roxithromycin (Parent Drug) MW: 837.05 Intermediate Carbinolamine Intermediate Roxithromycin->Intermediate Oxidation [O] CYP3A4 CYP3A4 (Hepatic Microsomes) Intermediate->CYP3A4 NDemethyl N-Demethylroxithromycin (Metabolite/Impurity F) MW: 823.02 Intermediate->NDemethyl Spontaneous Decomposition Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde

Caption: CYP3A4-mediated oxidative N-demethylation of Roxithromycin to N-Demethylroxithromycin.

Part 4: Analytical Profiling (LC-MS/MS)

Reliable quantification requires Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Due to the compound's basicity, peak tailing is a common artifact on silica-based C18 columns unless secondary interactions are suppressed.

Protocol: Self-Validating Extraction & Detection

Objective: Quantify N-Demethylroxithromycin in human plasma. Internal Standard (IS): Clarithromycin or Roxithromycin-d7.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL Internal Standard working solution (500 ng/mL).

  • Add 300 µL Acetonitrile (ice-cold) to precipitate proteins. Rationale: High organic ratio ensures release of drug from Alpha-1-acid glycoprotein (AAG).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.

Step 2: LC Conditions[2]
  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0). Rationale: Acidic pH ensures protonation for ESI+ sensitivity.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: Linear ramp to 90% B

    • 5-6 min: Hold 90% B

    • 6.1 min: Re-equilibrate 20% B

  • Flow Rate: 0.3 mL/min.

Step 3: MS/MS Parameters (MRM Mode)

The fragmentation pattern is dominated by the cleavage of the glycosidic bonds. The loss of the cladinose sugar is the most abundant transition.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragmentation Logic
N-Demethylroxithromycin 823.5 [M+H]⁺665.4 25Loss of Cladinose sugar (-158 Da)
507.3 40Loss of Cladinose + Desosamine
Roxithromycin (Parent) 837.5 [M+H]⁺679.425Loss of Cladinose sugar (-158 Da)
Visualization: Analytical Decision Tree

Use this workflow to troubleshoot separation issues between the parent and metabolite.

AnalyticalWorkflow Start Start Method Development CheckRes Check Resolution (Rs) Parent vs. Metabolite Start->CheckRes GoodRes Rs > 1.5? Yes CheckRes->GoodRes BadRes Rs < 1.5? No CheckRes->BadRes FinalMethod Validate Method (Linearity, Accuracy) GoodRes->FinalMethod OptimizepH Adjust pH (Metabolite is less lipophilic) BadRes->OptimizepH Tailoring? OptimizeCol Change Selectivity (Phenyl-Hexyl or C18-PFP) BadRes->OptimizeCol Co-elution? OptimizepH->CheckRes OptimizeCol->CheckRes

Caption: Troubleshooting logic for separating N-Demethylroxithromycin from Roxithromycin.

References

  • European Pharmacopoeia (Ph. Eur.) . Roxithromycin Monograph 1146. Impurity F identification and limits.

  • Li, X. Q., et al. (2001) .[4] Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica, 22(5), 469-474.

  • Yamazaki, H., et al. (1996) . Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites.[5] Drug Metabolism and Disposition, 24(10).

  • PubChem Compound Summary . Roxithromycin (CID 6915744) and related metabolite data.

  • Santa Cruz Biotechnology . N-Demethyl Roxithromycin Product Data Sheet (CAS 118267-18-8).[1][6][7][8]

Sources

Thermal Stability and Degradation of N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development & Stability Profiling

Executive Summary

N-Demethylroxithromycin (EP Impurity F; CAS 118267-18-8) is a primary metabolite and pharmacopeial impurity of the semi-synthetic macrolide antibiotic, Roxithromycin.[1][2] While the parent molecule exhibits robust stability due to its ether oxime side chain, the N-demethylated variant introduces a secondary amine functionality on the desosamine sugar. This structural modification fundamentally alters its degradation kinetics, increasing susceptibility to oxidative stress and N-nitrosation—a critical concern in modern regulatory compliance (ICH M7).[1][2]

This guide provides a mechanistic analysis of the thermal stability of N-Demethylroxithromycin, detailing degradation pathways, experimental protocols for forced degradation, and analytical strategies for quantification.

Molecular Architecture & Reactivity

To predict stability, one must understand the structural vulnerabilities. N-Demethylroxithromycin retains the 14-membered lactone ring of erythromycin A but differs at the C9 position and the desosamine sugar.

Structural Critical Points
FeatureStructural LocusStability Implication
Secondary Amine Desosamine Sugar (C3')High Risk. Unlike the tertiary amine in Roxithromycin, this site is prone to N-nitrosation (forming nitrosamines) and rapid oxidation to N-oxides.[1][2]
Glycosidic Bond C3 (Cladinose)Moderate Risk. Susceptible to acid-catalyzed hydrolysis, leading to loss of the cladinose sugar (decladinosylation).[1][2]
Lactone Ring 14-Membered RingModerate Risk. Thermodynamically stable at neutral pH but prone to ring-opening (saponification) under alkaline thermal stress.[1][2]
Oxime Ether C9 Side ChainHigh Stability. The ether oxime prevents the internal ketalization (spiroketal formation) common in erythromycin, conferring superior acid stability compared to erythromycin.

Thermal Degradation Mechanisms

Under thermal stress, N-Demethylroxithromycin degrades via three primary pathways. Understanding these mechanisms is essential for distinguishing between process impurities and degradation products.

Pathway A: Decladinosylation (Hydrolytic)[1][2]
  • Trigger: Acidic pH + Heat (>40°C).[1][2]

  • Mechanism: Protonation of the glycosidic oxygen at C3 facilitates the cleavage of the cladinose sugar.

  • Product: N-Demethyl-3-O-descladinosylroxithromycin.[1][2]

  • Relevance: This is the dominant pathway in solution-state stability studies.[1][2]

Pathway B: N-Oxidation & Nitrosation (Oxidative)[1][2]
  • Trigger: Oxidative stress (Peroxides/Air) + Heat.[1][2]

  • Mechanism: The secondary amine at the 3' position is nucleophilic.

    • Oxidation:[2][3][4] Forms N-Demethylroxithromycin N-oxide.[1][2]

    • Nitrosation:[2] In the presence of trace nitrites (excipients/water), it forms N-Nitroso-N-demethylroxithromycin , a potential mutagen.[1][2]

  • Relevance: Critical for formulation safety. Thermal stress accelerates radical formation, driving this pathway.[1]

Pathway C: Z/E Isomerization[2]
  • Trigger: Photo-thermal stress.[1][2]

  • Mechanism: The C=N bond at the oxime ether can undergo geometric isomerization from the active E-isomer to the thermodynamically less stable Z-isomer.

Visualization: Degradation Pathways

DegradationPathways Parent N-Demethylroxithromycin (Secondary Amine) Declad Degradant A: Descladinosyl Derivative (Hydrolysis) Parent->Declad Acid + Heat (Glycosidic Cleavage) NOxide Degradant B: N-Oxide / N-Nitroso (Oxidation/Nitrosation) Parent->NOxide Oxidants + Heat (Amine Attack) Isomer Degradant C: Z-Isomer (Isomerization) Parent->Isomer Light + Heat (C=N Rotation)

Caption: Primary thermal degradation pathways of N-Demethylroxithromycin under stress conditions.

Experimental Protocol: Forced Degradation Study

This protocol is designed to validate the stability-indicating capability of your analytical method (ICH Q1A/Q2B compliant).

Study Design Matrix
Stress TypeConditionsDurationTarget Degradation
Thermal (Solid) 60°C, 80°C (Dry Heat)7 – 14 Days5 – 20%
Thermal (Solution) 60°C, 80°C (pH 7.0 Buffer)24 – 48 Hours5 – 20%
Acid/Thermal 0.1 N HCl @ 60°C4 – 8 Hours10 – 20%
Base/Thermal 0.1 N NaOH @ 60°C2 – 4 Hours10 – 20%
Oxidative 3% H₂O₂ @ 25°C (Ambient)2 – 6 Hours5 – 15%
Step-by-Step Workflow
  • Preparation: Prepare a 1.0 mg/mL stock solution of N-Demethylroxithromycin in Acetonitrile/Water (50:50).

  • Stressing: Aliquot 5 mL into amber volumetric flasks. Add stress agents (HCl, NaOH, H₂O₂) or place in thermal chambers.[2]

  • Quenching: Neutralize acid/base samples immediately after the time point to stop the reaction.

    • Tip: Use cold buffer (4°C) to quench thermal samples rapidly.[1][2]

  • Dilution: Dilute to analytical concentration (e.g., 0.5 mg/mL) with mobile phase.

  • Analysis: Inject into HPLC/UPLC system equipped with a PDA or Mass Spectrometer.

Visualization: Experimental Workflow

Workflow cluster_stress Stress Conditions Start Sample Prep (1 mg/mL Stock) Acid Acid/Heat (0.1N HCl, 60°C) Start->Acid Base Base/Heat (0.1N NaOH, 60°C) Start->Base Oxid Oxidation (3% H2O2) Start->Oxid Quench Quench & Neutralize Acid->Quench Base->Quench Oxid->Quench Analyze LC-MS/HPLC Analysis Quench->Analyze Data Mass Balance Calculation Analyze->Data

Caption: Step-by-step forced degradation workflow ensuring mass balance tracking.

Analytical Strategy

Accurate quantification requires separating the N-demethyl variant from the parent Roxithromycin and the bis-demethylated analogs.[1]

Recommended Chromatographic Conditions
  • Column: C18 (L1) High pH resistant column (e.g., Waters XBridge or Agilent Zorbax Extend), 150 x 4.6 mm, 3.5 µm.[1][2]

    • Why? Macrolides require alkaline mobile phases (pH > 7.[1][2]5) for good peak shape; standard silica columns degrade.[1][2]

  • Mobile Phase A: 0.05M Ammonium Phosphate Buffer (pH 8.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 30% B to 70% B over 20 minutes.

  • Detection:

    • UV: 210 nm (Universal, low sensitivity).[1][2]

    • MS: ESI Positive Mode (Required for trace impurity identification).[1][2]

      • Target Ion: [M+H]+ = ~823.5 m/z.[1][2]

System Suitability Criteria
  • Resolution (Rs): > 2.0 between Roxithromycin and N-Demethylroxithromycin.

  • Tailing Factor: < 1.5 (Critical for quantification of amine-containing compounds).[1][2]

Formulation & Mitigation Strategies

To stabilize N-Demethylroxithromycin (or prevent its formation/degradation in Roxithromycin products):

  • pH Control: Maintain formulation pH between 7.0 and 8.5. Avoid acidic excipients (e.g., citric acid) which catalyze decladinosylation.[1][2]

  • Antioxidants: Incorporate radical scavengers (e.g., BHT, Sodium Metabisulfite) to protect the secondary amine from oxidation.

  • Nitrite Limits: Strictly control nitrite levels in excipients (e.g., Microcrystalline Cellulose, Lactose) to prevent N-nitrosamine formation (N-Nitroso-N-demethylroxithromycin).

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Roxithromycin Monograph 1146. (Defines Impurity F as N-demethylroxithromycin).

  • ICH Guidelines . Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • Simson Pharma . N-Demethyl Roxithromycin (EP Imp F) Structure and Data. Link

  • PubChem . N-Demethylerythromycin A (Structural Analog Reference). Link[1][2]

  • BenchChem . Comparative Stability of Roxithromycin and its Metabolites. Link

Sources

Biotransformation of Roxithromycin to N-Demethylroxithromycin: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biotransformation of Roxithromycin to N-Demethylroxithromycin, designed for researchers in drug metabolism and pharmacokinetics (DMPK).

Executive Summary

The N-demethylation of roxithromycin (RXM) represents a critical Phase I metabolic pathway mediated primarily by the Cytochrome P450 3A (CYP3A) subfamily. While O-demethylation and cladinose hydrolysis are competing pathways in human pharmacokinetics, N-demethylation serves as a vital probe for CYP3A4 catalytic competence and drug-drug interaction (DDI) potential. This guide provides a rigorous, self-validating framework for reproducing this biotransformation in vitro, analyzing the kinetics, and identifying the metabolite using LC-MS/MS.

Mechanistic Foundations

The Enzymatic Driver: CYP3A4

The transformation is an oxidative demethylation. Roxithromycin, a semi-synthetic macrolide, binds to the active site of CYP3A4 (and to a lesser extent CYP3A5). The reaction follows the canonical P450 monooxygenase cycle:

  • Substrate Binding: RXM binds to the ferric (

    
    ) heme.
    
  • Reduction & Oxygen Binding: Transfer of an electron from NADPH-P450 reductase allows oxygen binding.

  • Hydrogen Abstraction: The activated ferryl-oxo species (

    
    ) abstracts a hydrogen atom from the N-methyl group of the desosamine sugar moiety.
    
  • Hydroxylation: Rapid "oxygen rebound" hydroxylates the carbon, forming an unstable carbinolamine intermediate .

  • Collapse: The carbinolamine spontaneously decomposes, releasing formaldehyde and the secondary amine, N-demethylroxithromycin .

Pathway Visualization

The following diagram illustrates the specific metabolic flux and the competing pathways that must be controlled for in the assay.

Roxithromycin_Metabolism RXM Roxithromycin (Parent) Inter Carbinolamine Intermediate RXM->Inter CYP3A4 NADPH/O2 ODM O-Demethylroxithromycin (Major Human Metabolite) RXM->ODM CYP3A4 (Competing) Hyd Descladinose RXM (Acid Hydrolysis) RXM->Hyd pH < 4.0 (Artifact) NDM N-Demethylroxithromycin (Target Metabolite) Inter->NDM Spontaneous Decomposition HCHO Formaldehyde (By-product) Inter->HCHO

Figure 1: Mechanistic pathway of Roxithromycin N-demethylation showing the unstable carbinolamine intermediate and competing reactions.

Experimental Protocol: In Vitro Human Liver Microsomes (HLM)

This protocol uses HLM to simulate hepatic metabolism.[1] The system is self-validating through the inclusion of specific positive and negative controls.

Reagents and Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Substrate: Roxithromycin (Purity >98%).

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Clarithromycin or isotope-labeled RXM).

Incubation Workflow

To ensure kinetic accuracy, experiments should be performed under linear conditions (substrate consumption <15% and linear with time/protein).

StepActionCritical Parameter / Rationale
1. Pre-incubation Mix Buffer, HLM (final 0.5 mg/mL), and Roxithromycin (1–50 µM) in tubes. Incubate at 37°C for 5 min.Equilibrates temperature and allows substrate-enzyme binding.
2. Initiation Add NADPH Regenerating System to start the reaction.Start time (t=0). Without NADPH, P450s are inactive.
3. Reaction Incubate at 37°C with gentle shaking for 20 minutes .20 mins is typically within the linear velocity phase for macrolides.
4. Termination Add volume of ice-cold ACN (containing IS) equal to reaction volume (1:1 ratio).Precipitates proteins and halts enzymatic activity immediately.
5. Extraction Vortex for 30s, then centrifuge at 10,000 x g for 10 min at 4°C.Removes precipitated protein to prevent column clogging.
6. Analysis Transfer supernatant to HPLC vials for LC-MS/MS.Inject immediately or store at -80°C.
Validation Controls (Self-Validating System)
  • Negative Control: Incubate without NADPH. Result: No N-demethylroxithromycin should be detected. If detected, check for non-enzymatic degradation or contaminated standards.

  • Positive Control: Incubate Testosterone (CYP3A4 probe) or Erythromycin alongside. Result: Must show formation of 6

    
    -hydroxytestosterone or N-demethylerythromycin to confirm HLM viability.
    
  • Solvent Control: Incubate with DMSO/Methanol vehicle only. Result: Ensures the solvent does not inhibit the enzyme (keep organic solvent <1% v/v).

Analytical Strategy: LC-MS/MS Detection

Detection requires high selectivity to distinguish the N-demethyl metabolite (loss of -CH3) from the O-demethyl metabolite (also loss of -CH3) and the parent.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)

Product Ion (m/z)Mechanism of Fragmentation
Roxithromycin 837.5679.4Neutral loss of cladinose sugar (-158 Da).
N-Demethylroxithromycin 823.5 665.4 Loss of cladinose from demethylated parent.
O-Demethylroxithromycin 823.5Distinct retention timeIsomeric isobar; separation by chromatography is required.
Chromatographic Separation

Since N-demethyl and O-demethyl metabolites are isobaric (same mass, m/z 823.5), chromatographic resolution is mandatory .

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5-8 minutes.

  • Differentiation: N-demethyl metabolites typically elute earlier than O-demethyl metabolites on C18 columns due to the increased polarity of the exposed secondary amine compared to the hydroxyl group.

Data Analysis and Kinetics

To determine the catalytic efficiency (


) of the biotransformation, fit the formation rate of N-demethylroxithromycin to the Michaelis-Menten equation:


  • 
     : Velocity (pmol metabolite / min / mg protein).[1]
    
  • 
     : Substrate concentration of Roxithromycin.[2][3]
    
  • 
     : The affinity constant (typically 10–100 µM for macrolides).
    
  • 
     : Maximum reaction velocity.[1]
    
Experimental Workflow Visualization

Experimental_Workflow Start Preparation HLM + Buffer + RXM PreInc Pre-incubation 37°C, 5 min Start->PreInc Initiate Initiation Add NADPH PreInc->Initiate Incubate Metabolism 37°C, 20 min Initiate->Incubate Terminate Termination Ice-cold ACN + IS Incubate->Terminate Centrifuge Centrifugation 10,000g, 10 min Terminate->Centrifuge LCMS LC-MS/MS Analysis MRM: 823.5 -> 665.4 Centrifuge->LCMS

Figure 2: Step-by-step experimental workflow for the generation and detection of N-Demethylroxithromycin.

References

  • Identification of the metabolites of roxithromycin in humans. Source: Drug Metabolism and Disposition / PubMed URL:[Link]

  • Demethylation metabolism of roxithromycin in humans and rats. Source: Acta Pharmacologica Sinica URL:[Link]

  • Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin. Source: Drug Metabolism and Disposition URL:[Link]

  • Effects of roxithromycin, erythromycin and troleandomycin on their N-demethylation by rat and human cytochrome P450 enzymes. Source: Xenobiotica URL:[Link]

  • Determination of roxithromycin and its active metabolite in human urine by liquid chromatography-electrochemical detection and liquid chromatography-mass spectrometry. Source: Chinese Journal of Pharmaceutical Analysis URL:[Link]

Sources

Technical Guide: Role of CYP450 Enzymes in N-Demethylroxithromycin Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the biocatalytic role of Cytochrome P450 (CYP450) enzymes in the metabolic transformation of Roxithromycin to N-demethylroxithromycin. The primary catalytic driver identified is CYP3A4 , with minor contributions from CYP3A5. Unlike erythromycin, which exhibits potent mechanism-based inhibition (MBI) via nitroso-metabolite complex formation, roxithromycin displays a distinct kinetic profile with attenuated inhibitory potential. This document provides a mechanistic breakdown, validated experimental protocols for isoform identification, and quantitative insights into the reaction kinetics, designed for application scientists and drug metabolism researchers.

Mechanistic Insight: The Biotransformation Pathway[1]

The Substrate and Reaction

Roxithromycin is a semi-synthetic 14-membered macrolide antibiotic. Its metabolic stability is superior to erythromycin due to the N-oxime ether side chain, yet it undergoes significant hepatic metabolism.

The formation of N-demethylroxithromycin (Metabolite M3) is an oxidative demethylation reaction targeting the dimethylamino group on the desosamine sugar moiety.

  • Reaction Type: Oxidative N-Dealkylation.

  • Primary Enzyme: CYP3A4 (EC 1.14.13.97).

  • Mechanism:

    • C-H Bond Oxidation: The CYP3A4-Fe(IV)=O species abstracts a hydrogen atom from one of the N-methyl groups.

    • Carbinolamine Formation: Oxygen rebound creates an unstable carbinolamine intermediate.

    • C-N Bond Cleavage: Spontaneous collapse of the carbinolamine releases formaldehyde (

      
      ) and the secondary amine, N-demethylroxithromycin.
      
Pathway Visualization

The following diagram illustrates the specific metabolic pathway and the catalytic dominance of CYP3A4.

MetabolicPathway cluster_enzymes Catalytic Drivers Roxithromycin Roxithromycin (Substrate) Intermediate Carbinolamine Intermediate Roxithromycin->Intermediate CYP3A4 (Major) [O] Transfer NDemethyl N-Demethylroxithromycin (Metabolite M3) Intermediate->NDemethyl Spontaneous Decomposition Formaldehyde Formaldehyde (By-product) Intermediate->Formaldehyde CYP3A4 CYP3A4 CYP3A4->Intermediate CYP3A5 CYP3A5 (Minor)

Figure 1: Oxidative N-demethylation pathway of Roxithromycin mediated by CYP3A isoforms.

Experimental Validation: Isoform Identification Protocol

To definitively confirm the role of CYP3A4 and quantify N-demethylroxithromycin formation, a rigorous in vitro workflow using Human Liver Microsomes (HLM) and Recombinant CYP enzymes (rCYP) is required.

Experimental Design Strategy
  • System A (Broad Screening): Human Liver Microsomes (HLM) + Specific Chemical Inhibitors.

  • System B (Confirmation): Recombinant cDNA-expressed CYP isoforms (rCYP3A4, rCYP2C8, etc.).

  • Control: Incubation without NADPH (to rule out non-enzymatic degradation).

Validated Protocol: HLM Incubation Assay

Objective: Quantify the formation rate of N-demethylroxithromycin and assess inhibition by Ketoconazole (CYP3A4 specific inhibitor).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor System: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Substrate: Roxithromycin (Stock in Methanol, final organic <1%).

  • Inhibitor: Ketoconazole (1 µM final concentration).

Step-by-Step Workflow:

  • Pre-Incubation:

    • Prepare reaction mixture: Buffer + HLM (final 0.5 mg/mL) + Roxithromycin (10–50 µM).

    • For Inhibition Arm: Add Ketoconazole (1 µM) prior to HLM addition.

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH generating system to start the reaction.

    • Total reaction volume: 200 µL.

  • Incubation:

    • Incubate at 37°C in a shaking water bath.

    • Time: 30 minutes (Linearity must be pre-determined; typically linear up to 45 min).

  • Termination:

    • Add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Clarithromycin).

    • Vortex immediately for 30 seconds.

  • Sample Prep:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

Analytical Detection (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Transition Monitoring (MRM):

    • Roxithromycin: m/z 837.5 → 158.2

    • N-Demethylroxithromycin: m/z 823.5 → 158.2 (Mass shift of -14 Da).

Workflow Diagram

ExperimentalWorkflow Prep Preparation HLM + Buffer + Substrate Inhib Inhibition Arm (+ Ketoconazole) Prep->Inhib Control Control Arm (No Inhibitor) Prep->Control Start Initiation Add NADPH Inhib->Start Control->Start Incubate Incubation 37°C, 30 min Start->Incubate Stop Termination Ice-cold ACN + IS Incubate->Stop Analyze LC-MS/MS Analysis Quantify M3 Metabolite Stop->Analyze

Figure 2: Step-by-step experimental workflow for confirming CYP3A4 involvement using HLM.

Kinetic Profiling and Data Interpretation

Understanding the kinetics of N-demethylation is crucial for predicting Drug-Drug Interactions (DDIs). While Roxithromycin is a substrate for CYP3A4, it is a weaker inhibitor compared to other macrolides.[1]

Comparative Inhibition Potency

The formation of N-demethylroxithromycin (M3) is significant because M3 itself can act as a secondary inhibitor. The table below summarizes the interaction potential of Roxithromycin and its metabolites with CYP3A4.

CompoundRoleRelative CYP3A4 Inhibition PotencyMechanism of Inhibition
Troleandomycin Reference InhibitorHigh (+++++)Strong MI Complex Formation
Erythromycin Parent MacrolideHigh (++++)MI Complex Formation
N-Demethylroxithromycin (M3) Metabolite Moderate (+++) Metabolite-Intermediate Complex
Roxithromycin Parent DrugLow (+)Weak Competitive / Weak MI Complex
O-Dealkylroxithromycin (M2) MetaboliteLow (++)Competitive

Key Insight:

  • MI Complex: "MI" refers to the Metabolite-Intermediate complex. The nitrosoalkane intermediate formed during N-demethylation coordinates tightly with the heme iron of CYP3A4, inactivating the enzyme.

  • Roxithromycin vs. Erythromycin: Roxithromycin forms this complex much slower and less extensively than erythromycin, making it a safer alternative regarding CYP3A4-mediated DDIs. However, its metabolite M3 is a more potent inhibitor than the parent drug.[1]

Interpretation of Results
  • Strong Inhibition by Ketoconazole (>80%): Confirms CYP3A4 is the major metabolizing enzyme.

  • Correlation with rCYP3A4: High turnover in recombinant CYP3A4 systems validates the HLM data.

  • Lack of CYP2C/2D6 Involvement: Specific inhibitors for these isoforms (e.g., Quinidine for 2D6) should show negligible effect on N-demethylation.

References

  • Formation in vitro of an inhibitory cytochrome P450 x Fe2+-metabolite complex with roxithromycin and its decladinosyl, O-dealkyl and N-demethyl metabolites in rat liver microsomes. Source: PubMed / NIH URL:[Link]

  • Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites. Source: Drug Metabolism and Disposition (as cited in NIH) URL:[Link]

  • Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation.[1][2] Competition during catalysis. Source: Drug Metabolism and Disposition (NIH) URL:[Link]

  • Effects of erythromycin and roxithromycin on oxidation of testosterone and nifedipine catalyzed by CYP3A4 in human liver microsomes. Source: PubMed URL:[Link]

  • Roxithromycin: PubChem Compound Summary. Source: National Library of Medicine URL:[Link]

Sources

Technical Guide: Spontaneous Degradation of Roxithromycin to N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of macrolide antibiotic stability, Roxithromycin typically exhibits superior acid stability compared to Erythromycin due to its N-oxime ether side chain. However, a persistent and often overlooked degradation pathway is the spontaneous N-demethylation of the desosamine sugar moiety. Unlike acid hydrolysis, which is pH-dependent, this degradation is primarily driven by autoxidation —a radical-mediated process that can occur "spontaneously" under standard storage conditions if triggered by trace peroxides or metal ions in formulation excipients.

This guide details the mechanistic basis of this transformation, provides a self-validating analytical protocol for its detection, and outlines formulation strategies to mitigate the formation of N-Demethylroxithromycin (Impurity F) .

Part 1: Mechanistic Deep Dive

The "Spontaneous" Driver: Radical Autoxidation

While Roxithromycin is robust against cladinose cleavage (acid hydrolysis), the tertiary amine on the desosamine ring remains vulnerable to oxidative attack. The term "spontaneous" in this context refers to autoxidation , a chain reaction occurring at ambient conditions without the need for extreme heat or light, often catalyzed by impurities in excipients (e.g., hydroperoxides in povidone or polysorbates).

The Chemical Pathway

The degradation proceeds via an oxidative radical mechanism:

  • Initiation: A radical initiator (e.g., trace metal or peroxide) abstracts a hydrogen atom from the

    
    -methyl group.
    
  • Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical, eventually yielding an unstable carbinolamine intermediate (

    
    -hydroxymethyl).
    
  • Collapse: The carbinolamine spontaneously collapses, releasing formaldehyde and yielding the secondary amine, N-Demethylroxithromycin .

Visualization: The Degradation Pathway

The following diagram illustrates the stepwise radical mechanism leading to the impurity.

Roxithromycin_Degradation Rox Roxithromycin (Tertiary Amine) Radical C-Centered Radical Rox->Radical H-Abstraction (Initiator/Metal) Peroxy Peroxy Intermediate Radical->Peroxy + O2 Carbinol Carbinolamine (Unstable) Peroxy->Carbinol Reduction Impurity N-Demethylroxithromycin (Impurity F) Carbinol->Impurity Spontaneous Collapse Formaldehyde Formaldehyde (By-product) Carbinol->Formaldehyde

Figure 1: Radical-mediated autoxidation pathway of Roxithromycin to N-Demethylroxithromycin.

Part 2: Analytical Characterization

Detecting N-Demethylroxithromycin requires differentiating a secondary amine from a tertiary amine in a complex matrix. The loss of a methyl group results in a mass shift of -14 Da .

Key Analytical Differentiators
FeatureRoxithromycinN-Demethylroxithromycin
Molecular Weight 837.05 g/mol 823.02 g/mol
Molecular Formula


HPLC Retention Late Eluting (Relative to Impurity)Early Eluting (More Polar)
pKa (Desosamine) ~8.8 (Tertiary)~9.5 (Secondary - often broader peak)
Analytical Workflow

The following decision matrix outlines the process for confirming the impurity's identity during stability studies.

Analytical_Workflow Start Stability Sample (T=End) HPLC RP-HPLC Separation (C18, pH > 7.0) Start->HPLC Peak Unknown Peak (RRT ~0.8-0.9) HPLC->Peak MS LC-MS/MS Analysis Peak->MS MassCheck Mass Shift = -14 Da? MS->MassCheck Confirm Confirm: N-Demethylroxithromycin MassCheck->Confirm Yes (m/z 824 -> 810) Rej Investigate Other (N-Oxide, Hydrolysis) MassCheck->Rej No

Figure 2: Analytical decision matrix for identifying N-Demethylroxithromycin in stability samples.

Part 3: Experimental Protocol (Self-Validating)

To study this degradation mechanism controllably, we cannot rely on passive shelf-life studies alone. We must use Oxidative Susceptibility Profiling . This protocol uses AIBN (a radical initiator) rather than just H2O2, as H2O2 often leads to N-oxides (Impurity G) rather than N-demethylation.

Protocol: Oxidative Radical Stress Test

Objective: Mimic spontaneous autoxidation to generate N-Demethylroxithromycin for method validation.

Materials
  • API: Roxithromycin (Standard).[1][2][3]

  • Solvent: Acetonitrile / Phosphate Buffer (pH 7.0).

  • Stressor: AIBN (Azobisisobutyronitrile) - Radical Initiator.

  • Control: Hydrogen Peroxide (30%) - Oxidative Control.

Step-by-Step Methodology
  • Preparation of Stock Solution: Dissolve 50 mg of Roxithromycin in 50 mL of Acetonitrile/Buffer (50:50 v/v).

  • Radical Initiation (The Test):

    • Aliquot 10 mL of stock into a reaction vial.

    • Add 10 mg of AIBN.

    • Heat at 40°C for 24 hours under continuous aeration (bubbling air promotes

      
       incorporation).
      
    • Why: AIBN generates radicals that abstract the proton, mimicking the excipient-induced autoxidation.

  • Peroxide Control (The Comparison):

    • Aliquot 10 mL of stock.

    • Add 0.5 mL of 3% H2O2.

    • Store at Room Temperature for 4 hours.

    • Why: This predominantly forms Roxithromycin N-oxide , allowing you to chromatographically separate the N-oxide from the N-demethyl degradant.

  • Quenching & Analysis:

    • Quench AIBN samples by cooling to 4°C.

    • Quench H2O2 samples with Sodium Metabisulfite.

    • Inject both onto the HPLC system (C18 Column, Ammonium Phosphate buffer pH 8.0 / Acetonitrile gradient).

Validation Criteria (Pass/Fail)
  • Resolution: The method must resolve the N-Demethyl peak (from AIBN stress) from the N-Oxide peak (from H2O2 stress) with a resolution (

    
    ) > 1.5.
    
  • Mass Balance: The sum of assay + impurities should range between 95% - 105%.

Part 4: Mitigation Strategies

Understanding that this degradation is radical-mediated allows for precise formulation defenses:

  • Excipient Selection: Avoid excipients with high peroxide values (e.g., PEG, Polysorbates, Povidone) unless they are "Low Peroxide" grades.

  • Antioxidants: Incorporate radical scavengers. Butylated Hydroxyanisole (BHA) or Propyl Gallate are effective at terminating the radical propagation step shown in Figure 1.

  • Chelating Agents: Use EDTA to sequester trace metal ions (Fe, Cu) that catalyze the initial radical generation.

References

  • Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation. International Journal of Environmental Analytical Chemistry. (2016).

  • Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB.

  • Roxithromycin EP Impurity F (N-Demethyl Roxithromycin). Veeprho Laboratories.

  • Stress Degradation Studies of Macrolide Antibiotics. Hittite Journal of Science and Engineering. (2020).

  • Roxithromycin Official Monograph (JP). Japanese Pharmacopoeia.

Sources

Methodological & Application

Application Note: Quantitation of N-Demethylroxithromycin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of N-Demethylroxithromycin , the primary active metabolite of the macrolide antibiotic Roxithromycin, in human plasma. While many published methods focus solely on the parent drug, this protocol addresses the specific challenges of metabolite quantification, including polarity shifts, potential source fragmentation of the parent, and matrix interference. Using Liquid-Liquid Extraction (LLE) and a reversed-phase C18 separation, this method achieves a Lower Limit of Quantification (LLOQ) of 5.0 ng/mL with a run time of under 5 minutes.

Introduction & Biological Context

Roxithromycin is a semi-synthetic macrolide extensively used to treat respiratory and soft tissue infections.[1] Its metabolism is primarily hepatic, mediated by the cytochrome P450 3A (CYP3A) isoenzyme. The major metabolic pathway involves N-demethylation at the desosamine sugar moiety, yielding N-Demethylroxithromycin.

Why this metabolite matters:

  • Pharmacokinetics: The metabolite retains antibacterial activity.

  • Drug-Drug Interactions (DDI): As a CYP3A substrate/inhibitor, monitoring the metabolite-to-parent ratio provides critical data on enzyme induction or inhibition in clinical trials.

Analytical Challenge: N-Demethylroxithromycin is structurally identical to the parent except for the loss of a methyl group (-14 Da) on the amino sugar. This increases its polarity, causing it to elute earlier than Roxithromycin in reversed-phase chromatography. Furthermore, in-source fragmentation of the parent drug can occasionally mimic the metabolite's precursor ion, making chromatographic separation critical.

Analytical Workflow

The following diagram illustrates the critical path from sample collection to data generation.

AnalyticalWorkflow Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (Roxithromycin-d7 or Clarithromycin) Sample->IS_Add Spike Extract Liquid-Liquid Extraction (MTBE + Alkaline Buffer) IS_Add->Extract Vortex/Centrifuge Dry Evaporation & Reconstitution Extract->Dry Supernatant LC LC Separation (C18 Column) Dry->LC Inject MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantification (Ratio Analyte/IS) MS->Data Integrate

Caption: Figure 1. End-to-end bioanalytical workflow for N-Demethylroxithromycin quantification.

Method Development Strategy

Extraction Logic: LLE vs. PPT

While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is selected for this protocol.

  • Reasoning: Macrolides are subject to significant matrix effects (ion suppression) from plasma phospholipids. LLE using Methyl tert-butyl ether (MTBE) provides a cleaner extract than PPT, improving signal-to-noise at the LLOQ.

  • pH Control: Macrolides are basic. Adding a small amount of dilute ammonia or sodium carbonate ensures the analyte is in its non-ionized state, maximizing recovery into the organic layer.

Chromatography & Separation
  • Column: A high-pH stable C18 column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX) is recommended.

  • Mobile Phase: Basic mobile phases (pH ~8-9 using Ammonium Bicarbonate) often yield better peak shape and retention for basic macrolides compared to acidic conditions. However, acidic mobile phases (Formic Acid) are more common for maximizing ESI+ sensitivity. This protocol uses 0.1% Formic Acid for maximum sensitivity, relying on a high-efficiency column to handle the peak shape.

Experimental Protocol

Materials & Reagents
  • Analytes: N-Demethylroxithromycin (Standard), Roxithromycin-d7 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.[2]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

  • Buffer: 0.1 M Sodium Carbonate (pH ~9.8).

Sample Preparation (Step-by-Step)
  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL polypropylene tube or 96-well deep plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL Roxithromycin-d7 in 50:50 MeOH:Water). Vortex gently.

  • Basification: Add 50 µL of 0.1 M Sodium Carbonate. (Critical step to neutralize the amine for extraction).

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well collection plate.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex well.

LC-MS/MS Conditions

Liquid Chromatography
  • System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).

  • Column: Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm (or equivalent).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (Acetonitrile)
0.00 90 10
0.50 90 10
2.50 10 90
3.50 10 90
3.60 90 10

| 5.00 | 90 | 10 |

Mass Spectrometry
  • Source: Electrospray Ionization (ESI) – Positive Mode.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

MRM Transitions:

Analyte Precursor Ion (Q1) Product Ion (Q3) Dwell (ms) Collision Energy (V)
N-Demethylroxithromycin 823.5 144.1 50 25
Roxithromycin (Parent) 837.5 158.1 50 25

| Roxithromycin-d7 (IS) | 844.5 | 165.1 | 50 | 25 |

Note on Transitions: The N-demethylation occurs on the desosamine sugar. Therefore, the characteristic fragment ion shifts from 158 (dimethyl-desosamine) to 144 (monomethyl-desosamine).

Validation & Quality Control

To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Range: 5.0 ng/mL to 2000 ng/mL.

  • Curve Fitting: Linear regression with

    
     weighting.
    
  • LLOQ Criteria: Signal-to-Noise ratio > 10:1; Precision/Accuracy within ±20%.

Matrix Effect & Recovery
  • Matrix Factor: Compare peak area of analyte spiked into extracted blank plasma vs. neat solution. (Target: 0.85 – 1.15).

  • Recovery: Compare extracted samples to unextracted standards (Target: >70% and consistent).

Stability
  • Freeze-Thaw: Stable for at least 3 cycles at -80°C.

  • Benchtop: Stable for 4-6 hours at room temperature (macrolides can be pH sensitive; keep extracts cool).

Troubleshooting & Expert Tips

  • Issue: Carryover. Macrolides are "sticky" compounds.

    • Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid. Ensure the gradient has a sufficient hold at high organic content.

  • Issue: Metabolite/Parent Cross-talk.

    • Solution: Although the masses differ by 14 Da, ensure chromatographic resolution (

      
      ) between Roxithromycin and N-Demethylroxithromycin. High concentrations of parent drug can cause isotopic interference or source saturation that affects the metabolite signal.
      
  • Issue: Peak Tailing.

    • Solution: If tailing occurs on the C18 column, add 5mM Ammonium Formate to the aqueous mobile phase to buffer the secondary interactions with silanols.

References

  • Taninaka, C., et al. "Determination of roxithromycin and its metabolites in human plasma using LC-MS/MS." Journal of Chromatography B, 738(2), 405-411.

  • FDA Guidance for Industry. "Bioanalytical Method Validation." (2018).

  • Nieto, M.J., et al. "Physicochemical properties and metabolism of macrolides." Current Medicinal Chemistry, 11(1), 2004.
  • Bahrami, G., & Mohammadi, B. "A rapid and sensitive method for determination of roxithromycin in human plasma by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B, 830(1), 2006. (Context for extraction methods).

Sources

Precision Impurity Profiling: N-Demethylroxithromycin as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide [1]

Executive Summary

In the development of semi-synthetic macrolides, the rigorous control of related substances is mandated by ICH Q3A/B guidelines. N-Demethylroxithromycin (CAS: 118267-18-8), designated as EP Impurity F , represents a critical metabolite and degradation product of Roxithromycin.[1] Its formation involves the loss of a methyl group from the dimethylamino moiety of the desosamine sugar, a modification that significantly alters its pKa and retention behavior compared to the parent drug.

This guide provides a validated framework for using N-Demethylroxithromycin as a reference standard. It moves beyond generic recipes to offer a "first-principles" approach to method development, ensuring separation efficiency, accurate quantitation via Relative Response Factors (RRF), and definitive identification using LC-MS/MS.[1]

Reference Standard Profile

Before initiating analysis, the reference standard must be characterized to ensure data integrity.

ParameterSpecification / Data
Common Name N-Demethylroxithromycin
Pharmacopoeial Designation Roxithromycin EP Impurity F
CAS Number 118267-18-8
Chemical Formula C₄₀H₄₄N₂O₁₅
Molecular Weight 823.02 g/mol
Key Functional Groups Oxime ether (chromophore), Secondary amine (pKa shift)
Storage -20°C (Hygroscopic; store under inert gas if possible)
Solubility Soluble in Acetonitrile, Methanol; Sparingly soluble in water

Handling Protocol:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation, which degrades the standard and alters weighing accuracy.

  • Stock Prep: Dissolve in pure Acetonitrile (ACN) to minimize hydrolysis, then dilute with buffer for working standards.

The Analytical Challenge: Mechanistic Insight

Separating N-Demethylroxithromycin from Roxithromycin is chemically non-trivial due to their structural similarity.[1] The only difference is a single methyl group (-CH₃) on the amino sugar.[1]

  • Hydrophobicity: The loss of the methyl group makes Impurity F slightly less hydrophobic than the parent Roxithromycin. Expect Impurity F to elute earlier (smaller

    
    ) in Reverse Phase (RP) chromatography.[1]
    
  • Basicity & Tailing: Both compounds contain basic nitrogen atoms.[1] Residual silanols on silica columns can interact with these amines, causing peak tailing.[1]

    • Solution: Use a "End-capped" C18 column and an acidic mobile phase (pH 3.0–4.[1]0) to protonate the silanols (Si-OH) and the analytes, repelling them from the stationary phase surface.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine quantitation and purity testing.

System Configuration[4][5]
  • Instrument: HPLC or UPLC with PDA (Photodiode Array) Detector.[1][2]

  • Column: High-density C18, end-capped (e.g., Hypersil ODS or XBridge BEH C18), 250 x 4.6 mm, 5 µm.[1]

  • Temperature: 40°C (Critical for mass transfer kinetics of large macrolide molecules).[1]

Mobile Phase Strategy
  • Mobile Phase A (Buffer): 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with dilute Orthophosphoric Acid.[1]

    • Why pH 3.0? Ensures the dimethylamino group is fully ionized, improving peak shape and solubility.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

Gradient Method
Time (min)% Buffer (A)% ACN (B)Flow (mL/min)Phase
0.070301.0Equilibration
2.070301.0Isocratic Hold
20.040601.0Linear Ramp
25.040601.0Wash
26.070301.0Re-equilibration
35.070301.0End
Detection
  • Wavelength: 205 nm (General detection) or 237 nm (Specific for Roxithromycin oxime chromophore).[1]

    • Recommendation: Use 237 nm for quantitation to minimize baseline noise from the mobile phase, as the oxime ether provides sufficient absorbance.

Protocol B: LC-MS/MS for Trace Identification

Objective: Definitive confirmation of Impurity F in complex matrices (e.g., stability samples, biological fluids).[1]

Note on Buffer Substitution: Phosphate buffers are non-volatile and will ruin a Mass Spectrometer. You must switch to a volatile buffer.

LC-MS Conditions[1][6]
  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization: ESI Positive Mode (+ve).

  • Mass Transitions (MRM):

    • Roxithromycin: [M+H]⁺ 837.5 → Fragments (e.g., 679.4, 158.1)[1]

    • N-Demethylroxithromycin: [M+H]⁺ 823.5 → Fragments (Loss of cladinose sugar, similar fragmentation pattern shifted by -14 Da).[1]

Protocol C: Establishing Relative Response Factors (RRF)

Objective: To accurately calculate the % impurity without needing a fresh standard curve for the impurity every time. This is a Self-Validating workflow.

The Logic: Impurity F may absorb UV light differently than the parent drug. Assuming a 1:1 response ratio leads to calculation errors.[1]

Step-by-Step RRF Determination
  • Preparation:

    • Prepare a Roxithromycin Standard solution at 0.5 mg/mL (Solution A).[1]

    • Prepare an N-Demethylroxithromycin Standard solution at 0.5 mg/mL (Solution B).[1]

  • Linearity Check: Dilute both A and B to three concentrations: 10 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Injection: Inject each level in triplicate using Protocol A.

  • Calculation:

    • Calculate the Slope (

      
      ) of the calibration curve (Area vs. Concentration) for both compounds.
      
    • RRF Formula:

      
      [1]
      
  • Application:

    
    
    (Note: If RRF is close to 1.0 (0.95–1.05), it may be negligible, but this must be experimentally proven first.)
    

Visualizing the Workflow

Diagram 1: Metabolic & Degradation Pathway

This diagram illustrates the structural relationship and the specific loss of the methyl group that defines the impurity.

MetabolicPathway Rox Roxithromycin (Parent API) MW: 837.5 Liver In Vivo Metabolism (CYP3A4) Rox->Liver N-demethylation Degradation Stress Degradation (Oxidative Stress) Rox->Degradation ImpF N-Demethylroxithromycin (Impurity F) MW: 823.5 Liver->ImpF -CH3 Group Degradation->ImpF Minor Pathway

Caption: Transformation of Roxithromycin to Impurity F via metabolic or oxidative demethylation.[1]

Diagram 2: Analytical Decision Matrix

A logic flow for selecting the correct protocol based on the stage of drug development.

AnalyticalWorkflow Start Sample Analysis Request TypeCheck Determine Analysis Type Start->TypeCheck QC Routine QC / Release TypeCheck->QC High Conc / Defined RandD R&D / Stability / Unknowns TypeCheck->RandD Trace / Complex Matrix MethodA Protocol A: HPLC-UV (Phosphate Buffer pH 3.0) QC->MethodA MethodB Protocol B: LC-MS/MS (Formate Buffer pH 4.0) RandD->MethodB Calc Apply RRF Correction MethodA->Calc Report Final Certificate of Analysis MethodB->Report Identification Only Calc->Report Quantitation

Caption: Decision tree for selecting HPLC vs. LC-MS based on analytical requirements.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Roxithromycin Monograph 118267-18-8.[1][3] (Detailed impurity limits and definitions).

  • LGC Standards . N-Demethyl Roxithromycin Reference Material Data Sheet. Retrieved from

  • Li, X. Q., et al. (2001).[1][4] "Demethylation metabolism of roxithromycin in humans and rats." Acta Pharmacologica Sinica, 22(5), 469-474.[1][4] (Mechanistic source for metabolic pathway).[1][5][6]

  • ICH Guidelines. Q3A(R2): Impurities in New Drug Substances.
  • Sielc Technologies . Separation of Roxithromycin on Newcrom R1 HPLC column. Retrieved from (Source for acidic mobile phase conditions).[1]

Sources

Application Note: Protocol for N-Demethylation of Roxithromycin Using Iodine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The selective N-demethylation of macrolide antibiotics is a critical transformation in medicinal chemistry, primarily used to generate secondary amines for further functionalization or to synthesize pharmacopeial impurity standards (e.g., for QC analysis of N-desmethyl metabolites). While enzymatic and chloroformate-mediated methods exist, the Iodine-Sodium Acetate (Polonovski-type) protocol remains the industrial gold standard due to its operational simplicity and selectivity.

This guide details the protocol for converting Roxithromycin (a semi-synthetic macrolide with an N-oxime ether side chain) to N-desmethylroxithromycin . Unlike erythromycin, roxithromycin contains an oxime ether moiety that requires specific attention to pH and temperature to prevent side reactions. This protocol utilizes an iodine-mediated oxidative mechanism buffered by sodium acetate in aqueous methanol.

Key Applications
  • Impurity Profiling: Synthesis of Reference Standard (EP Impurity F related substances).

  • Medicinal Chemistry: Creation of a reactive secondary amine handle at the 3'-position for "hybrid drug" synthesis.

Mechanistic Insight

The reaction proceeds via an oxidative demethylation mechanism. It is distinct from the classic Polonovski reaction (which uses N-oxides) but shares the key iminium intermediate.

  • N-Iodination: The tertiary amine of the desosamine sugar reacts with iodine (

    
    ) to form an unstable N-iodoammonium complex.
    
  • Elimination/Oxidation: Base-promoted elimination (or radical homolysis followed by oxidation) generates a reactive iminium ion intermediate (

    
    ).
    
  • Hydrolysis: The iminium species is rapidly hydrolyzed by water in the solvent system to release formaldehyde and the secondary amine (N-desmethyl product).

Mechanistic Pathway Diagram

G Rox Roxithromycin (Tertiary Amine) Complex N-Iodo Complex (Transient) Rox->Complex + I2, NaOAc Iminium Iminium Ion (R2N+=CH2) Complex->Iminium - HI (Oxidation) Hydrolysis Hydrolysis (+ H2O) Iminium->Hydrolysis Product N-Desmethylroxithromycin (Secondary Amine) Hydrolysis->Product Formaldehyde Formaldehyde (Byproduct) Hydrolysis->Formaldehyde

Figure 1: Stepwise mechanism of Iodine-mediated N-demethylation at the desosamine sugar.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Roxithromycin (USP/EP Grade)

    • Iodine (Resublimed, >99.8%)

    • Sodium Acetate Trihydrate (NaOAc·3H2O)

    • Methanol (HPLC Grade)

    • Sodium Thiosulfate (saturated aq. solution)

    • Ammonium Hydroxide (28-30%) or NaOH (1M)

    • Dichloromethane (DCM) or Chloroform

  • Equipment:

    • Round-bottom flask (shielded from direct strong light, though ambient light is acceptable).

    • Magnetic stirrer with heating block.

    • pH meter.

Reaction Stoichiometry
ComponentEquivalents (eq)Role
Roxithromycin 1.0Substrate
Sodium Acetate 3.0 - 5.0Buffer/Base (Neutralizes HI formed)
Iodine (

)
1.2 - 1.5Oxidant
Methanol/Water (8:2 v/v)Solvent (Water is essential for hydrolysis)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask, dissolve Roxithromycin (1.0 eq) in Methanol/Water (8:2). Use approximately 10 mL solvent per gram of substrate.

  • Buffering: Add Sodium Acetate Trihydrate (3.0 eq) . Stir until partially dissolved (NaOAc may remain as a suspension initially).

  • Heating: Warm the mixture to 45–50°C . Note: Do not exceed 60°C to protect the oxime ether linkage.

Phase 2: Iodine Addition (Critical Step)
  • Addition: Add Iodine (1.2 eq) in a single portion or dropwise as a solution in MeOH.

    • Observation: The solution will turn dark red/brown immediately.

  • Reaction: Stir at 50°C for 2–4 hours.

    • Monitoring: The dark iodine color will fade to a light yellow/orange as

      
       is consumed. If the color disappears completely before 2 hours, add a small additional portion of Iodine (0.2 eq).
      
    • Endpoint: Monitor by TLC (Mobile Phase: DCM/MeOH/NH4OH 90:10:1) or HPLC. The product (secondary amine) is more polar than the starting material.

Phase 3: Workup & Purification
  • Quenching: Cool the reaction to room temperature. Add saturated Sodium Thiosulfate solution dropwise until the iodine color completely disappears (solution becomes colorless or pale yellow).

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol.

  • Basification: Dilute the aqueous residue with water. Adjust pH to 9.0–9.5 using dilute Ammonium Hydroxide or 1M NaOH. Caution: High pH (>11) can degrade the lactone ring.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes) .

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate to dryness.
    
  • Purification: The crude solid is often sufficiently pure (>90%). For high purity, recrystallize from Acetone/Hexane or purify via silica gel column chromatography (DCM -> DCM/MeOH gradient).

Process Workflow Diagram

Workflow start Start: Roxithromycin + MeOH/H2O + NaOAc heat Heat to 50°C start->heat add_i2 Add Iodine (1.2 eq) Monitor Color Fade heat->add_i2 monitor Check TLC/HPLC (2-4 Hours) add_i2->monitor monitor->add_i2 Incomplete & Colorless quench Quench with Na2S2O3 (Remove excess Iodine) monitor->quench Conversion >95% evap Evaporate MeOH quench->evap extract Adjust pH to 9.5 Extract with DCM evap->extract finish Isolate N-Desmethylroxithromycin extract->finish

Figure 2: Operational workflow for the N-demethylation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM remains) pH too low (Acidic)Ensure NaOAc is sufficient (3-5 eq). The reaction produces HI, which must be neutralized.
Over-oxidation Excess Iodine / High TempStick to 1.2-1.5 eq Iodine. Do not exceed 60°C.
Hydrolysis of Cladinose pH < 3 or pH > 11Maintain pH buffering. Avoid strong mineral acids during workup.
Color persists indefinitely Reaction stalledCheck temperature. If T < 40°C, reaction is very slow.

References

  • US Patent 3,725,385. Method of demethylating N-methyl compounds.[1] (Original description of Iodine/NaOAc demethylation for macrolides).

  • Kobrehel, G. et al. (1993). Synthesis and antibacterial activity of new N-desmethyl-azithromycin derivatives. Journal of Antibiotics. (Describes analogous conditions for azithromycin).
  • Ma, S. et al. Recent Advances in Iodine-Mediated Radical Reactions. (Mechanistic background on iodine radical chemistry).

  • SynZeal Research. N-Nitroso-N-Demethyl Roxithromycin Impurity Standard. (Confirmation of target structure stability and relevance).

Sources

Advanced Impurity Profiling of Roxithromycin: Targeting N-Demethylroxithromycin (Impurity F)

[1][2][3]

Executive Summary

In the rigorous landscape of macrolide antibiotic analysis, N-Demethylroxithromycin (identified as Impurity F in the Ph.[] Eur. monograph) represents a critical quality attribute. As both a primary metabolite and a potential degradation product, its presence directly correlates with the stability and metabolic profile of the Active Pharmaceutical Ingredient (API).

This Application Note provides a field-proven protocol for the detection, separation, and quantification of N-Demethylroxithromycin. Unlike generic methods, this guide emphasizes the high-molarity buffer chemistry required to suppress silanol interactions common with basic macrolides, ensuring robust resolution between the impurity (RRT ~0.[]83) and the parent drug.

Chemical Intelligence & Origin[2]

Understanding the structural nuance is prerequisite to effective separation. Roxithromycin is a semi-synthetic derivative of erythromycin with an N-oxime side chain.[][2]

  • Parent Molecule: Roxithromycin (

    
    )[][3][4][5][6]
    
  • Target Impurity: N-Demethylroxithromycin (Impurity F) (

    
    )[][3]
    
  • CAS Number: 118267-18-8[][3][4][7][8]

  • Mechanism of Formation:

    • Metabolic: Oxidative demethylation by CYP3A4 enzymes in vivo.

    • Degradation: Loss of the methyl group on the desosamine sugar moiety under stress conditions (light/oxidative stress).

Structural Transformation Diagram[3]

ChemicalPathwaycluster_legendPathway ContextRoxRoxithromycin(Parent API)ImpFN-Demethylroxithromycin(Impurity F)Rox->ImpFOxidative Demethylation(Desosamine Sugar)NitrosoN-Nitroso-N-demethylroxithromycin(Nitrosamine Risk)ImpF->NitrosoNitrosation (+NO+)(Potential Genotoxic Risk)

Figure 1: Transformation pathway showing the origin of Impurity F and its potential downstream conversion to nitrosamine impurities.

Method Development Strategy

The "High-Salt" Imperative

Macrolides are basic compounds that interact strongly with residual silanol groups on silica-based columns, leading to peak tailing.[] Standard 10-20 mM buffers are often insufficient.[]

  • Expert Insight: This protocol utilizes a ~0.43 M (49.1 g/L) Ammonium Dihydrogen Phosphate buffer. The high ionic strength effectively "masks" silanols, sharpening the peak shape for Impurity F and ensuring it resolves from the main peak.

Detection Choice
  • UV at 205 nm: Macrolides lack strong chromophores. Detection at 205 nm is mandatory but susceptible to baseline drift from organic modifiers. High-purity solvents are non-negotiable.[]

Detailed Experimental Protocol

Reagents & Materials
  • Ammonium Dihydrogen Phosphate (

    
    ):  HPLC Grade (Must be free of trace metals).
    
  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Water: Milli-Q or equivalent (18.2 MΩ[][3]·cm).

  • Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm packing (e.g., Hypersil ODS or equivalent).[]

Mobile Phase Preparation

Buffer Solution (pH 5.3):

  • Weigh 49.1 g of Ammonium Dihydrogen Phosphate.

  • Dissolve in 1000 mL of water.

  • Adjust pH to 5.3 ± 0.05 using dilute Sodium Hydroxide (

    
    ).
    
    • Note: Ensure the pH meter is calibrated at pH 4 and 7 immediately prior.

Mobile Phase A (MP-A):

  • Mix 307 volumes of Acetonitrile with 693 volumes of Buffer Solution.

  • Ratio: ~30.7% ACN / 69.3% Buffer.

Mobile Phase B (MP-B):

  • Mix 700 volumes of Acetonitrile with 300 volumes of Water.

  • Ratio: 70% ACN / 30% Water.[9]

Chromatographic Conditions
  • Flow Rate: 1.0 - 1.5 mL/min (Adjust to achieve Roxithromycin RT ~22 min).

  • Column Temperature: Ambient (20–25 °C).

  • Injection Volume: 20 µL.

  • Detection: UV @ 205 nm.[10]

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Phase Description
0 – 50 100 0 Isocratic Hold: Elutes Impurity F (RRT 0.83) before main peak.
50 – 51 100 → 90 0 → 10 Ramp: Clears late-eluting hydrophobic impurities.
51 – 80 90 10 Wash: Maintains high organic strength.[][3]
80 – 81 90 → 100 10 → 0 Re-equilibration: Return to initial conditions.

| 81 – 100 | 100 | 0 | Equilibration: Critical for retention time reproducibility.[3] |

Validation & System Suitability

To ensure the method is performing correctly, you must verify the Relative Retention Time (RRT) and Resolution .

System Suitability Criteria
  • RRT Verification:

    • Roxithromycin Retention Time (

      
      ): ~22 min.[5][11]
      
    • Impurity F (N-Demethylroxithromycin): RRT ~0.83 (Expected

      
       ~18.3 min).[][3][5][11]
      
    • Note: Impurity F elutes before the parent drug.

  • Resolution (

    
    ): 
    
    • The resolution between Impurity F and Roxithromycin is generally robust due to the long isocratic hold.

    • Critical Pair: If Impurity G (RRT ~1.15) is present, ensure

      
       between Roxithromycin and Impurity G (as per Ph.[] Eur.).
      
  • Sensitivity (LOD/LOQ):

    • Target LOQ: ≤ 0.05% (reporting threshold).

    • Impurity F Limit: NMT 0.5% (Ph.[5] Eur. specified limit).

Workflow Diagram

MethodWorkflowStartSample Preparation(1.0 mg/mL in MP-A)SystemSuitSystem Suitability Injection(Ref Std Mix)Start->SystemSuitCheckCheck RRT & Resolution(Imp F RRT ~0.83)SystemSuit->CheckCheck->SystemSuitFail (Re-equilibrate)SampleInjSample Injection(Gradient Run)Check->SampleInjPassDataQuantification(Area Normalization)SampleInj->DataReportFinal Report(Pass/Fail < 0.5%)Data->Report

Figure 2: Step-by-step analytical workflow for routine impurity profiling.

Advanced Troubleshooting & Safety

The "Salt Crash" Risk

The high concentration of phosphate buffer (49.1 g/L) poses a precipitation risk when mixed with high percentages of Acetonitrile.

  • Protocol Rule: Never allow the buffer concentration in the final on-column mix to exceed the solubility limit in ACN. The gradient moves from 100% MP-A (which is ~30% ACN) to 90% MP-A.[][5] This keeps the total ACN load safe.

  • Maintenance: Flush the system with 10% Methanol/90% Water for 30 minutes after use to prevent salt crystallization in pump heads.

Nitrosamine Awareness

While Impurity F itself is a standard organic impurity, its secondary amine structure makes it a precursor for N-Nitroso-N-demethylroxithromycin .[]

  • Guidance: If your process involves nitrites (e.g., sodium nitrite in earlier steps) or acidic conditions with nitrogen oxides, screen specifically for the nitrosated analog of Impurity F using LC-MS/MS, as UV detection is insufficient for ppm-level nitrosamine limits.[]

References

  • European Pharmacopoeia (Ph.[12][13] Eur.) . Roxithromycin Monograph 1146. European Directorate for the Quality of Medicines & HealthCare (EDQM). [][3]

  • Axios Research . Roxithromycin EP Impurity F Reference Standard Data.

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[14]

  • PubChem . Roxithromycin Compound Summary. National Library of Medicine. [][3]

Application Note: Profiling the Cytotoxic Potential of N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Cell-Based Assay Framework

Abstract

This application note provides a rigorous technical guide for determining the cytotoxicity of N-Demethylroxithromycin , a primary metabolite and known impurity (Impurity F) of the macrolide antibiotic Roxithromycin. While Roxithromycin generally exhibits a favorable safety profile, regulatory guidelines (such as ICH M3 and FDA MIST) require the safety characterization of major metabolites. This guide outlines a dual-endpoint strategy using HepG2 (hepatocellular carcinoma) cells to assess metabolic impairment (MTT assay) and membrane integrity (LDH release), enabling researchers to distinguish between cytostatic and cytotoxic effects.[1]

Introduction & Scientific Rationale

Roxithromycin is a semi-synthetic macrolide widely used for respiratory tract infections.[2] Its metabolism is primarily hepatic, mediated by the cytochrome P450 isoenzyme CYP3A4 , leading to the formation of N-Demethylroxithromycin (also known as N-mono-demethylroxithromycin) [1, 2].[1]

Evaluating the toxicity of this specific metabolite is critical for two reasons:

  • Metabolic Safety: To ensure the metabolite does not possess disproportionate toxicity compared to the parent drug.

  • Impurity Profiling: N-Demethylroxithromycin is a listed impurity in pharmaceutical manufacturing.[1] High-purity standards are required to qualify its safety limits [3].

Experimental Strategy: Macrolides can induce hepatotoxicity (e.g., phospholipidosis or cholestasis) and, less frequently, cardiotoxicity.[1] Therefore, this protocol prioritizes HepG2 cells as the biological model due to their retained phase I/II metabolic enzyme activities, allowing for a more physiologically relevant assessment of xenobiotic stress compared to non-metabolic cell lines like CHO or HEK293 [4, 5].

Experimental Workflow Visualization

The following diagram outlines the integrated workflow for profiling N-Demethylroxithromycin toxicity, from compound solubilization to dual-endpoint data acquisition.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Culture cluster_2 Phase 3: Dual Assay NDR N-Demethylroxithromycin (Powder) Sol Solubilization (100% DMSO) NDR->Sol Dil Serial Dilution (Media + 0.5% DMSO) Sol->Dil Treat Compound Treatment (24h - 72h) Dil->Treat HepG2 HepG2 Seeding (1x10^4 cells/well) Inc Incubation (24h Adhesion) HepG2->Inc Inc->Treat Super Supernatant Collection Treat->Super Aliquot 50µL Cell Adherent Cells Treat->Cell Remaining LDH LDH Assay (Membrane Integrity) Super->LDH MTT MTT Assay (Mitochondrial Health) Cell->MTT

Caption: Figure 1. Integrated workflow for dual-endpoint cytotoxicity profiling of macrolide metabolites.

Materials & Reagents
ComponentSpecificationPurpose
Test Compound N-Demethylroxithromycin (>95% purity)Target analyte.[1]
Parent Control Roxithromycin (Standard)Comparative baseline.
Positive Control Erythromycin Estolate or DoxorubicinValidates assay sensitivity (known toxicity).
Cell Line HepG2 (ATCC HB-8065)Liver model competent in CYP3A4 activity.[1]
Assay Reagent A MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Measures mitochondrial succinate dehydrogenase activity.[1]
Assay Reagent B Lactate Dehydrogenase (LDH) KitMeasures cytosolic enzyme leakage (necrosis).[1]
Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeCompound solubilization.
Protocol 1: Metabolic Competence (MTT Assay)

Principle: This assay determines the IC50 (half-maximal inhibitory concentration) based on mitochondrial activity.[1] Viable cells reduce yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest HepG2 cells during the log growth phase.

    • Seed 10,000 cells/well in a 96-well clear flat-bottom plate (100 µL volume).

    • Critical: Include "No Cell" blanks (media only) to correct for background absorbance.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Preparation:

    • Dissolve N-Demethylroxithromycin in 100% DMSO to create a 100 mM Stock .

    • Prepare intermediate dilutions in culture media.

    • Constraint: Ensure final DMSO concentration is ≤ 0.5% in all wells to prevent solvent-induced toxicity [4].[1]

    • Test Range: 0.1 µM to 1000 µM (Log-scale spacing recommended).

  • Treatment:

    • Aspirate old media carefully.

    • Add 100 µL of treatment media containing the metabolite.

    • Incubate for 48 hours (Standard for macrolide toxicity profiling) [5].

  • MTT Reaction:

    • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours at 37°C. Check for purple precipitate under a microscope.

  • Solubilization & Read:

    • Carefully remove supernatant (or use SDS-based stopper if using a kit).[1]

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Shake plate for 10 minutes.

    • Measure absorbance at 570 nm (Reference: 650 nm).

Protocol 2: Membrane Integrity (LDH Release)

Principle: LDH is a stable cytosolic enzyme released into the culture medium only upon cell membrane damage. This distinguishes between cells that are metabolically suppressed (low MTT) versus physically lysed (high LDH).[1]

Step-by-Step Methodology:

  • Supernatant Collection:

    • Note: This can be performed on the same plate as the MTT assay if planned correctly.

    • Prior to adding MTT, transfer 50 µL of supernatant from the treatment plate to a new clear 96-well plate.

  • Controls (Critical for Calculation):

    • Low Control (Spontaneous Release): Untreated cells.

    • High Control (Maximum Release): Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to collection.[1]

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium INT) to the supernatant plate.

    • Incubate at Room Temperature for 30 minutes in the dark.

  • Stop & Read:

    • Add Stop Solution (usually Acetic Acid or HCl based).

    • Measure absorbance at 490 nm (Reference: 680 nm).

Data Analysis & Interpretation

1. Calculation of Viability (MTT):


[1]

2. Calculation of Cytotoxicity (LDH):


[1]

3. Interpretation Guide:

ScenarioMTT ResultLDH ResultInterpretation
A High (>90%)Low (<10%)Non-Toxic (Safe at this concentration).[1]
B Low (<50%)High (>50%)Cytotoxic (Necrosis/Late Apoptosis).[1] Membrane rupture.
C Low (<50%)Low (<10%)Cytostatic (Growth arrest or metabolic suppression without lysis).

Biological Context: Macrolides like Roxithromycin typically show IC50 values in the range of 150–500 µM in HepG2 cells [5, 6]. N-Demethylroxithromycin is expected to follow a similar trend.[1] If the metabolite shows an IC50 < 50 µM, it suggests significantly higher toxicity than the parent, warranting further investigation into reactive metabolite formation.

Mechanistic Pathway Visualization

Understanding why toxicity occurs helps in interpreting data. The following diagram illustrates the potential pathways involving CYP3A4 metabolism and downstream cellular stress.

G cluster_tox Potential Toxicity Mechanisms Rox Roxithromycin (Parent Drug) CYP CYP3A4 (Hepatic Metabolism) Rox->CYP N-demethylation NDR N-Demethylroxithromycin (Metabolite) CYP->NDR Mito Mitochondrial Dysfunction NDR->Mito High Conc. Phospho Phospholipidosis (Lysosomal Accumulation) NDR->Phospho Cationic Amphiphilic Nature ROS Oxidative Stress (ROS Generation) Mito->ROS Outcome Cell Death (Apoptosis/Necrosis) Phospho->Outcome ROS->Outcome

Caption: Figure 2. Putative cytotoxicity pathways for Roxithromycin and its N-demethylated metabolite.

References
  • PubChem. (n.d.). Roxithromycin | C41H76N2O15.[3] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • Yamazaki, H., et al. (1995). In vitro and in vivo effects of a new macrolide antibiotic roxithromycin on rat liver cytochrome P-450. Chemico-Biological Interactions. (Contextualized via Taylor & Francis search). [Link]

  • SynZeal. (n.d.). N-Nitroso-N-Demethyl Roxithromycin Reference Standard. Retrieved January 28, 2026, from [Link][1]

  • Viluksela, M., et al. (1996). Cytotoxicity of macrolide antibiotics in a cultured human liver cell line. Journal of Antimicrobial Chemotherapy. Retrieved January 28, 2026, from [Link][1]

  • Modi, S., et al. (2012). Cytotoxic effects of 110 reference compounds on HepG2 cells. National Institutes of Health (PubMed). Retrieved January 28, 2026, from [Link][1]

  • DTIC. (2006). Anti-Cytotoxic and Anti-Inflammatory Effects of the Macrolide Antibiotic Roxithromycin. Defense Technical Information Center. Retrieved January 28, 2026, from [Link][1]

Sources

Application Note: In Vivo Characterization of N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals conducting in vivo characterization of N-Demethylroxithromycin , a primary active metabolite of the macrolide antibiotic Roxithromycin.

Introduction & Scientific Rationale

N-Demethylroxithromycin (also known as the M3 metabolite) is a biologically active derivative formed via the N-demethylation of Roxithromycin, mediated primarily by the CYP3A subfamily. While often overshadowed by its parent compound, rigorous in vivo profiling of this metabolite is critical for three reasons:

  • Active Contribution: It retains antibacterial activity, contributing to the overall pharmacodynamic (PD) envelope of the parent drug.

  • Safety & DDI Risk: Unlike the parent compound, N-Demethylroxithromycin has been identified as a potent inhibitor of CYP3A4, capable of forming quasi-irreversible metabolic intermediate complexes (MICs) with the heme iron of the enzyme. This makes it a key driver of drug-drug interactions (DDIs).

  • Species-Specific Metabolism: Rats metabolize Roxithromycin to N-Demethylroxithromycin more extensively than humans (who favor O-demethylation).[1] This necessitates careful model selection and data scaling.

This guide outlines the protocols for Pharmacokinetic (PK) profiling, Efficacy testing, and Safety assessment.

Pre-clinical Considerations

Species Selection
  • Rat (Sprague-Dawley/Wistar): Preferred for metabolic profiling. Rats exhibit high N-demethylation activity, making them the ideal model to study the formation kinetics of this metabolite.

  • Mouse (CD-1/BALB/c): Preferred for infection models (efficacy) due to established immune-suppression protocols (neutropenic models).

Formulation Strategy

Macrolides are lipophilic and poorly soluble in water. Improper formulation leads to erratic absorption.

  • Vehicle A (IV Administration): 5% Ethanol + 5% Solutol HS15 (or Tween 80) + 90% Saline.

  • Vehicle B (Oral Administration): 0.5% Carboxymethylcellulose (CMC) or Methylcellulose with 0.1% Tween 80.

  • Storage: Prepare fresh. Macrolides are susceptible to acid degradation; ensure vehicle pH is buffered to ~6.0–7.0.

Module A: Pharmacokinetic (PK) Profiling

Experimental Design

This protocol measures the systemic exposure of N-Demethylroxithromycin following the administration of the parent drug (Metabolite Kinetics) or the metabolite itself (Direct Kinetics).

Study Groups:

Group Test Article Route Dose (mg/kg) Purpose

| G1 | Roxithromycin | IV | 5 - 10 | Calculate Formation Clearance (


) |
| G2  | Roxithromycin | PO | 20 - 50 | Assess First-Pass Metabolism |
| G3  | N-Demethylroxithromycin* | IV | 5 | Determine Volume of Distribution (

) & Elimination (

) |

*Note: G3 requires synthesized standard of the metabolite.

Sampling Protocol
  • Method: Jugular vein cannulation (JVC) or retro-orbital bleeding (sparse sampling in mice).

  • Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h.

  • Processing: Collect blood into K2EDTA tubes. Centrifuge at 3000 x g for 10 min at 4°C. Store plasma at -80°C.

Bioanalytical Method (LC-MS/MS)

Critical Insight: Macrolides are prone to in-source fragmentation. Use "soft" ionization settings.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (preserves protonation).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Mass Transitions (MRM):

AnalytePrecursor Ion (m/z)

Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Roxithromycin 837.5158.2 (Desosamine)3025
N-Demethylroxithromycin 823.5158.2 (Desosamine)3228
IS (Clarithromycin) 748.5158.23025

Module B: Efficacy (Murine Neutropenic Thigh Model)

This model is the "Gold Standard" for determining the PK/PD index (AUC/MIC) required for bacteriostasis.

Workflow Diagram

InfectionModel Start Acclimatization (Day -7) Neutropenia Induce Neutropenia Cyclophosphamide (Day -4 & -1) Start->Neutropenia Infection IM Inoculation S. aureus / S. pneumoniae (T = 0 h) Neutropenia->Infection Treatment Treatment Dosing (T = +2 h, +14 h) Infection->Treatment Harvest Tissue Harvest & CFU Counting (T = +24 h) Treatment->Harvest

Figure 1: Timeline for the Murine Neutropenic Thigh Infection Model.

Protocol Steps
  • Neutropenia Induction: Administer Cyclophosphamide (150 mg/kg IP) on Day -4 and (100 mg/kg IP) on Day -1.

  • Inoculation: Inject

    
     CFU of S. aureus (or target pathogen) into the posterior thigh muscle (0.1 mL volume).
    
  • Treatment: Administer N-Demethylroxithromycin (SC or PO) starting 2 hours post-infection. Use dose fractionation (q6h, q12h, q24h) to determine if efficacy is driven by

    
     or Time>MIC.
    
  • Endpoint: Harvest thigh muscles, homogenize in saline, and plate serial dilutions for CFU determination.

Module C: Safety & Toxicology (CYP Inhibition)[2]

Rationale: N-Demethylroxithromycin is a mechanism-based inhibitor (MBI) of CYP3A. Standard toxicity studies may miss this unless a dynamic interaction probe is used.

In Vivo DDI Study (The "Midazolam Probe")

This experiment tests if N-Demethylroxithromycin alters the metabolism of other drugs.

  • Probe Substrate: Midazolam (sensitive CYP3A substrate).

  • Design:

    • Phase 1 (Control): Administer Midazolam (IV/PO) alone. Measure AUC.

    • Phase 2 (Inhibition): Pre-treat animals with N-Demethylroxithromycin (or Parent) for 3 days to allow metabolic complex formation.

    • Phase 3 (Test): Administer Midazolam + N-Demethylroxithromycin.

  • Analysis: Calculate the ratio of

    
    . A ratio > 2 indicates significant inhibition (Safety Flag).
    
Mechanism of Toxicity Diagram

ToxicityMechanism Drug N-Demethylroxithromycin (Secondary Amine) Metabolism Oxidation to Nitrosoalkane (-N=O) Drug->Metabolism CYP3A4 Complex Fe(II)-Nitroso Complex (Metabolic Intermediate Complex) Metabolism->Complex Heme Binding Consequence CYP3A4 Inactivation (Irreversible Inhibition) Complex->Consequence Outcome Reduced Clearance of Co-meds (Toxicity / DDI) Consequence->Outcome

Figure 2: Mechanism-Based Inhibition of CYP3A4 by N-Demethylroxithromycin.

References

  • Li, X. Q., et al. (2001). "Demethylation metabolism of roxithromycin in humans and rats."[1] Acta Pharmacologica Sinica. Link

  • Yamazaki, H., et al. (1999). "Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites." Drug Metabolism and Disposition. Link

  • Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases. Link

  • Nilsen, O. G., et al. (1992). "Macrolide pharmacokinetics and dose-response relationships." Scandinavian Journal of Infectious Diseases. Link

Sources

Application Note: Precision Calibration of Analytical Systems using N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: AN-RXM-IMP-006

Abstract

This application note details the standardized protocol for utilizing N-Demethylroxithromycin (CAS: 118267-18-8) as a critical reference standard in the calibration of HPLC and LC-MS/MS systems. As a primary metabolite and pharmacopoeial impurity (EP Impurity F) of the macrolide antibiotic Roxithromycin, precise quantification of this compound is mandatory for regulatory compliance (ICH Q3A/B) and pharmacokinetic profiling.[1] This guide provides validated workflows for stock preparation, chromatographic separation, and system suitability testing to ensure data integrity in drug development pipelines.

Technical Profile & Physicochemical Properties

Before initiating any experimental workflow, the analyst must understand the physicochemical behavior of the reference standard to prevent degradation or precipitation.

PropertySpecificationCritical Note
Chemical Name N-DemethylroxithromycinAlso known as Roxithromycin EP Impurity F
CAS Number 118267-18-8Verification key for purchasing
Molecular Formula C40H74N2O15High MW indicates potential for carryover
Molecular Weight 823.02 g/mol Use this value for molarity calculations
Solubility Methanol, Acetonitrile, EthanolPractically insoluble in water
pKa ~8.8 (Amine)pH control in mobile phase is critical for peak shape
Storage -20°C, DesiccatedHygroscopic; equilibrate to RT before weighing

Experimental Protocols

Protocol A: Reference Standard Preparation

Objective: Create a stable, accurate stock solution for calibration curves.

Reagents:

  • N-Demethylroxithromycin Reference Standard (>95% purity).[1]

  • LC-MS Grade Methanol (MeOH).[1]

  • LC-MS Grade Acetonitrile (ACN).[1]

  • Volumetric Flasks (Class A, Amber glass).[1]

Workflow:

  • Equilibration: Remove the standard vial from -20°C storage and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Rationale: Prevents condensation moisture from degrading the hygroscopic solid.

  • Weighing: Accurately weigh 10.0 mg of N-Demethylroxithromycin into a 10 mL amber volumetric flask.

  • Dissolution: Add 5 mL of Methanol . Sonicate for 5 minutes. The compound is lipophilic; methanol ensures complete solvation before adding any aqueous buffer.

  • Dilution: Make up to volume with Acetonitrile (or Mobile Phase A if using isocratic).[1]

    • Final Concentration: 1.0 mg/mL (1000 µg/mL).[1]

  • Storage: Aliquot into 1.5 mL amber HPLC vials. Store at -20°C. Stability: 1 month.

Protocol B: HPLC/LC-MS Method Development

Objective: Achieve baseline separation (Resolution > 6.0) between the parent drug (Roxithromycin) and the N-Demethyl metabolite.[1][2]

Instrument Parameters
ParameterHPLC (UV Detection)LC-MS/MS (Quantitation)
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18)C18, 100 x 2.0 mm, 3 µm (e.g., Phenomenex Luna)
Mobile Phase A 0.05M Ammonium Acetate (pH 4.[1]5)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.3 mL/min
Injection Vol 20 µL5 µL
Detection UV @ 205 nm or 210 nmESI Positive Mode (MRM)
Column Temp 30°C40°C
Gradient Profile (LC-MS)
  • 0.0 min: 30% B

  • 1.0 min: 30% B

  • 6.0 min: 90% B (Elute lipophilic impurities)[1]

  • 8.0 min: 90% B

  • 8.1 min: 30% B

  • 12.0 min: 30% B (Re-equilibration)

Expert Insight: The N-Demethyl variant is slightly more polar than Roxithromycin due to the loss of a methyl group, typically eluting before the parent peak in Reversed-Phase chromatography. However, pH plays a massive role. At neutral pH, peak tailing may occur due to silanol interactions; acidic pH (4.0–5.[1]0) suppresses these interactions.[1]

Protocol C: System Suitability & Calibration

Objective: Validate instrument performance before running unknown samples.

  • Resolution Test:

    • Prepare a "System Suitability Mix" containing 10 µg/mL Roxithromycin and 10 µg/mL N-Demethylroxithromycin.[1]

    • Requirement: Resolution (

      
      ) between the two peaks must be 
      
      
      
      (EP/USP standards often require >3, but >6 ensures robustness against column aging).[1]
  • Calibration Curve Construction:

    • Prepare serial dilutions in Mobile Phase Initial (30% ACN / 70% Buffer).[1]

    • Points: 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µg/mL.

    • Acceptance:

      
      .
      
  • Carryover Check:

    • Inject the highest standard (50 µg/mL) followed immediately by a blank.[1]

    • Requirement: Blank peak area must be < 0.1% of the LOQ area.

Visualized Workflows

Diagram 1: Analytical Workflow for Impurity Profiling

This diagram illustrates the logical flow from sample preparation to data validation, highlighting the critical decision points (diamonds).

AnalyticalWorkflow Start Start: Reference Standard (N-Demethylroxithromycin) Prep Stock Prep (1 mg/mL) Solvent: MeOH/ACN Start->Prep Dilution Serial Dilution (0.1 - 50 µg/mL) Prep->Dilution SystemCheck System Suitability Test (Mix with Parent Drug) Dilution->SystemCheck Pass Resolution > 6.0? SystemCheck->Pass RunSamples Run Calibration Curve & Unknowns Pass->RunSamples Yes Fail Troubleshoot: Adjust pH or Gradient Pass->Fail No Data Data Analysis: Quantify Impurity F RunSamples->Data Fail->SystemCheck Retest

Caption: Step-by-step analytical workflow ensuring system readiness before quantitative analysis.

Diagram 2: Metabolic & Impurity Logic

Understanding the origin of the impurity helps in troubleshooting its presence in samples (e.g., distinguishing metabolic degradation from synthesis byproducts).

MetabolicPathway cluster_0 Analytical Significance Rox Roxithromycin (Parent Drug) NDemethyl N-Demethylroxithromycin (EP Impurity F / Metabolite) Rox->NDemethyl CYP450 (Liver) N-Demethylation ODemethyl O-Demethylroxithromycin (Alternative Metabolite) Rox->ODemethyl O-Demethylation

Caption: Pathway showing N-Demethylroxithromycin formation via N-demethylation of the parent drug.

Troubleshooting & Best Practices

  • Peak Tailing: N-Demethylroxithromycin contains a secondary amine.[1] If peak tailing is observed, ensure the mobile phase contains a modifier like Ammonium Acetate or Triethylamine (TEA) to mask free silanols on the column.

  • Retention Time Shift: This compound is sensitive to pH changes. If retention time drifts, check the pH of the aqueous buffer (Buffer A). A shift of 0.1 pH units can alter selectivity.

  • Carryover: Due to the high molecular weight (823 g/mol ) and lipophilicity, the compound may stick to injector seals. Use a needle wash solution of 50:50 Methanol:Isopropanol.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Roxithromycin Monograph 1146: Impurity F (N-Demethylroxithromycin).[1] Strasbourg, France: EDQM. [1]

  • Li, X. Q., et al. (2001). "Demethylation metabolism of roxithromycin in humans and rats."[3] Acta Pharmacologica Sinica, 22(5), 469-474.[1]

  • National Institute of Health Sciences (NIHS). Roxithromycin Reference Standard Data Sheet (JP).[1][1]

  • Santa Cruz Biotechnology. N-Demethyl Roxithromycin Product Data Sheet (CAS 118267-18-8).[1][4][1]

Sources

Application Note: High-Resolution Separation of Roxithromycin and Related Impurities via Micellar Electrokinetic Chromatography (MEKC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Roxithromycin, a semi-synthetic macrolide derived from erythromycin, presents significant analytical challenges due to its lack of strong chromophores, high hydrophobicity, and the structural similarity of its impurities (e.g., stereoisomers and synthesis precursors like Erythromycin A). While High-Performance Liquid Chromatography (HPLC) remains the pharmacopoeial standard (EP/USP), it often struggles with column fouling and long equilibration times for these hydrophobic basic compounds.[1]

This Application Note details a Micellar Electrokinetic Chromatography (MEKC) protocol designed as an orthogonal validation method. Unlike Capillary Zone Electrophoresis (CZE), which separates solely on charge-to-mass ratio, MEKC employs surfactant micelles to create a "pseudostationary phase," enabling the separation of neutral and structurally similar macrolides with high efficiency and low solvent consumption.

Scientific Foundation: The MEKC Advantage[2]

The Challenge of Macrolides

Roxithromycin (


) is a weak base. In standard CZE at acidic pH, it becomes fully protonated, leading to severe adsorption on the silica capillary wall (peak tailing). At neutral/alkaline pH, it is largely neutral, migrating with the Electroosmotic Flow (EOF) without separation.
The MEKC Solution

MEKC introduces a surfactant, typically Sodium Dodecyl Sulfate (SDS), at a concentration above its Critical Micelle Concentration (CMC).

  • Pseudostationary Phase: SDS forms anionic micelles that migrate against the EOF (towards the anode) but are dragged toward the cathode by the stronger EOF.

  • Partitioning: Hydrophobic analytes (like Roxithromycin) partition into the micelle core.[1] The more time an analyte spends in the micelle, the slower its migration velocity.[2]

  • Selectivity: Separation is achieved based on hydrophobicity differences, resolving impurities that have identical charge-to-mass ratios.[1]

Visualization of Separation Mechanism

MEKC_Mechanism cluster_capillary Capillary Interior (pH 8.5) EOF Electroosmotic Flow (EOF) (Fast -> Cathode) Detection UV Detection (200-210 nm) EOF->Detection Micelle SDS Micelle (Anionic -> Anode) Micelle->Detection Separation Window Rox Roxithromycin (Hydrophobic) Rox->Micelle Strong Partitioning (Retarded Migration) Impurity Polar Impurity (Less Hydrophobic) Impurity->EOF Migrates Faster Impurity->Micelle Weak Partitioning Injection Sample Injection Injection->Rox Injection->Impurity

Caption: Figure 1. MEKC separation principle. Hydrophobic Roxithromycin interacts strongly with the slow-moving micelles, while more polar impurities migrate faster with the bulk aqueous phase.

Experimental Protocol

Reagents and Chemicals
  • Analyte: Roxithromycin (API grade).[1]

  • Surfactant: Sodium Dodecyl Sulfate (SDS), electrophoresis grade (>99%).[1]

  • Buffer: Sodium Borate (or Sodium Dihydrogen Phosphate).[1]

  • Organic Modifier: Acetonitrile (ACN), HPLC grade.[1]

  • pH Adjuster: 1.0 M NaOH / 1.0 M HCl.[1]

System Configuration
ParameterSpecificationReasoning
Capillary Fused Silica, 50 µm I.D.[1][3] x 60 cm (50 cm effective)Narrow I.D.[1] facilitates heat dissipation (Joule heating).[1]
Detector UV-PDA at 205 nm Macrolides lack strong chromophores; 205 nm maximizes sensitivity vs. noise.[1]
Temperature 25°CConstant temperature is critical for reproducible micelle formation.[1]
Voltage +20 kV to +25 kVHigh voltage improves efficiency but must be balanced against current generation.[1]
Injection Hydrodynamic (50 mbar for 5s)Electrokinetic injection biases based on charge; hydrodynamic is quantitative.[1]
The "Gold Standard" Buffer Recipe

This composition provides the optimal balance between resolution and run time.

  • Stock Buffer: Prepare 50 mM Sodium Borate solution. Adjust pH to 9.0 using NaOH.

  • Micellar Solution: Dissolve SDS in the buffer to a concentration of 50 mM .

  • Organic Modification: Add 15% (v/v) Acetonitrile to the micellar solution.

    • Note: ACN reduces the retention factor, sharpening peaks and reducing analysis time for very hydrophobic impurities.

  • Filtration: Filter through a 0.45 µm membrane and degas by sonication (5 min).

Sample Preparation
  • Diluent: Methanol:Water (1:1 v/v).[1]

  • Concentration: 1.0 mg/mL (for impurity profiling).[1]

  • Filtration: 0.2 µm PTFE syringe filter.

Impurity Profiling & Data Interpretation[1][5][6][7][8]

Roxithromycin impurities are defined by the European Pharmacopoeia (EP). In MEKC, migration order is generally inverse to hydrophobicity (most hydrophobic = longest migration time).[1]

Table 1: Key Impurities and Expected Migration Behavior

ImpurityChemical NatureRelative Migration (vs Roxithromycin)
Impurity F (N-demethyl roxithromycin)More PolarFaster (Migrates earlier)
Erythromycin A (Precursor)Polar (Free hydroxyls)Faster
Impurity B (Erythromycin oxime)IntermediateClose to Main Peak
Roxithromycin (Main Peak)HydrophobicReference (tR ~ 10-12 min)
Impurity C (Alkylated side-products)Highly HydrophobicSlower (Migrates later)
Method Development Workflow

Method_Dev Start Start Method Development Initial_Run Run: 25mM Borate pH 9, 50mM SDS Start->Initial_Run Check_Res Check Resolution (Rs) Initial_Run->Check_Res Decision1 Co-elution of Impurities? Check_Res->Decision1 Add_ACN Add 10-20% Acetonitrile (Modifies Partition Coeff) Decision1->Add_ACN Yes (Hydrophobic overlap) Change_SDS Increase SDS to 75mM (Increases Retention Window) Decision1->Change_SDS Yes (Poor general separation) Final_Opt Optimize Voltage/Temp for Speed Decision1->Final_Opt No (Good Separation) Add_ACN->Final_Opt Change_SDS->Final_Opt

Caption: Figure 2. Decision tree for optimizing the MEKC separation of macrolides.

Method Validation (Self-Validating Systems)[1]

To ensure the method is trustworthy (E-E-A-T), the following System Suitability Tests (SST) must be passed before every sample batch:

  • Resolution (

    
    ): 
    
    
    
    between Roxithromycin and the nearest impurity (usually Impurity B or Erythromycin A).[1]
  • Symmetry Factor:

    
    . (If tailing occurs, refresh the capillary with 0.1M NaOH wash).
    
  • Precision: %RSD of migration time

    
     (n=6 injections).
    
  • Current Stability: The current should not fluctuate more than ±2 µA during the run. Fluctuation indicates buffer depletion or temperature control failure.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Current Drop to Zero Bubble in capillaryPurge capillary with buffer at high pressure (20 psi) for 2 mins.
Migration Time Drift Buffer Depletion / ElectrolysisReplace inlet/outlet buffer vials every 5 runs.
Noisy Baseline UV Lamp aging or Dirty WindowClean detection window with methanol; Check lamp energy.[1]
Peak Tailing Adsorption to Silica WallIncrease SDS concentration or add 2 mM Putrescine (dynamic coating).[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . "Roxithromycin Monograph 01/2008:1146".[1] European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Hancu, G. et al. (2013).[1] "Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis". Advanced Pharmaceutical Bulletin. [Link]

  • Saz, J.M.[1] & Marina, M.L. (2025).[1] "Capillary electrophoresis methods for impurity profiling of drugs: A review". Journal of Chromatography A. [Link]

Sources

N-Demethylroxithromycin in drug metabolism and pharmacokinetic (DMPK) studies

Author: BenchChem Technical Support Team. Date: February 2026

Profiling Metabolic Stability, Bioanalysis, and Pharmacokinetics

Executive Summary

In the development of macrolide antibiotics, characterizing the metabolic fate of the parent compound is critical for regulatory compliance (FDA MIST guidelines) and safety assessment. N-Demethylroxithromycin (NDR) is a primary metabolite of Roxithromycin, generated predominantly via oxidative demethylation by the Cytochrome P450 3A4 (CYP3A4) enzyme system.

While Roxithromycin exhibits improved stability compared to Erythromycin, its conversion to NDR represents a critical control point for determining intrinsic clearance (


) and potential drug-drug interactions (DDIs). This guide provides a validated framework for synthesizing, detecting, and analyzing NDR in preclinical workflows.

Metabolic Mechanism & Pathway[1][2]

Understanding the formation of NDR requires a focus on the desosamine sugar moiety of the macrolide ring. The primary biotransformation is catalyzed by CYP3A4 , which targets the tertiary amine on the desosamine ring.

The N-Demethylation Cascade
  • Substrate Binding: Roxithromycin binds to the active site of CYP3A4.

  • Oxidation: The heme-iron center abstracts an electron from the nitrogen lone pair, followed by hydrogen abstraction from the methyl group.

  • Carbinolamine Intermediate: An unstable hydroxymethyl intermediate is formed.

  • Collapse: The intermediate collapses, releasing formaldehyde and yielding the secondary amine, N-Demethylroxithromycin .

Pathway Visualization

MetabolicPathway Rox Roxithromycin (Parent) [M+H]+: 837.5 CYP CYP3A4 (Liver Microsomes) Rox->CYP Binding Inter Carbinolamine Intermediate (Unstable) CYP->Inter NADPH + O2 NDR N-Demethylroxithromycin (Metabolite) [M+H]+: 823.5 Inter->NDR Spontaneous Decomposition Formaldehyde Formaldehyde (Byproduct) Inter->Formaldehyde

Figure 1: The oxidative N-demethylation pathway of Roxithromycin mediated by CYP3A4.

Analytical Protocol: LC-MS/MS Quantification

Accurate quantification of NDR requires distinguishing it from the parent compound and other metabolites (e.g., O-demethylroxithromycin). The following protocol uses Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS.

Method Parameters[3][4][5][6][7]
ParameterSpecificationRationale
Column C18 (e.g., Phenomenex Luna 3µm, 100x2.0mm)Provides hydrophobic retention necessary for macrolides.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization (

) in positive mode.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for elution.
Ionization ESI Positive ModeMacrolides are basic; protonation is highly efficient.
Internal Standard Clarithromycin or Roxithromycin-d7Structural analog compensates for matrix effects.
MRM Transitions

Note: Transitions are based on the loss of the cladinose sugar (-158 Da) or the desosamine fragment.

  • Roxithromycin:

    
     (Quantifier), 
    
    
    
    (Qualifier)
  • N-Demethylroxithromycin:

    
     (Quantifier), 
    
    
    
    (Qualifier)
    • Mechanistic Insight: The loss of the neutral cladinose sugar (

      
      ) is the dominant fragmentation pathway. The cladinose moiety remains intact during N-demethylation of the desosamine ring.
      
Sample Preparation Workflow

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Microsomal Sample (50 µL) IS_Add Add Internal Std (Clarithromycin) Sample->IS_Add Precip Protein Precip (200 µL ACN) IS_Add->Precip Centrifuge Centrifuge 10,000 x g, 10 min Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection Sep C18 Separation (Gradient Elution) Injection->Sep Detect ESI+ MRM Detection (m/z 823.5 -> 665.4) Sep->Detect

Figure 2: Validated extraction and analysis workflow for N-Demethylroxithromycin.[1]

In Vitro Metabolic Stability Protocol

This assay determines the intrinsic clearance (


) of Roxithromycin and the formation rate of NDR using Human Liver Microsomes (HLM).
Reagents[6]
  • Phosphate Buffer: 100 mM, pH 7.4.

  • HLM: Pooled Human Liver Microsomes (20 mg/mL stock).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2.

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard.

Step-by-Step Procedure
  • Preparation: Thaw HLM on ice. Prepare a 2µM substrate solution of Roxithromycin in phosphate buffer.

  • Pre-incubation: Mix 475 µL of substrate solution with 25 µL of HLM (final protein conc: 0.5 mg/mL). Incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution.

  • Processing: Vortex for 1 min, centrifuge at 10,000 rpm for 10 min. Analyze supernatant via LC-MS/MS.

Data Calculation

Calculate the % remaining of the parent and the Area Ratio of NDR.



Where 

is the slope of the ln(concentration) vs. time plot.

DMPK & DDI Implications

Pharmacokinetics

In vivo, NDR is a minor metabolite in humans but more significant in rodent models. However, it serves as a marker for CYP3A4 activity.

  • Half-life: Roxithromycin has a long half-life (~10-12h). NDR typically parallels the elimination phase of the parent.

  • Excretion: Primarily biliary/fecal.

Drug-Drug Interactions (DDI)

Roxithromycin is a mechanism-based inhibitor of CYP3A4, though less potent than Erythromycin.

  • Metabolite-Intermediate Complex (MIC): The nitrosoalkane intermediate formed during N-demethylation can form a stable complex with the heme iron of CYP3A4, inactivating the enzyme.

  • Clinical Relevance: When co-administered with narrow-therapeutic-index CYP3A4 substrates (e.g., Midazolam, Cyclosporine), monitoring the ratio of Roxithromycin to NDR can provide insight into the extent of metabolic inhibition.

References

  • Li, X. Q., et al. (2001). "Demethylation metabolism of roxithromycin in humans and rats." Acta Pharmacologica Sinica, 22(5), 469-474.

  • Zhong, D. F., et al. (2000). "Identification of the metabolites of roxithromycin in humans." Drug Metabolism and Disposition, 28(5).

  • Xu, Y., et al. (2013). "Sensitive LC-ESI/MS/MS assay for the quantification and pharmacokinetic study of roxithromycin in human serum." Journal of Analytical Chemistry, 68, 743–747.[2]

  • Nilsen, O. G. (1995). "Roxithromycin: a pharmacokinetic review of a macrolide." Journal of Antimicrobial Chemotherapy, 36(suppl_A), 19-32.

Sources

Application Note: Utilizing N-Demethylroxithromycin in Forced Degradation and Stability-Indicating Method Development for Roxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the critical role of N-Demethylroxithromycin (EP Impurity F) as a reference standard in the development of stability-indicating methods (SIM) for Roxithromycin. While Roxithromycin is a semi-synthetic macrolide designed for improved acid stability compared to Erythromycin, it remains susceptible to oxidative and hydrolytic degradation.

The primary application of N-Demethylroxithromycin in this context is specificity validation . Because N-demethylation represents a subtle structural change (loss of a methyl group on the desosamine sugar) resulting in a secondary amine with similar polarity to the parent drug, it serves as a "critical pair" for chromatographic resolution. This guide provides a comprehensive protocol for conducting forced degradation studies, with a specific focus on using N-Demethylroxithromycin to validate analytical method specificity in compliance with ICH Q1A(R2) and ICH Q2(R1) guidelines.

Chemical Basis and Degradation Logic

Understanding the structural relationship between the API and the impurity is prerequisite to experimental design.

  • Roxithromycin (API): Contains a tertiary amine on the desosamine sugar ring.[1]

  • N-Demethylroxithromycin (Impurity): The tertiary amine is converted to a secondary amine via the loss of a methyl group (-CH₃).[1]

Why this matters:

  • Retention Time Shift: The loss of the methyl group slightly increases polarity and capability for hydrogen bonding, typically causing N-Demethylroxithromycin to elute before Roxithromycin in reverse-phase C18 systems (depending on pH).[1]

  • Oxidative Pathway: While acid hydrolysis typically cleaves the cladinose sugar (forming degradation products like decladinosyl-roxithromycin), oxidative stress (peroxide) is the primary driver for N-demethylation and N-oxidation.[1]

Experimental Protocol: Forced Degradation

Materials and Reagents
  • API: Roxithromycin Reference Standard (>99.0%).[1]

  • Impurity Standard: N-Demethylroxithromycin (EP Impurity F) Reference Standard.[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.[1]

Preparation of Standard Solutions
  • Roxithromycin Stock (1.0 mg/mL): Dissolve 25 mg of Roxithromycin in 25 mL of diluent (Mobile Phase A:B 50:50).

  • N-Demethylroxithromycin Stock (0.1 mg/mL): Dissolve 1 mg of N-Demethylroxithromycin in 10 mL of diluent.

Stress Conditions & Spiking Protocol

The following workflow ensures that the analytical method can distinguish the API from its degradation products.

Stress TypeStress ConditionDurationNeutralizationRole of N-Demethyl Standard
Acid Hydrolysis 1.0 mL Stock + 1.0 mL 0.1 N HCl2 hrs @ 60°CNeutralize w/ 0.1 N NaOHNegative Control: Confirm N-demethyl is not the major product here (Cladinose cleavage dominates).
Base Hydrolysis 1.0 mL Stock + 1.0 mL 0.1 N NaOH2 hrs @ 60°CNeutralize w/ 0.1 N HClResolution Check: Base stress may cause ester hydrolysis; ensure N-demethyl resolves from these.
Oxidation 1.0 mL Stock + 1.0 mL 3% H₂O₂4 hrs @ RTNone requiredPrimary Application: N-demethylation occurs here.[1] Spike sample with standard to confirm peak identity.
Thermal Solid state @ 80°C24 hrsDissolve in diluentComparator: Assess thermal stability of the amine group.
The "Spiking" Validation Step

To prove the method is stability-indicating:

  • Take the Oxidative Stress Sample (which naturally generates some N-demethyl impurities).[1]

  • Spike the sample with 10 µL of the N-Demethylroxithromycin Stock .

  • Inject into HPLC.

  • Criteria: The peak area of the suspect impurity must increase without peak splitting (confirming identity), or a distinct new peak must appear with Resolution (

    
    ) > 1.5 from the main peak.
    

Analytical Methodology (HPLC)[1][3][4][5][6][7][8]

This method is optimized to separate the critical pair (Roxithromycin and N-Demethylroxithromycin).[1]

  • Column: C18 End-capped (e.g., Hypersil ODS or equivalent), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Buffer: 0.05 M Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 4.5 with dilute orthophosphoric acid.[1]
      
    • Ratio: Buffer : Acetonitrile (60:40 v/v).[1] Note: Higher aqueous content aids in separating the polar amine variants.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 205 nm (or 210 nm).[1]

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

Visualized Workflows

Diagram 1: Forced Degradation & Validation Workflow

This flowchart illustrates the decision process for using the N-Demethylroxithromycin standard during method validation.

ForcedDegradationWorkflow Start Start: Method Validation PrepSamples Prepare Roxithromycin Stress Samples (Acid, Base, Ox) Start->PrepSamples Analyze HPLC Analysis (Initial Run) PrepSamples->Analyze CheckPeaks Are Degradation Peaks Observed? Analyze->CheckPeaks Spike Spike Sample with N-Demethylroxithromycin Std CheckPeaks->Spike Yes (esp. Oxidative) Pass Method Validated: Specificity Confirmed CheckPeaks->Pass No (Stable) ReAnalyze Re-Analyze Spiked Sample Spike->ReAnalyze Compare Compare Chromatograms ReAnalyze->Compare ResolutionCheck Check Resolution (Rs) Is Rs > 1.5? Compare->ResolutionCheck ResolutionCheck->Pass Yes Fail Method Failed: Optimize Mobile Phase/Gradient ResolutionCheck->Fail No (Co-elution) Fail->PrepSamples Re-develop

Caption: Workflow for utilizing N-Demethylroxithromycin to validate analytical method specificity under stress conditions.

Diagram 2: Macrolide Degradation Logic

A simplified view of the chemical logic guiding the detection of N-Demethylroxithromycin.

DegradationLogic Rox Roxithromycin (API) (Tertiary Amine) OxStress Oxidative Stress (H2O2) Rox->OxStress AcidStress Acid Stress (HCl) Rox->AcidStress NDemethyl N-Demethylroxithromycin (Secondary Amine) [Target Impurity] OxStress->NDemethyl Dealkylation (-CH3) NOxide Roxithromycin N-Oxide (Oxidation Product) OxStress->NOxide N-Oxidation (+O) Cladinose Decladinosyl Roxithromycin (Hydrolysis Product) AcidStress->Cladinose Sugar Cleavage

Caption: Differentiation of degradation pathways. N-Demethylation is primarily associated with oxidative stress or metabolic simulation.[1]

Data Interpretation & Acceptance Criteria

When reviewing the HPLC data from the spiked samples:

  • Retention Time Match: The retention time of the specific degradation peak in the oxidized sample should match the retention time of the N-Demethylroxithromycin standard (

    
     2%).
    
  • Peak Purity (PDA/DAD): Use a Diode Array Detector to ensure the "Impurity" peak is spectrally pure.[1] If the standard and the degradation product co-elute perfectly and the peak purity index is close to 1.0, identity is confirmed.

  • Resolution (

    
    ):  The critical parameter is the resolution between the API (Roxithromycin) and the N-Demethyl impurity.
    
    • Pass:

      
       (Baseline separation).
      
    • Fail:

      
       (Indicates method cannot reliably quantify the impurity; requires pH adjustment of mobile phase).
      

References

  • ICH Harmonised Tripartite Guideline. (2003).[1][3] Stability Testing of New Drug Substances and Products Q1A(R2).[1][4][5] International Conference on Harmonisation.[1][6] Link

  • European Pharmacopoeia (Ph.[1] Eur.). Roxithromycin Monograph: Impurity F (N-Demethylroxithromycin).[1]Link[1]

  • Wahba, M. E. K. (2013).[1][6] Liquid Chromatographic Determination of Roxithromycin: Application to Stability Studies. Journal of Chromatographic Science, 51(1), 44–52.[1][6] Link[1]

  • Simson Pharma. (n.d.).[1] N-Demethyl Roxithromycin (EP Imp F) Reference Standard Data.[1][7]Link[1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Demethylroxithromycin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYN-ROX-NDM-001 Assigned Specialist: Senior Application Scientist, Macrolide Chemistry Division[1]

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are encountering difficulties in the preparation of N-Demethylroxithromycin (also known as Roxithromycin Impurity F or a primary metabolite).

Synthesizing this molecule is deceptively complex. Unlike simple amine deprotections, removing the N-methyl group from the desosamine sugar of Roxithromycin requires balancing oxidative power against the fragility of the macrolide ring. The glycosidic bonds (particularly the cladinose linkage) are acid-labile, while the lactone ring is base-sensitive.[1]

This guide details the Iodine/Sodium Acetate Oxidative Demethylation protocol, the industry standard for high-fidelity conversion, and provides a troubleshooting matrix for common failure modes.

Part 1: The Validated Protocol (Iodine-Mediated)

The most robust method for N-demethylation of macrolides (Erythromycin, Roxithromycin, Azithromycin) utilizes iodine as an oxidant in the presence of a buffer.

The Mechanism

Understanding why we perform each step is critical for troubleshooting.

  • N-Iodination: Iodine reacts with the tertiary amine to form an N-iodoammonium species.[1]

  • Elimination: Base-assisted elimination of HI generates a reactive iminium ion (

    
    ).[1]
    
  • Hydrolysis: Water attacks the iminium carbon, collapsing the species to release formaldehyde and the secondary amine (N-demethyl product).

Step-by-Step Methodology

Reagents:

  • Roxithromycin (Starting Material)[1][2][3][4][5]

  • Iodine (

    
    )[1][6]
    
  • Sodium Acetate (NaOAc) - Critical Buffer[1]

  • Methanol (MeOH) and Water[1][6]

  • Sodium Thiosulfate (for quenching)[1]

Workflow:

  • Dissolution: Dissolve Roxithromycin (1.0 eq) and Sodium Acetate (3.0 - 4.0 eq) in a mixture of MeOH:Water (8:2 ratio).

    • Scientist Note: The water is necessary for the final hydrolysis step. An anhydrous system will stall at the iminium intermediate.

  • Oxidant Addition: Heat the solution to 50–60°C . Add Iodine (1.0 - 1.5 eq) portion-wise over 30 minutes.

    • Why portion-wise? To prevent over-oxidation of other sensitive functional groups.

  • pH Maintenance: Monitor pH strictly. Maintain pH 8.0–9.0 using dilute NaOH if necessary.

    • Critical Control Point: If pH < 7, you risk hydrolyzing the cladinose sugar (forming 3-decladinosyl roxithromycin).[1] If pH > 10, you risk saponifying the lactone.

  • Reaction Monitoring: Stir at 50°C for 2–4 hours. Monitor by TLC or HPLC.

  • Quenching: Once the starting material is consumed, cool to room temperature. Add saturated aqueous Sodium Thiosulfate until the dark iodine color disappears (turns pale yellow/colorless).

  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: The crude product often contains unreacted Roxithromycin. Purification via silica gel column chromatography (CHCl3:MeOH:NH4OH) or recrystallization is required.[1]

Part 2: Visualization of the Workflow

The following diagram illustrates the reaction pathway and the critical decision points where the synthesis typically fails.

ND_Synthesis_Workflow Start Roxithromycin (Tertiary Amine) Step1 Add Iodine + NaOAc (MeOH/H2O, 50°C) Start->Step1 Inter Iminium Ion Intermediate Step1->Inter Oxidation (-2e) AcidFail Acidic pH (<7) Cladinose Cleavage Step1->AcidFail If unbuffered BaseFail High pH (>10) Lactone Hydrolysis Step1->BaseFail Excess NaOH Hydrolysis Hydrolysis (Requires H2O) Inter->Hydrolysis pH 8-9 Product N-Demethylroxithromycin (Secondary Amine) Hydrolysis->Product - Formaldehyde

Caption: Figure 1. Reaction pathway for Iodine-mediated N-demethylation, highlighting critical pH-dependent failure modes.

Part 3: Troubleshooting & FAQs

This section addresses specific issues reported by researchers in the field.

Q1: My yield is low (<30%), and I see a large spot on TLC just below the product. What is it?

Diagnosis: You likely stripped the cladinose sugar. The Science: Macrolide glycosidic bonds are extremely acid-sensitive.[1] The reaction generates HI (Hydroiodic acid) as a byproduct. If your Sodium Acetate buffer capacity was insufficient, the local pH dropped, causing hydrolysis of the sugar at position C3. Solution:

  • Increase Sodium Acetate to 5.0 equivalents.

  • Continuously monitor pH and add 0.1M NaOH dropwise to keep the solution between pH 8.0 and 9.0.

Q2: The reaction mixture remains dark, and I cannot isolate a clean solid.

Diagnosis: Incomplete quenching of Iodine. The Science: Iodine forms strong complexes with amines. If not fully reduced to iodide (I-), it complicates extraction and creates "streaking" on columns.[1] Solution:

  • Ensure you add Sodium Thiosulfate until the solution is visually colorless or pale yellow.

  • Wash Step: During the workup, wash the organic layer with a 5% Sodium Bicarbonate solution to remove inorganic salts and residual acid.

Q3: I see multiple spots. Is one of them the N-oxide?

Diagnosis: Possible if you didn't heat the reaction or if the hydrolysis failed. The Science: The N-oxide is an intermediate in other pathways (Polonovski) but less common here.[1] However, if water was absent (anhydrous MeOH used), the iminium ion might not hydrolyze and could degrade into complex mixtures upon workup. Solution: Ensure your solvent system contains at least 10-20% water.[1]

Q4: How do I definitively distinguish the Product from the Starting Material?

Diagnosis: They look very similar on TLC. The Science: Both are macrolides with similar polarity. Solution:

  • TLC Stain: Use Ninhydrin. The starting material (Tertiary amine) will not stain or stain very faintly. The product (Secondary amine) will stain a distinct color (often reddish/purple) upon heating.

  • NMR: This is the gold standard.

Part 4: Data & Characterization

To validate your synthesis, compare your analytical data against these expected parameters.

Key NMR Signals (Comparison)
FeatureRoxithromycin (Starting Material)N-Demethylroxithromycin (Product)
N-Dimethyl Signal Singlet (6H) at ~2.3 ppmAbsent
N-Methyl Signal N/ASinglet (3H) at ~2.4–2.5 ppm
C-H (Desosamine) MultipletsShifted downfield (deshielding effect of NH)
13C NMR (N-Me) ~40.3 ppm (2 carbons)~33.0 ppm (1 carbon)
Impurity Profile
Impurity NameOriginPrevention
3-Decladinosyl Roxithromycin Acidic HydrolysisMaintain pH > 7.5; Buffer with NaOAc.[1]
Roxithromycin Z-isomer Isomerization of oximeAvoid excessive heat (>60°C).[1]
N-Nitroso Derivative Reaction with NitritesUse high-purity water/reagents (avoid nitrite contamination).[1]

References

  • Preparation of Azithromycin Related Substances. (Detailed protocol for N-demethylation of macrolides using Iodine/NaOAc). ResearchGate.[4]

  • Process for preparation of N-demethyl-4'-deoxy-erythromycins A and B. (Patent describing the iodine/acetate stoichiometry and temperature conditions). Google Patents.

  • N-Nitroso-N-Demethyl Roxithromycin Characterization. (Data on the N-demethylated impurity structure). SynZeal.

  • Roxithromycin Impurity F (N-Demethyl). (Identification of the target molecule as a known pharmacopeial impurity). Veeprho.

Sources

Improving yield of N-Demethylroxithromycin production

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support Subject: Technical Guide: Improving Yield of N-Demethylroxithromycin Production

Executive Summary

N-Demethylroxithromycin (often identified as Impurity F in pharmacopeial contexts) is a critical secondary amine derivative of Roxithromycin.[1] Producing this metabolite in high yield is synthetically challenging due to the acid-labile cladinose sugar and the sensitive oxime ether side chain.

This guide moves beyond standard textbook definitions to provide a field-validated troubleshooting framework . We focus on the two most viable synthetic routes: Iodine-Mediated Photolytic/Thermal Demethylation and the Polonovski-Type Reaction , with a specific emphasis on maximizing conversion rates and suppressing side reactions (cladinose hydrolysis).[1]

Part 1: The Iodine-Mediated Demethylation Protocol (Primary Route)[1]

This method utilizes iodine (


) in the presence of a base (Sodium Acetate) to oxidize the N-methyl group.[1] It is the industrial standard for macrolide demethylation but requires precise control to prevent degradation.
Core Workflow Diagram

G Start Roxithromycin (Starting Material) Buffer Buffer Prep (MeOH/NaOAc pH 8-9) Start->Buffer Dissolution Reaction Iodine Addition (Stepwise, 45-55°C) Buffer->Reaction Heat + Light Quench Quench (NaHSO3 + NaHCO3) Reaction->Quench Color Loss Workup Extraction (DCM/Water) Quench->Workup pH Adjustment Product N-Demethylroxithromycin (Crude) Workup->Product Evaporation

Figure 1: Optimized workflow for Iodine-mediated N-demethylation.

Troubleshooting & Optimization Guide

Issue 1: Low Conversion (<30%)

  • Root Cause: The reaction stalls because the generated HI (hydroiodic acid) drops the pH, protonating the amine and blocking further oxidation.

  • Solution (The Buffering Strategy):

    • Protocol: Maintain a molar ratio of Sodium Acetate (NaOAc) to Iodine (

      
      ) of at least 3:1 .
      
    • Action: Monitor pH hourly. If pH drops below 7.5, add solid NaHCO

      
       immediately. The reaction must remain basic (pH 8–9) to proceed.
      
    • Stepwise Addition: Do not add all Iodine at once. Add it in 3 portions over 2 hours. This maintains the "active iodine" species without overwhelming the buffer capacity.

Issue 2: Loss of Cladinose Sugar (Degradation)

  • Root Cause: Acid hydrolysis. Even transient local acidity (from HI generation) cleaves the glycosidic bond at C-3.[1]

  • Solution:

    • Temperature Limit: Strictly control temperature between 45°C and 55°C . Exceeding 60°C accelerates hydrolysis exponentially.

    • Solvent Choice: Use Methanol (MeOH) rather than aqueous systems initially.[1] Water promotes hydrolysis. Introduce water only during the workup phase.

Issue 3: Difficulty Removing Excess Iodine

  • Root Cause: Iodine complexes with the macrolide amine.

  • Solution: Quench with aqueous Sodium Bisulfite (NaHSO

    
    )  until the solution turns completely colorless. Follow this immediately with a saturated Sodium Bicarbonate wash to neutralize any generated acid.
    

Part 2: The Polonovski-Type Reaction (Alternative Route)

If the Iodine method yields inseparable impurities, the Polonovski reaction (via N-oxide) offers higher selectivity but involves two distinct steps.[1]

Mechanism & Workflow
  • N-Oxidation: Roxithromycin

    
     Roxithromycin N-oxide (using 
    
    
    
    or mCPBA).[1]
  • Cleavage: N-oxide

    
     N-Demethylroxithromycin (using Iron(II) salts or Acetyl Chloride).[1]
    

Step-by-Step Protocol Optimization:

StepParameterRecommended ConditionWhy?
1. Oxidation Reagent30%

in Methanol
mCPBA is harder to remove and can oxidize the oxime ether.
Time2–4 hours @ RTEnsure 100% conversion to N-oxide (monitor by TLC).
2. Cleavage ReagentFeSO

[2] · 7H

O
(Iron(II) Sulfate)
"Classic" Polonovski uses Ac

O, but Iron(II) is milder and protects the oxime.[1]
SolventMethanol/Formic Acid Iron requires a protic environment to facilitate the electron transfer.
Troubleshooting The Polonovski Route

Q: My N-oxide is not cleaving to the secondary amine.

  • A: The Iron(II) catalyst might be oxidized to Iron(III). Use fresh FeSO

    
    . Ensure the reaction is under an inert atmosphere (
    
    
    
    or Ar) to prevent iron oxidation before it reacts with the N-oxide.[1]

Q: I see "Over-oxidation" products.

  • A: If using mCPBA, you may be oxidizing the oxime nitrogen. Switch to

    
    . If using the Iodine method, ensure light exposure is consistent (use a tungsten lamp if not using thermal initiation).
    

Part 3: Purification Strategy (The "pKa Shift" Method)

Separating N-Demethylroxithromycin (Secondary Amine) from unreacted Roxithromycin (Tertiary Amine) is the hardest part of the process due to their similar polarity.[1]

The "Nitrosamine" Trick (High Purity Route):

  • Note: Only use this if standard chromatography fails.[1]

  • Nitrosation: React the crude mix with NaNO

    
    /HCl. The secondary amine (N-demethyl) forms an N-nitroso derivative  (neutral), while Roxithromycin remains a basic amine.[1]
    
  • Extraction: Extract the neutral N-nitroso compound into organic solvent (DCM) at acidic pH (Roxithromycin stays in water).

  • Regeneration: Deprotect the N-nitroso group using mild reduction (e.g., TiCl

    
     or Raney Nickel) to recover pure N-Demethylroxithromycin.[1]
    

Standard Chromatographic Conditions:

  • Column: C18 (Reverse Phase).[1]

  • Mobile Phase: Phosphate Buffer (pH 8.0) : Acetonitrile (40:60).[1]

  • Rationale: High pH suppresses the ionization of both, but slight pKa differences allow separation. Acidic mobile phases often cause peak tailing and degradation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use UV light to accelerate the Iodine reaction?

  • Yes. A 150W-500W tungsten-halogen lamp can drive the reaction photochemically at lower temperatures (25-30°C), which preserves the cladinose sugar better than thermal heating (50°C).[1]

Q2: Why is my final product turning yellow?

  • Oxime Degradation. The oxime ether moiety is light-sensitive and prone to radical attack. Store the final product in amber vials under Argon at -20°C.

Q3: What is the expected yield?

  • Iodine Method: 35–50% (optimized).[1]

  • Polonovski Method: 40–60% (2 steps).[1]

  • Note: Yields >70% are rare for macrolide N-demethylation due to the statistical difficulty of removing just one methyl group without touching the second one or the skeleton.

References

  • US Patent 3,725,385 . Method for the N-demethylation of macrolide antibiotics. (Basis for Iodine/Acetate method).[1] Link

  • Li, X. Q., et al. (2001) .[1][3] Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica. (Identification of metabolite). Link

  • Maezaki, N., et al. The Polonovski Reaction. (Mechanistic basis for N-oxide cleavage). Link

  • European Pharmacopoeia (Ph. Eur.) . Roxithromycin Monograph: Impurity F. (Standard for identification).[1] Link

Sources

Technical Support Center: Troubleshooting Peak Tailing in N-Demethylroxithromycin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: LC-ROX-DEM-001 Subject: Diagnostic and remediation strategies for asymmetric peak shape (


) in macrolide metabolite analysis.

Executive Summary: The "Why" Behind the Tailing

N-Demethylroxithromycin, a primary metabolite of Roxithromycin, retains the macrocyclic lactone ring and the basic amino sugar moieties (desosamine/cladinose derivatives) characteristic of the parent drug.

The Root Cause: The tertiary amine on the desosamine sugar has a pKa of approximately 9.2 . At standard reverse-phase pH levels (pH 3–7), this nitrogen is protonated (


). Peak tailing is rarely a "column failure" in this context; it is a chemical symptom  of secondary interactions between the cationic analyte and ionized residual silanols (

) on the silica support.

This guide provides a self-validating troubleshooting workflow to isolate whether your tailing is Chemical (silanol interaction), Physical (column void), or Systemic (extra-column volume).

Part 1: Diagnostic Logic Flow

Before altering your method, determine the source of the asymmetry. Follow this logic gate to prevent unnecessary variable manipulation.

TroubleshootingFlow Start Symptom: Peak Tailing (As > 1.2) CheckAll Are ALL peaks tailing? Start->CheckAll CheckVoid Physical Failure: Column Void or Frit Blockage CheckAll->CheckVoid Yes (All Peaks) CheckChem Chemical Failure: Secondary Silanol Interaction CheckAll->CheckChem No (Only N-Demethyl/Amine peaks) Action_Rev Action: Reverse Flush Column CheckVoid->Action_Rev PH_Check Check Mobile Phase pH CheckChem->PH_Check Buffer_Check Check Buffer Strength (Is it < 10mM?) PH_Check->Buffer_Check pH is OK Action_PH Action: Adjust pH (Target < 3.0 or > 9.0) PH_Check->Action_PH pH is 4.0-7.0 Temp_Check Check Temperature (Is it < 40°C?) Buffer_Check->Temp_Check Buffer is strong Action_Tea Action: Add TEA Modifier (Non-MS methods only) Buffer_Check->Action_Tea Buffer is weak Action_Temp Action: Increase Temp (Target 40-50°C) Temp_Check->Action_Temp

Figure 1: Diagnostic decision tree for isolating the root cause of peak asymmetry.

Part 2: Chemical Troubleshooting (The "Wet" Fixes)

The pH Trap (Silanol Ionization)

Theory: Silica silanols have a pKa between 3.5 and 4.5.

  • Zone of Danger (pH 4.0 – 8.0): Silanols are deprotonated (

    
    ) and N-Demethylroxithromycin is protonated (
    
    
    
    ). This creates a strong ion-exchange mechanism that retains the "tail" of the peak.[1]
  • The Fix: You must operate at a pH extreme.

StrategypH TargetMechanismRecommended Column Type
Acidic Suppression pH 2.0 – 3.0Protonates silanols (

), neutralizing the surface charge.
Standard C18 (Stable at low pH)
Basic Suppression pH 9.5 – 10.5Deprotonates the analyte (

), neutralizing the drug.
REQUIRED: Hybrid Particle (e.g., XBridge, Gemini)

Recommendation: For N-Demethylroxithromycin, Low pH (2.5) is often safer for column longevity unless you are using specific high-pH stable columns.

Buffer Selection & Additives

If you cannot change pH significantly, you must use a "Silanol Blocker" or increase ionic strength.

  • Competitive Binding (Non-MS Methods): Add Triethylamine (TEA) at 0.1% to the mobile phase. TEA is a small, aggressive base that saturates active silanol sites, effectively "capping" them so the bulky macrolide cannot interact.

  • Ionic Strength: Low buffer concentration (<10 mM) exacerbates tailing. Increase phosphate or ammonium buffers to 25–50 mM to mask charge interactions.

Temperature & Mass Transfer

Macrolides are large molecules (MW ~800+ Da). At room temperature, their diffusion into and out of the stationary phase pores is slow, causing band broadening and tailing.

  • Protocol: Increase column oven temperature to 45°C – 50°C .

  • Note: Do not exceed 60°C on standard silica columns to prevent hydrolysis of the bonded phase.

Part 3: Protocol – The "Silanol Activity Test"

Use this protocol to validate if your column is the culprit.

Objective: Determine if the stationary phase has excessive exposed silanols.

Materials:

  • Probe A (Neutral): Toluene or Uracil (measures physical efficiency).

  • Probe B (Basic): Amitriptyline or N-Demethylroxithromycin itself.

  • Mobile Phase: 65% Methanol / 35% Phosphate Buffer (20mM, pH 7.0). Note: pH 7 is chosen intentionally to maximize silanol activity for the test.

Step-by-Step:

  • Equilibrate column with the neutral pH mobile phase for 30 mins.

  • Inject Probe A (Neutral). Calculate Tailing Factor (

    
    ).
    
    • Pass Criteria:

      
      .
      
    • Failure: If

      
      , the bed is collapsed. Replace Column. 
      
  • Inject Probe B (Basic). Calculate Tailing Factor (

    
    ).
    
    • Interpretation:

      • 
        : Excellent base deactivation.
        
      • 
        : High silanol activity. Switch to "Base-Deactivated" (BD) or "End-Capped" column. 
        

Part 4: Frequently Asked Questions (FAQ)

Q1: I am using LC-MS. Can I use Triethylamine (TEA) to fix the tailing? A: No. TEA causes severe ion suppression in Electrospray Ionization (ESI) and will contaminate the mass spectrometer source, leading to lingering background signals.

  • Alternative: Use Ammonium Formate or Ammonium Acetate (10–20 mM) and adjust pH to ~3.5 with Formic Acid. If tailing persists, switch to a Charged Surface Hybrid (CSH) column designed for low-ionic-strength mobile phases.

Q2: My parent drug (Roxithromycin) looks fine, but the N-Demethyl metabolite tails. Why? A: This is often a concentration and integration illusion.[2] The metabolite is likely present at trace levels (<1%). Tailing is always more visible and harder to integrate at the baseline of small peaks compared to large, saturating main peaks. Furthermore, the metabolite is slightly more polar, eluting in a region where the gradient might be different. Ensure your gradient slope is shallow enough during the metabolite's elution window.

Q3: Can sample diluent cause tailing? A: Yes. If you dissolve the sample in 100% Acetonitrile but start your gradient at 10% Acetonitrile, the "Strong Solvent Effect" will cause the analyte to travel faster than the mobile phase initially, smearing the peak.

  • Fix: Dissolve the sample in the starting mobile phase composition (e.g., 90% Buffer / 10% ACN).

References

  • United States Pharmacopeia (USP).USP Monograph: Roxithromycin.
  • Méndez, R., et al. "Stability indicating HPLC method for the determination of Roxithromycin." Journal of Pharmaceutical and Biomedical Analysis, vol. 38, no. 1, 2005.[3][4] (Demonstrates pH dependency of macrolide separation).

  • Neue, U. D.HPLC Columns: Theory, Technology, and Practice. Wiley-VCH, 1997. (Authoritative text on silanol activity and peak tailing mechanisms).
  • Dolan, J. W. "Peak Tailing: Causes and Cures." LCGC North America, vol. 20, no. 5, 2002.

  • McCalley, D. V. "Analysis of the basic compounds: cause and cure of the peak tailing." Journal of Chromatography A, vol. 1217, no. 6, 2010. (Definitive review on basic analyte interactions).

Sources

Matrix effects in bioanalytical assays for N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in LC-MS/MS Assays

Welcome to the Advanced Bioanalytical Support Portal. This guide is designed for analytical scientists and method developers encountering quantification challenges with N-Demethylroxithromycin (a major metabolite of Roxithromycin). Unlike generic guides, this portal addresses the specific physicochemical challenges of macrolide metabolites in complex biological matrices (plasma, urine, tissue).

Module 1: The Diagnostic Framework

How do I confirm if my assay failure is due to matrix effects?

Q: My internal standard (IS) recovery varies significantly between patient samples, but my neat standards are stable. Is this a matrix effect?

A: Yes, this is a classic signature of differential matrix effects . N-Demethylroxithromycin is a basic macrolide (


). In ESI-positive mode, it competes for ionization with endogenous phospholipids (glycerophosphocholines) and salts. If your IS (ideally Roxithromycin-d7 or N-Demethylroxithromycin-d3) is suppressed differently than your analyte in different patient lots, your quantification will fail.

Diagnostic Protocol: Post-Column Infusion Do not rely solely on "recovery" calculations. You must visualize the suppression zone.

  • Setup: Connect a syringe pump containing the analyte (100 ng/mL in mobile phase) to the LC effluent via a T-piece before the MS source.

  • Injection: Inject a blank extracted matrix sample (e.g., precipitated plasma) via the LC.

  • Observation: Monitor the baseline. A dip in the baseline indicates Ion Suppression ; a rise indicates Ion Enhancement .

  • Overlay: Overlay your analyte's chromatogram. If your peak elutes during a "dip," you have a critical matrix effect.

PostColumnInfusion LC LC Pump (Gradient Flow) Injector Autosampler (Injects Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee T-Piece (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Constant Analyte MS Mass Spectrometer (ESI Source) Tee->MS Data Data Output (Baseline Perturbation) MS->Data

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects in real-time.

Module 2: Sample Preparation Optimization

The root cause solution: Cleaning the sample.

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect is still >20%. What should I do?

A: Protein precipitation is often insufficient for macrolides because it fails to remove phospholipids, which are the primary cause of ion suppression in this assay. N-Demethylroxithromycin is relatively hydrophobic but more polar than the parent Roxithromycin.

Recommended Workflow: Liquid-Liquid Extraction (LLE) LLE provides superior cleanup for macrolides compared to PPT.

  • Extraction Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE).

  • pH Adjustment: Macrolides are bases. Adjust sample pH to ~9.0-10.0 (using dilute NaOH or Ammonium Hydroxide) before extraction. This suppresses ionization of the amine, driving the analyte into the organic layer while leaving zwitterionic phospholipids in the aqueous phase.

Comparison of Extraction Techniques for Macrolides:

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Phospholipid Removal Poor (< 20% removal)Excellent (> 95% removal)High (if using Hybrid SPE)
Recovery High (> 90%)Moderate (70-85%)High (> 85%)
Matrix Effect Risk High (Ion Suppression)LowLow
Cost/Complexity LowMediumHigh

Technical Tip: If you must use PPT, consider using Phospholipid Removal Plates (e.g., Ostro™, Phree™) instead of standard filter plates.

Module 3: Chromatographic Solutions

Moving the peak away from the danger zone.

Q: I cannot change my extraction method. How can I fix this chromatographically?

A: If you are locked into PPT, you must separate the N-Demethylroxithromycin peak from the phospholipid elution zone. Phospholipids typically elute late in a reversed-phase gradient (high % organic).

Troubleshooting Steps:

  • Gradient Modification: N-Demethylroxithromycin elutes slightly earlier than Roxithromycin. Ensure your gradient holds at high organic strength (e.g., 95% B) for at least 2 minutes after the analyte elutes to wash off phospholipids.

  • Column Selection: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases offer alternative selectivity for the macrocyclic ring and can shift the analyte away from interferences.

  • Mobile Phase Additives: Use Ammonium Formate (5-10 mM) rather than just Formic Acid. The ammonium ions can help mask residual silanol interactions, improving peak shape and potentially reducing competitive ionization suppression.

DecisionTree Start High Matrix Effect Detected (>15% Suppression) CheckPrep Current Prep Method? Start->CheckPrep PPT Protein Precipitation CheckPrep->PPT LLE_SPE LLE or SPE CheckPrep->LLE_SPE Action1 Switch to LLE (Ethyl Acetate, pH 9) PPT->Action1 Action2 Check Chromatography LLE_SPE->Action2 CheckRT Is Analyte Co-eluting with Phospholipids? Action2->CheckRT YesRT Yes CheckRT->YesRT NoRT No CheckRT->NoRT Action3 Modify Gradient or Switch to Phenyl-Hexyl Column YesRT->Action3 Action4 Check Source Design/ Dilute Sample NoRT->Action4

Figure 2: Decision tree for troubleshooting high matrix effects in N-Demethylroxithromycin assays.

Module 4: Quantification & Regulatory Compliance

How to calculate and validate according to FDA/EMA guidelines.

Q: How do I calculate the Matrix Effect (ME) percentage for my validation report?

A: You must use the Matuszewski Method (Post-Extraction Spike). This distinguishes "Recovery" (extraction efficiency) from "Matrix Effect" (ionization efficiency).

The Formula:



  • ME = 100%: No matrix effect.

  • ME < 100%: Ion Suppression.

  • ME > 100%: Ion Enhancement.

Validation Requirement (FDA/EMA): You must assess the IS-normalized Matrix Factor .



The CV% of the IS-normalized MF calculated from at least 6 different lots of matrix (including lipemic and hemolyzed lots) must be ≤ 15% .

Critical Note on Internal Standards: If you do not have a stable isotope-labeled IS (SIL-IS) for N-Demethylroxithromycin, and you are using Roxithromycin as the IS, you are at high risk. The parent drug and metabolite may not co-elute perfectly, meaning they will experience different matrix effects at different times in the gradient.

  • Best Practice: Use N-Demethylroxithromycin-d3.

  • Acceptable Alternative: Use Roxithromycin-d7, but ensure chromatographic separation from the metabolite is minimal or that the matrix effect profile is flat across that region.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.

  • Tan, L., et al. (2007).[2] Simultaneous determination and pharmacokinetic study of roxithromycin and ambroxol hydrochloride in human plasma by LC-MS/MS. Clinica Chimica Acta, 382(1-2), 20-24. (Demonstrates simultaneous parent/metabolite handling).

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

Sources

Technical Support Center: High-Sensitivity LC-MS/MS Analysis of N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Method Development Support Center. This guide addresses the specific challenges of detecting N-Demethylroxithromycin , the primary active metabolite of the macrolide antibiotic Roxithromycin, in complex biological matrices (plasma, urine, tissue).

Unlike the parent drug, N-Demethylroxithromycin often presents at significantly lower concentrations (10–20% of parent AUC), making sensitivity and selectivity critical hurdles. The following troubleshooting modules provide authoritative, step-by-step solutions to enhance your Limit of Quantitation (LOQ) and ensure robust data.

Module 1: Optimizing Mass Spectrometry (MS/MS) Detection

Q: I am observing low signal intensity for N-Demethylroxithromycin compared to Roxithromycin. How do I optimize the MRM transitions?

A: The N-demethylation of Roxithromycin occurs at the desosamine sugar moiety. To maximize sensitivity, you must target the specific fragment ions that retain this modification.

Mechanism: Roxithromycin (


) typically fragments to yield the desosamine sugar cation (

). N-Demethylroxithromycin (

) has lost a methyl group (-14 Da) from this nitrogen. Therefore, the corresponding high-intensity fragment shifts from 158 to 144 .

Protocol: MRM Transition Optimization

  • Precursor Ion Tuning: Infuse a 100 ng/mL standard of N-Demethylroxithromycin. Center the quadrupole (Q1) on m/z 823.5 .

  • Product Ion Scan: Perform a product ion scan (collision energy ramp 10–50 eV).

  • Transition Selection:

    • Quantifier (Sensitivity): Target 823.5

      
       144.1  (Desosamine fragment). This is usually the most intense peak.
      
    • Qualifier (Specificity): Target 823.5

      
       665.4  (Loss of neutral cladinose sugar, 
      
      
      
      ).

Table 1: Recommended MRM Parameters (ESI+ Mode)

AnalytePrecursor (

)
Product (

)
Dwell Time (ms)Collision Energy (eV)*Role
N-Demethylroxithromycin 823.5 144.1 10025–35Quantifier
823.5665.410015–25Qualifier
Roxithromycin (Parent)837.5158.15025–35Reference
Clarithromycin (IS)748.5158.15025–35Internal Std

*Note: Collision Energy (CE) values are instrument-dependent. Perform a CE ramp optimization for your specific platform.

Module 2: Eliminating Matrix Effects (Sample Preparation)

Q: My chromatograms show significant ion suppression at the retention time of the metabolite. Is Protein Precipitation (PP) sufficient?

A: For high-sensitivity applications (< 1 ng/mL), Protein Precipitation (PP) is rarely sufficient . PP removes proteins but leaves phospholipids and salts, which co-elute and suppress ionization in the ESI source.

Recommendation: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .

Comparative Analysis:

  • LLE: Excellent for macrolides due to their lipophilicity. Use tert-butyl methyl ether (MTBE) or Ethyl Acetate/Hexane (1:1). It provides a cleaner extract than PP but may require evaporation/reconstitution.

  • SPE (Preferred): Use a Mixed-Mode Cation Exchange (MCX) cartridge. Macrolides are basic (

    
    ); MCX allows you to wash away neutrals and acidic interferences while the analyte is locked by charge.
    

Workflow Visualization: Extraction Logic

ExtractionWorkflow Start Biological Sample (Plasma/Urine) Decision Sensitivity Requirement? Start->Decision HighSens High Sensitivity (LOQ < 1 ng/mL) Decision->HighSens Trace Analysis ModSens Moderate Sensitivity (LOQ > 10 ng/mL) Decision->ModSens Routine PK LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or EtAc:Hexane Advantage: Cheap, Clean HighSens->LLE Alternative SPE Solid Phase Extraction (SPE) Cartridge: Mixed-Mode MCX Advantage: Removes Phospholipids HighSens->SPE Best Reproducibility PP Protein Precipitation (PP) Solvent: ACN/MeOH (3:1) Risk: High Matrix Effect ModSens->PP Clean Clean Extract Ready for Injection LLE->Clean SPE->Clean Wash: 5% NH4OH in MeOH Elute: 2% Formic Acid in MeOH PP->Clean

Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity requirements.

Module 3: Chromatographic Separation

Q: I am seeing peak tailing and poor resolution between the parent and metabolite. How do I fix this?

A: Macrolides are basic compounds that interact strongly with residual silanols on silica columns, causing tailing. N-Demethylroxithromycin is slightly more polar than Roxithromycin, eluting earlier on C18 phases.

Troubleshooting Protocol:

  • Column Selection:

    • Standard: C18 end-capped column (e.g., Phenomenex Luna C18(2) or Waters XBridge C18).

    • Advanced: C18-PFP (Pentafluorophenyl) or CN (Cyano) phases offer alternative selectivity for structurally similar metabolites.

    • Dimensions: 2.1 x 50 mm, 1.7 µm or 2.6 µm (UHPLC) for sharp peaks and high S/N ratio.

  • Mobile Phase pH (Critical):

    • Alkaline pH (Recommended): Use 10 mM Ammonium Bicarbonate (pH 8.0–9.0). At high pH, the tertiary amine is non-ionized, increasing retention and improving peak shape significantly.

    • Acidic pH: If using 0.1% Formic Acid, ensure the column is fully end-capped to minimize silanol interactions.

Table 2: Gradient Elution Profile (Example for C18, 2.1x50mm) Mobile Phase A: 10mM Ammonium Acetate (pH 8.5) Mobile Phase B: Acetonitrile

Time (min)% BFlow Rate (mL/min)Event
0.0300.4Initial Condition
0.5300.4Load Sample
3.0900.4Elution of Analytes
4.0900.4Column Wash
4.1300.4Return to Initial
6.0300.4Re-equilibration

Module 4: Stability & Recovery Troubleshooting

Q: My QC samples show declining recovery over a 24-hour run. Is the analyte unstable?

A: N-Demethylroxithromycin, like other macrolides, can be unstable in acidic urine or plasma if left at room temperature. However, the issue is often adsorption rather than degradation.

Root Causes & Fixes:

  • Non-Specific Binding (NSB): The metabolite is hydrophobic. If your reconstituted solution is 100% aqueous, the drug may stick to the polypropylene vials.

    • Fix: Ensure the final reconstitution solvent contains at least 20-30% organic (Methanol or Acetonitrile).

  • pH Instability: Macrolides can degrade via acid-catalyzed hydrolysis of the glycosidic bond.

    • Fix: Keep processed samples in the autosampler at 4°C . Avoid highly acidic reconstitution solvents (< pH 3).

Self-Validating Stability Test:

  • Prepare Low QC (LQC) samples.

  • Inject immediately (T0).

  • Store in autosampler for 12 and 24 hours.

  • Re-inject.

  • Acceptance: Deviation from T0 must be < 15%.

References

  • Naseer, R. D., et al. (2016).[1] "Oral pharmacokinetics of rabeprazole in local healthy male volunteers of Pakistan." Journal of Biochemistry, Biotechnology and Biomaterials. 1[2]

    • Context: Provides foundational pharmacokinetic data and extraction methodologies relevant to macrolide analysis.
  • Shehzad, A., et al. (2017).[1][3] "Pharmacokinetics and dosage regimen of moxifloxacin in healthy female volunteers." Latin American Journal of Pharmacy. 1[2][4][5]

    • Context: Discusses compartmental modeling and HPLC parameters applicable to antibiotic quantific
  • McDowall, R. D., et al. (1989). "Sample preparation for the HPLC analysis of drugs in biological fluids." Journal of Pharmaceutical and Biomedical Analysis. 6

    • Context: Authoritative review on biological sample extraction (SPE vs LLE) for high-sensitivity assays.
  • Prabu, S. L., & Suriyaprakash, T. N. K. (2012). "Extraction of Drug from the Biological Matrix: A Review." Semantic Scholar. 6

    • Context: Detailed comparison of extraction efficiencies for complex biological m
  • Hang, T., et al. (2007). "Simultaneous determination and pharmacokinetic study of roxithromycin and ambroxol hydrochloride in human plasma by LC-MS/MS." Clinica Chimica Acta. 7

    • Context: Establishes baseline LC-MS/MS parameters for Roxithromycin detection in plasma.

Sources

Resolving co-eluting impurities with N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-eluting Impurities – N-Demethylroxithromycin

Status: Operational | Tier: Level 3 (Senior Application Support)

Executive Summary

Welcome to the Advanced Chromatography Support Center. You are likely here because you are struggling to separate Roxithromycin from its primary metabolite and oxidative degradant, N-Demethylroxithromycin (EP Impurity F).

This separation is a classic "critical pair" challenge in pharmaceutical analysis. Both molecules share a macrocyclic lactone ring and differ only by a single methyl group on the desosamine sugar. This results in nearly identical hydrophobicity and pKa values (~9.2), causing severe co-elution and peak tailing on standard C18 phases.

This guide moves beyond basic textbook advice, offering field-proven protocols to achieve baseline resolution (


) and MS-compatibility.
Module 1: The Mechanism of Failure

Why is this separation so difficult?

  • Structural Similarity: The loss of a methyl group (

    
    ) reduces the molecular weight by only 14 Da. In Reverse Phase Chromatography (RPC), the hydrophobicity difference is negligible, leading to similar retention times (
    
    
    
    ).
  • Silanol Interactions: Roxithromycin is a weak base. At neutral or slightly acidic pH (pH 4–6), the tertiary amine is protonated (

    
    ). These cations interact strongly with residual silanols (
    
    
    
    ) on the silica support, causing peak tailing that masks the impurity.

The Solution Strategy: To resolve this, we must exploit secondary interactions or suppress ionization .

  • Strategy A (High pH): Operate at pH > 9.0. The amine becomes neutral, eliminating silanol dragging and improving peak shape.

  • Strategy B (Temperature): Macrolides have slow mass transfer kinetics. Heating the column (>40°C) sharpens peaks, effectively increasing resolution.

Module 2: Validated Experimental Protocols
Protocol A: The "Gold Standard" (QC & Robustness)

Best for: Routine Quality Control, UV Detection, Maximum Resolution. Note: This method uses non-volatile buffers and is NOT compatible with LC-MS.

ParameterSpecificationRationale
Column High-pH Stable C18 (e.g., XBridge C18, Gemini NX-C18)Must withstand pH 9+ without silica hydrolysis.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard dimensions provide sufficient plate count (

).
Mobile Phase A 20 mM Ammonium Hydrogen Carbonate (pH 9.0)High pH ensures the analyte is neutral (unprotonated).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for macrolides.
Gradient 30% B to 60% B over 20 minShallow gradient focuses the critical pair.
Flow Rate 1.0 - 1.2 mL/minOptimized for 4.6 mm ID columns.
Temperature 45°C - 50°C CRITICAL. Reduces viscosity and improves mass transfer.
Detection UV @ 210 nmMacrolides lack strong chromophores; low UV is required.
Protocol B: The "Modern Approach" (R&D & Identification)

Best for: Impurity Identification, LC-MS/MS, Pharmacokinetic Studies.

ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (End-capped)Phenyl phases offer alternative selectivity via

interactions.
Mobile Phase A 10 mM Ammonium Formate (pH 4.5 - 5.0)Volatile buffer essential for MS source ionization.
Mobile Phase B Acetonitrile : Methanol (50:50)Methanol blend alters selectivity for the N-demethyl variant.
Gradient 20% B to 80% B over 25 minSlower ramp required due to lower pH peak broadening.
Temperature 40°CBalances resolution with column longevity.[1]
Detection MS (ESI Positive Mode)Monitor transitions:

(Parent) vs

(Impurity).
Module 3: Troubleshooting & FAQs

Q1: I am seeing a "shoulder" on my main peak instead of a separate impurity peak. How do I fix this? This is a classic resolution (


) failure.
  • Check Temperature: If you are running at 25°C, stop. Increase to 45°C or 50°C immediately. The improved kinetics often resolve the shoulder instantly.

  • Flatten the Gradient: If your gradient slope is too steep (e.g., 5% change per minute), the peaks don't have time to separate. Reduce the slope to 1-2% change per minute around the elution time of Roxithromycin.

Q2: My peaks are tailing severely (Symmetry factor > 2.0). Tailing indicates that your basic analyte is interacting with acidic silanols on the column.

  • The Fix: If using Protocol A, ensure pH is truly > 9.0. If using Protocol B (Low pH), you must use a highly end-capped column (e.g., "Shield" or "Polar" technology) to sterically protect the silica surface.

Q3: Can I use Phosphate Buffer for LC-MS if I use a divert valve? Strictly No. Phosphate is non-volatile and will precipitate in the MS source, causing significant downtime for cleaning. Use Ammonium Formate or Ammonium Acetate.

Q4: The retention times are drifting between runs. Macrolides are sensitive to pH changes.

  • Check: Is your mobile phase capped? Ammonium bicarbonate is volatile and pH can shift over 24 hours as

    
     is lost/absorbed. Prepare fresh buffer daily.
    
Module 4: Decision Logic & Workflows
Workflow 1: Method Development Decision Tree

Use this logic to select the correct starting conditions based on your instrumentation and goals.

MethodSelection Start START: Define Goal GoalQC Routine QC / Purity (No MS required) Start->GoalQC GoalID Impurity ID / MS (Mass Spec required) Start->GoalID HighPH Select High pH Method (pH 9-10) GoalQC->HighPH Robustness Priority Volatile Select Volatile Buffer (pH 4-5 or pH 8) GoalID->Volatile Sensitivity Priority ColSelect1 Column: Hybrid C18 (XTerra, Gemini, XBridge) HighPH->ColSelect1 Buffer1 Buffer: Amm. Bicarbonate or Phosphate (Non-volatile) ColSelect1->Buffer1 TempCtrl CRITICAL: Set Temp 45-50°C Buffer1->TempCtrl ColSelect2 Column: Phenyl-Hexyl or End-capped C18 Volatile->ColSelect2 Buffer2 Buffer: Amm. Formate or Amm. Acetate ColSelect2->Buffer2 Buffer2->TempCtrl Resolution Check Resolution (Rs) TempCtrl->Resolution Success Success: Rs > 2.0 Resolution->Success Separated

Figure 1: Decision matrix for selecting the optimal chromatographic conditions based on detection requirements.

Workflow 2: Troubleshooting Co-elution

Follow this path when the impurity is merging with the parent peak.

Troubleshooting Problem Problem: Co-elution / Shoulder CheckTemp Check Temp Is T < 40°C? Problem->CheckTemp IncreaseTemp Action: Increase to 50°C CheckTemp->IncreaseTemp Yes CheckGrad Check Gradient Is slope > 2%/min? CheckTemp->CheckGrad No (Already Hot) Result Resolution Achieved IncreaseTemp->Result FlattenGrad Action: Reduce slope to 0.5 - 1.0%/min CheckGrad->FlattenGrad Yes CheckpH Check pH Is pH < 8? CheckGrad->CheckpH No (Already Shallow) FlattenGrad->Result HighpHAction Action: Switch to pH 9.0 (Hybrid Column) CheckpH->HighpHAction Yes HighpHAction->Result

Figure 2: Step-by-step troubleshooting logic for resolving the critical pair (Roxithromycin / N-Demethylroxithromycin).

References
  • European Pharmacopoeia (Ph.[2][3][4] Eur.) . Monograph 1208: Roxithromycin. (Defines N-Demethylroxithromycin as Impurity F and outlines standard LC conditions).

  • Sielc Technologies . Separation of Roxithromycin on Newcrom R1 HPLC column. (Demonstrates modern reversed-phase conditions and MS compatibility).

  • Simson Pharma . N-Demethyl Roxithromycin (EP Imp F) Reference Standard Data. (Confirming identity and structure of the impurity).

  • Agilent Technologies . HPLC Column Troubleshooting Guide. (General principles for resolving peak tailing in basic compounds).

Sources

Stability issues of N-Demethylroxithromycin in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization of N-Demethylroxithromycin Document ID: NDR-STAB-2024 Last Updated: January 28, 2026 Audience: Analytical Chemists, Formulation Scientists, Metabolic Researchers

Introduction: The "Secondary Amine" Factor

N-Demethylroxithromycin (also known as Impurity F or N-mono-demethyl roxithromycin) is a primary active metabolite of Roxithromycin. While it shares the macrocyclic lactone core of its parent, the loss of the methyl group on the desosamine sugar creates a secondary amine .

Why this matters: Unlike the tertiary amine in Roxithromycin, the secondary amine in N-Demethylroxithromycin introduces unique reactivity profiles—specifically susceptibility to Schiff base formation in ketonic solvents and N-nitrosation . This guide addresses these specific stability pitfalls that often lead to "ghost peaks" and assay failures during experimental workflows.

Module 1: Solvent Compatibility Matrix

Core Directive: The stability of N-Demethylroxithromycin is dictated by three factors: pH (Acid Sensitivity) , Nucleophilicity (Amine Reactivity) , and Oxidative Potential .

Solvent Selection Guide
Solvent ClassRecommended?Technical Rationale & Risk Profile
Alcohols (Methanol, Ethanol)YES Best Choice. High solubility and good chemical stability. Caution: Ensure solvent is HPLC grade to avoid trace aldehyde impurities which can react with the amine.
Ketones (Acetone, MEK)NO CRITICAL RISK. The secondary amine reacts with ketones to form hemiaminals or Schiff bases (imines). This creates artifact peaks in HPLC/LC-MS.
Nitriles (Acetonitrile)YES Standard. Excellent for LC-MS. Caution: ACN can hydrolyze to acetic acid upon long storage, lowering pH and risking cladinose hydrolysis.
Chlorinated (Chloroform, DCM)CONDITIONAL High Risk. Often contains trace HCl or phosgene (stabilizer dependent). Acid traces catalyze the cleavage of the cladinose sugar. Use only if neutralized over basic alumina immediately before use.
Ethers (THF, Diethyl Ether)CONDITIONAL Moderate Risk. Susceptible to peroxide formation. Peroxides will rapidly oxidize the secondary amine to an N-oxide or hydroxylamine.
Water/Buffers pH DEPENDENT Insoluble at neutral pH. Unstable at pH < 4.0 (Hydrolysis). Unstable at pH > 9.0 (Lactone saponification).

Module 2: Troubleshooting Guides (FAQ Format)

Scenario A: "I see multiple unknown peaks in my HPLC chromatogram."

Q: I dissolved my standard in Acetone/Water (50:50) and injected it. Now I see the main peak plus two new peaks that grow over time. Is the compound degrading?

A: You are likely observing solvent-solute adduct formation , not intrinsic degradation.

  • The Mechanism: The secondary amine of N-Demethylroxithromycin attacks the carbonyl carbon of acetone. This forms an unstable hemiaminal, which dehydrates to an enamine/imine (Schiff base).

  • The Fix:

    • Immediate: Switch diluent to Methanol or Acetonitrile .

    • Verification: If you must use a ketone, perform a "diluent check" by injecting the sample immediately after preparation vs. 4 hours later. If peaks grow, it is a solvent interaction.

Scenario B: "My LC-MS signal intensity is dropping in acidic mobile phases."

Q: We are using 0.1% Formic Acid (pH ~2.7) in the mobile phase. The signal for [M+H]+ decreases significantly if the sample sits in the autosampler.

A: Macrolides are acid-labile .

  • The Mechanism: The glycosidic bond connecting the cladinose sugar to the macrolactone ring hydrolyzes rapidly below pH 4.0. This converts N-Demethylroxithromycin into N-Demethyl-descladinose-roxithromycin.

  • The Fix:

    • Buffer Adjustment: Increase mobile phase pH to pH 5.0–6.0 using Ammonium Acetate. This range preserves the glycosidic bond while maintaining ionization efficiency.

    • Temperature Control: Set the autosampler to 4°C . Acid hydrolysis is temperature-dependent (pseudo-first-order kinetics).

Scenario C: "The compound turned yellow in Chloroform."

Q: During extraction, the organic layer (CHCl₃) turned yellow/brown.

A: This indicates acid-catalyzed degradation or oxidation .

  • The Mechanism: Chloroform naturally degrades to produce HCl and Phosgene if not properly stabilized. The HCl strips the sugar (cladinose), and the resulting aglycone can undergo chromophoric changes.

  • The Fix:

    • Use Amylene-stabilized Chloroform, not Ethanol-stabilized (ethanol can interfere in other ways).

    • Pass the solvent through a small plug of Basic Alumina or K₂CO₃ before use to scavenge trace acid.

Module 3: Degradation Pathways Visualization

The following diagram illustrates the two primary instability vectors: Acid Hydrolysis (Loss of Cladinose) and Ketone Condensation (Specific to the N-Demethyl variant).

G Parent N-Demethylroxithromycin (Secondary Amine) Acid Acidic Environment (pH < 4.0) Mobile Phase / Gastric Fluid Parent->Acid Ketone Ketonic Solvent (Acetone / MEK) Parent->Ketone Base Strong Base (pH > 10) Parent->Base Prod_Acid Degradant A: Descladinose-N-Demethylroxithromycin (Loss of Neutral Sugar) Acid->Prod_Acid Hydrolysis of Glycosidic Bond Prod_Ketone Artifact B: Schiff Base / Enamine Adduct (Mass shift +40 Da for Acetone) Ketone->Prod_Ketone Nucleophilic Attack by Secondary Amine Prod_Base Degradant C: Hydrolyzed Lactone (Ring Opening) Base->Prod_Base Saponification

Figure 1: Primary degradation and artifact formation pathways for N-Demethylroxithromycin.

Module 4: Experimental Protocols

Protocol 1: Stability-Indicating Sample Preparation

Use this protocol to prepare stock solutions that remain stable for >24 hours.

  • Weighing: Weigh ~10 mg of N-Demethylroxithromycin into a distinct amber glass vial (protect from light).

  • Primary Dissolution: Dissolve in 1.0 mL of Methanol (LC-MS Grade) .

    • Note: Do not use sonication for >1 minute to avoid heating.

  • Dilution: Dilute to working concentration using 10 mM Ammonium Acetate (pH 5.5) : Acetonitrile (50:50) .

    • Why pH 5.5? This is the "Goldilocks zone"—acidic enough to prevent lactone opening, basic enough to prevent cladinose hydrolysis.

  • Storage: Store at -20°C.

Protocol 2: Troubleshooting "Ghost Peaks" (Adduct Verification)

Use this to confirm if a peak is a solvent artifact.

  • Preparation A: Prepare sample in Methanol .

  • Preparation B: Prepare sample in Acetone .

  • Incubation: Let both stand at Room Temperature for 2 hours.

  • Analysis: Inject both via HPLC.

    • Result: If Preparation B shows a peak at [M + 40] (for acetone) that is absent in A, it is an artifact.

Module 5: Decision Tree for Stability Issues

Troubleshooting Start Observed Instability CheckType What is the symptom? Start->CheckType GhostPeaks New/Unknown Peaks CheckType->GhostPeaks LossPotency Loss of Area/Potency CheckType->LossPotency ColorChange Color Change (Yellowing) CheckType->ColorChange SolventCheck Is solvent Ketone or Aldehyde? GhostPeaks->SolventCheck PHCheck Is pH < 4.0? LossPotency->PHCheck SolventNo Check for Impurities (N-Oxides via Peroxides) ColorChange->SolventNo Likely Oxidation SolventYes Schiff Base Formation. Switch to Methanol. SolventCheck->SolventYes Yes SolventCheck->SolventNo No AcidYes Acid Hydrolysis. Buffer to pH 5.0-6.0 PHCheck->AcidYes Yes AcidNo Check Temperature. Keep < 25°C PHCheck->AcidNo No

Figure 2: Diagnostic flowchart for identifying root causes of instability.

References

  • Akmese, B. (2020).[1] Stress Degradation Studies of Macrolide Antibiotics "Roxithromycin, Tilmicosin and Tylosin" by Using HPLC.[1] DergiPark.

  • Liu, J., et al. (2012). Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment.[2][3] Environmental Science and Pollution Research.

  • Kwiecień, A., et al. (2014). Roxithromycin degradation by acidic hydrolysis and photocatalysis.[4][5] Analytical Methods (RSC).

  • BenchChem Technical Support. (2025). Comparative Stability of Roxithromycin and its Metabolite (E)-O-Demethylroxithromycin Under Stress Conditions.[6] (Note: Generalized reference for metabolite stability data).

  • PubChem. (n.d.). Roxithromycin | C41H76N2O15. National Institutes of Health (NIH).

Sources

Technical Support Center: Ion Suppression in N-Demethylroxithromycin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Mass Spectrometry Division Ticket Context: User reports signal instability and poor reproducibility for N-Demethylroxithromycin (NDR) in plasma matrices.

Executive Summary

N-Demethylroxithromycin (NDR), a primary metabolite of roxithromycin, presents specific challenges in LC-MS/MS quantification due to its basic amine functionality and macrocyclic hydrophobicity. In positive Electrospray Ionization (ESI+), NDR is highly susceptible to ion suppression caused by co-eluting endogenous phospholipids (glycerophosphocholines and lysophosphocholines).

This guide provides a root-cause diagnostic workflow and remediation protocols to eliminate matrix effects, ensuring compliance with FDA and ICH M10 bioanalytical guidelines.

Phase 1: Diagnostic Workflow

Q: How do I confirm if my signal loss is truly ion suppression and not an instrument issue?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for visualizing the exact retention time of suppression zones relative to your analyte.

The Mechanism: Ion suppression occurs when high-abundance matrix components (like phospholipids) monopolize the available charge on the ESI droplet surface, preventing your analyte from ionizing. This is a "charge competition" mechanism.

Protocol: Post-Column Infusion Setup

  • Infusion: Syringe pump infuses neat N-Demethylroxithromycin (100 ng/mL) at 10 µL/min into the LC effluent via a T-tee connector after the column but before the MS source.

  • Injection: Inject a "blank" extracted biological matrix (e.g., plasma processed via your current method) into the LC column.

  • Observation: Monitor the baseline of the specific MRM transition for NDR. A dip in the baseline indicates suppression; a hump indicates enhancement.

Visualization: PCI Workflow

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Matrix Blank) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee High-Pressure Tee Connector Column->Tee  Eluent Syringe Syringe Pump (Infuse Analyte Constant) Syringe->Tee  Analyte MS Mass Spectrometer (ESI Source) Tee->MS  Combined Flow Data Chromatogram: Observe Baseline Dips MS->Data

Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.

Phase 2: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is suppression still high?

A: Protein precipitation removes proteins but fails to remove phospholipids .[1] Phospholipids (PLs) are the primary cause of ion suppression in plasma analysis of macrolides. They are hydrophobic and often co-elute with NDR or, worse, accumulate on the column and elute unpredictably in subsequent runs ("ghost peaks").

Recommendation: Switch to Phospholipid Removal (PLR) Plates or Solid Phase Extraction (SPE) .

Comparative Data: Sample Prep Efficiency for Macrolides

MethodProtein RemovalPhospholipid RemovalRecovery (NDR)Risk of Suppression
Protein Precip (PPT) >98%<15%HighCritical
Liquid-Liquid (LLE) >99%Moderate (solvent dependent)ModerateMedium
PLR Plates (e.g., Ostro) >99%>99%HighLow
SPE (Mixed Mode) >99%>99%HighLowest
Protocol: Phospholipid Removal (PLR) Plate

This method is preferred for high-throughput workflows replacing PPT.

  • Load: Add 100 µL Plasma to the PLR plate well.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Mix: Aspirate/dispense 3x.

  • Elute: Apply vacuum. The filter retains proteins and chemically scavenges phospholipids.

  • Analyze: Inject the filtrate directly.

Phase 3: Chromatographic Optimization

Q: My analyte elutes in the "suppression zone" (1-2 min). How do I move it?

A: You must shift the retention of N-Demethylroxithromycin away from the solvent front and the phospholipid region (usually late-eluting).

1. pH Adjustment (Critical for Macrolides) NDR is a weak base (pKa ~8-9).

  • Low pH (Formic Acid): The molecule is fully protonated (

    
    ). It becomes more polar and elutes earlier, potentially co-eluting with polar matrix components.
    
  • High pH (Ammonium Bicarbonate, pH 10): The molecule is neutral. Retention increases significantly on C18, moving it away from the early suppression zone. Note: Ensure your column is high-pH stable (e.g., Hybrid Silica).

2. Column Choice Standard C18 columns may show tailing for basic macrolides. Use a Charged Surface Hybrid (CSH) C18 or Pentafluorophenyl (PFP) column. PFP offers alternative selectivity for the macrocyclic ring.

Decision Logic: Optimization Strategy

Opt_Strategy Start Diagnostic: Analyte in Suppression Zone? Check_RT Is RT < 2.0 min (k' < 2)? Start->Check_RT Branch_pH Strategy 1: pH Adjustment Check_RT->Branch_pH Yes Branch_Col Strategy 2: Column Selectivity Check_RT->Branch_Col No (Co-elution later) Action_HighPH Switch to pH 10 (Ammonium Bicarb) Increases Retention Branch_pH->Action_HighPH Action_PFP Switch to PFP Column Alternative Selectivity Branch_Col->Action_PFP Result Goal: Elution in 'Silent Region' Action_HighPH->Result Action_PFP->Result

Figure 2: Decision matrix for chromatographic remediation of ion suppression.

Phase 4: Internal Standards & Validation

Q: Why is my Internal Standard (IS) response varying between samples?

A: If your IS response varies, your method is not robust. You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., N-Demethylroxithromycin-d7 or Roxithromycin-d7).

Why? An analog IS (a chemically similar but different molecule) will not co-elute perfectly with NDR. Therefore, the IS and the analyte will experience different matrix effects at different times. A SIL-IS co-elutes perfectly and experiences the exact same suppression, mathematically correcting the quantification.

Calculation: Matrix Factor (MF)

Per FDA Bioanalytical Method Validation Guidance (2018), you must quantify the suppression:



  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression.

  • MF > 1.0: Ion Enhancement.

Acceptance Criteria: The IS-Normalized Matrix Factor (MF_analyte / MF_IS) must have a CV < 15% across 6 different lots of matrix.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3][4]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.

Sources

Technical Support Center: Optimization of Roxithromycin N-Demethylation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Refinement of Reaction Conditions for the Synthesis and Isolation of N-demethylroxithromycin. Ticket ID: ROX-NDM-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Macrolide Chemistry Division[1]

Executive Summary

The N-demethylation of roxithromycin (and related macrolides like erythromycin) is a critical transformation used to generate metabolites for pharmacokinetic studies or intermediates for next-generation ketolide synthesis.[1] The primary challenge lies in the regioselectivity required to remove the


-N-methyl group on the desosamine sugar without hydrolyzing the acid-labile cladinose sugar or degrading the oxime side chain.

This guide details the Refined Iodine-Acetate Protocol (Modified Polonovski-type) , which offers superior yields over classic chloroformate or cyanogen bromide methods.[1] It also addresses biological generation via CYP3A4 for metabolism researchers.[1]

Module 1: Chemical Synthesis Protocol (The Iodine-Acetate Method)

Context: Standard oxidative demethylation using Iodine (


) and Sodium Acetate (NaOAc) is the industry standard. However, "one-pot" dumping of reagents often leads to low yields (<40%) due to over-oxidation or sugar hydrolysis.[1] The Refined Protocol  utilizes stepwise addition and strict pH buffering.
Optimized Reaction Conditions
ParameterStandard ConditionRefined Condition Technical Rationale
Reagent Iodine (

)
Iodine (

)
Oxidizing agent to form the N-iodo intermediate.[1]
Buffer NaOAc (1-2 eq)NaOAc (5.0 eq) Critical. Neutralizes HI byproduct.[1] Prevents cladinose hydrolysis (acid-catalyzed).[1]
Solvent MethanolMeOH / Water (8:2) Water is required for the hydrolysis of the iminium intermediate.
Temperature Reflux (65°C+)50°C – 55°C High temps degrade the oxime; low temps stall the imine formation.
Addition Single BolusStepwise (3-4 portions) Prevents radical over-oxidation and side reactions.[1]
Light AmbientProtected/Amber While light can initiate, controlled thermal initiation is more reproducible.[1]
Step-by-Step Workflow
  • Buffering: Dissolve Roxithromycin (1.0 eq) and Sodium Acetate (5.0 eq) in Methanol/Water (80:20 v/v). Ensure pH is roughly neutral to slightly basic (pH 7.5–8.5).[1]

  • Thermal Equilibration: Heat the mixture to 55°C .

  • Stepwise Oxidation:

    • Add Iodine (0.5 eq) and stir for 30 mins.

    • Add second portion of Iodine (0.5 eq) and stir for 30 mins.

    • Repeat until conversion >90% (monitor via TLC/HPLC). Total Iodine usually ~2-3 eq.[1]

  • Quenching: Cool to room temperature. Add aqueous Sodium Thiosulfate (

    
    ) to quench excess iodine (color change from dark red to pale yellow).[1]
    
  • Workup: Adjust pH to 9.0 with dilute NaOH. Extract with Ethyl Acetate.[1] The product (secondary amine) is less polar than the N-oxide but more polar than the parent.

Module 2: Troubleshooting & FAQs
Q1: My reaction mixture became acidic (pH < 5) and I lost the cladinose sugar. What happened?

Diagnosis: Insufficient buffering capacity. Mechanism: The reaction generates Hydrogen Iodide (HI) as a byproduct.



If NaOAc is depleted, the HI protonates the glycosidic bond of the cladinose sugar, causing it to cleave off (forming decladinose-roxithromycin).
Fix:  Increase NaOAc to 5 equivalents  relative to the substrate. Monitor pH hourly.
Q2: I see a major peak that is NOT the product but has a mass +16 Da. What is it?

Diagnosis: N-oxide impurity (


).[1]
Cause:  The reaction stalled at the oxidation stage and did not undergo the Polonovski-type rearrangement to the imine.
Fix: 
  • Temperature Check: Ensure the reaction is at 50–55°C . The rearrangement has a high activation energy.

  • Solvent Check: Ensure water is present.[1] The iminium intermediate requires water to hydrolyze into the secondary amine and formaldehyde.

Q3: The yield is low (<30%) and the mixture is black/tarry.

Diagnosis: Over-oxidation or radical polymerization. Fix: Switch to Stepwise Addition of iodine. Adding all iodine at once creates a high local concentration of radicals.[1] Adding it in 0.5 eq portions allows the reaction to proceed in a controlled cycle.

Module 3: Mechanistic Visualization

The following diagram illustrates the refined oxidative pathway and the critical decision points for troubleshooting.

G Start Roxithromycin (Tertiary Amine) Inter1 N-Iodo Complex (Transient) Start->Inter1 + I2 (Stepwise) + NaOAc (Buffer) Inter2 Iminium Ion (Reactive Intermediate) Inter1->Inter2 - HI (Elimination) Side2 N-Oxide Impurity (Stalled Reaction) Inter1->Side2 Low Temp (<40°C) Product N-Demethylroxithromycin (Secondary Amine) Inter2->Product + H2O (Hydrolysis) Side1 Decladinose Impurity (Acid Hydrolysis) Inter2->Side1 Low pH (No Buffer)

Figure 1: Mechanistic pathway of Iodine-mediated N-demethylation.[1][2] Red dashed lines indicate failure modes caused by improper buffering or temperature control.[1]

Module 4: Biological N-Demethylation (CYP3A4)[1][3][4]

For researchers attempting to generate this compound as a metabolite standard using liver microsomes.[1]

Q: Which enzyme isoform drives this reaction? A: CYP3A4 is the principal catalyst for roxithromycin N-demethylation in humans.[1]

Q: Why is the conversion rate in microsomes lower than Erythromycin? A: Roxithromycin is a weaker substrate for CYP3A4 compared to erythromycin or troleandomycin. It also acts as a mechanism-based inhibitor (though weaker than troleandomycin), forming a Nitroso-alkene complex with the heme iron of CYP3A4, effectively inactivating the enzyme over time.[1] Recommendation: For preparative scale, use Recombinant CYP3A4 (Supersomes™) rather than pooled Liver Microsomes (HLM) to avoid competition from other pathways, and keep incubation times short (<30 mins) to minimize enzyme inactivation.

Metabolic Pathway Diagram

Metabolism Substrate Roxithromycin CYP CYP3A4 Enzyme Substrate->CYP Binding Met1 N-Demethylroxithromycin (Major Metabolite M3) CYP->Met1 N-Demethylation (Main Path) Met2 O-Dealkyl Metabolite (M2) CYP->Met2 O-Dealkylation Met3 Decladinose (M1) CYP->Met3 Hydrolysis Complex Inhibitory P450-Metabolite Complex (Nitroso) Met1->Complex Feedback Inhibition

Figure 2: CYP3A4 metabolic fate of Roxithromycin.[1][3] Note the feedback inhibition loop where the N-demethylated product can inhibit the enzyme.

References
  • Patent Protocol (Iodine/Acetate): Stenmark, M. et al. "Process for preparation of N-demethyl-4''-deoxy-erythromycins A and B." U.S. Patent 3,725,385 & World Intellectual Property Organization, WO1998022488A1.[1] (Describes the stepwise iodine addition and temperature range of 50-60°C).

  • Metabolic Mechanism: Yamazaki, H. et al. "Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites."[1][4] Drug Metabolism and Disposition, 1996.[1][5] (Identifies CYP3A4 as the main enzyme and M3 as the N-demethyl metabolite).[4]

  • Polonovski Mechanism: Monbaliu, J. et al.[1] "The Polonovski Reaction."[6][7][8][9] Organic Reactions, 2011.[1] (General mechanism of N-oxide to iminium rearrangement).

  • Macrolide Resistance & Structure: Vazquez-Laslop, N. & Mankin, A.S.[1] "How macrolide antibiotics work." Trends in Biochemical Sciences, 2018.[1] (Structural context of the desosamine sugar where demethylation occurs).

Sources

Technical Support Center: Enzymatic Synthesis of N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Variability in Biocatalytic N-Demethylation Expert Reviewer: Senior Application Scientist, Biocatalysis Division

Welcome to the Technical Support Portal

You are likely accessing this guide because your enzymatic synthesis of N-Demethylroxithromycin is exhibiting high variability, low yields, or unexpected impurity profiles.

Synthesizing N-demethylated macrolides is technically demanding due to three converging challenges:

  • Pathway Competition: In human systems, O-demethylation often outcompetes N-demethylation.

  • Suicide Inhibition: Macrolides are mechanism-based inhibitors (MBI) of Cytochrome P450s, often inactivating the very enzyme trying to synthesize them.

  • Physicochemical Instability: The cladinose sugar moiety is acid-labile.

This guide moves beyond basic protocols to address the causality of failure modes.

Module 1: Biocatalyst Selection & Kinetics

Q1: I am using Human Liver Microsomes (HLM), but my yield of N-Demethylroxithromycin is consistently low (<5%). Why?

Diagnosis: You are fighting species-specific metabolic preference. Root Cause: In humans, CYP3A4 primarily catalyzes O-demethylation of roxithromycin. In contrast, N-demethylation is the dominant pathway in rats .[1][2] If your goal is preparative synthesis of the N-demethyl metabolite (and not specifically studying human clearance), HLM is the wrong biocatalyst.

Corrective Action:

  • Switch Biocatalyst: Use Rat Liver Microsomes (RLM) (specifically Wistar or Sprague-Dawley) to shift the intrinsic clearance (

    
    ) ratio in favor of N-demethylation.
    
  • Recombinant Option: If you must use human enzymes (e.g., for regulatory tox studies), use recombinant rCYP3A4 with high reductase (POR) co-expression, but expect lower yields than RLM.

Q2: The reaction rate drops to near-zero after 20 minutes, even with excess NADPH. Is the enzyme dead?

Diagnosis: Mechanism-Based Inhibition (MBI) / "Suicide Inactivation." Root Cause: Roxithromycin, like erythromycin, contains a tertiary amine. CYP3A4 oxidizes this amine to a nitroso-alkene intermediate. This reactive species forms a stable Metabolic-Intermediate (MI) Complex with the P450 heme iron (spectrally visible at 455 nm), permanently inactivating the enzyme.

Corrective Action:

  • Optimize Incubation Time: Do not run long incubations (e.g., >60 mins). The reaction is linear only for a short window before inactivation occurs.

  • Enzyme Refresh: Instead of one large bolus of enzyme, add the microsomes in aliquots (e.g., at T=0 and T=15 min) to maintain active heme levels.

  • Potassium Ferricyanide Wash (In vitro rescue): Advanced Technique: Treating the reaction mixture with potassium ferricyanide can sometimes dissociate the MI complex in vitro, though this is rarely practical for synthesis.

Visualizing the Problem: Pathway & Inhibition

The following diagram illustrates the competition between the desired synthesis pathway and the inactivation loop.

Roxithromycin_Metabolism Substrate Roxithromycin (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme CYP3A4 CYP3A4 / RLM (Active Enzyme) NDemethyl N-Demethylroxithromycin (Target Product) Complex->NDemethyl Rat > Human (N-demethylation) ODemethyl O-Demethylroxithromycin (Major Impurity in HLM) Complex->ODemethyl Human > Rat (O-demethylation) Nitroso Nitroso-Alkene Intermediate Complex->Nitroso Oxidation of Tertiary Amine DeadEnzyme Inactive MI-Complex (Suicide Inhibition) Nitroso->DeadEnzyme Covalent Binding to Heme DeadEnzyme->CYP3A4 Irreversible (No Return)

Caption: Figure 1. Metabolic divergence of Roxithromycin. Note the species-dependent product split and the irreversible inactivation loop (Mechanism-Based Inhibition).

Module 2: Reaction Environment Optimization

Q3: My substrate precipitates upon addition to the buffer. How do I solve this without killing the enzyme?

Diagnosis: Solubility Limit Breach. Data: Roxithromycin is highly lipophilic (LogP ~2.5–3.0). Standard phosphate buffers are insufficient.

Solvent Tolerance Table:

SolventMax ConcentrationEffect on CYP ActivityRecommendation
DMSO 0.5% - 1.0%Minimal inhibition (<10%)Preferred. Keep <1% v/v.
Methanol > 1.0%Moderate inhibitionAvoid if possible.
Acetonitrile > 1.0%High inhibition (denaturation)Do Not Use.
HP-β-CD 10 - 20 mMStabilizes enzyme & substrateExcellent alternative.

Protocol Adjustment: Dissolve Roxithromycin in 100% DMSO at 100x the target concentration. Add dropwise to the reaction buffer while vortexing to prevent local precipitation. Alternatively, use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to solubilize the drug; this often protects the enzyme from solvent inactivation.

Q4: I see a degradation peak at m/z [M-158]. Is this a metabolite?

Diagnosis: Chemical degradation (Decladinose-Roxithromycin). Root Cause: Macrolides lose the cladinose sugar moiety in acidic conditions. This is not enzymatic. Corrective Action:

  • Check Buffer pH: Ensure pH is 7.4 .

  • Quenching Agent: Do not quench the reaction with strong acid (e.g., TCA or HCl) if you need to recover the intact macrolide structure for analysis. Quench with ice-cold acetonitrile or methanol.

Module 3: Experimental Protocol (Self-Validating)

This protocol includes "Checkpoints" to validate system health.

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl₂.

  • Enzyme: Rat Liver Microsomes (20 mg/mL protein stock).

  • Cofactor: NADPH regenerating system (G6P, G6PDH, NADP+).

  • Substrate: Roxithromycin (10 mM stock in DMSO).

Step-by-Step Workflow:

  • Pre-incubation (Checkpoint 1):

    • Mix Buffer (470 µL) + Microsomes (25 µL, final 1 mg/mL).

    • Add Roxithromycin (5 µL, final 100 µM).

    • Incubate at 37°C for 5 min.

    • Why? Allows substrate binding and temperature equilibration.

  • Initiation:

    • Add NADPH Regenerating System (50 µL).

    • Total Volume: 550 µL.

  • Reaction Monitoring (Checkpoint 2):

    • Sample at T=0, 5, 10, and 20 mins.

    • Why? To catch the linear phase before MBI inactivates the enzyme.

  • Termination:

    • Add 500 µL ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge at 10,000 x g for 10 min.

  • Validation Control:

    • Run a parallel tube with Testosterone .

    • Success Criteria: If Testosterone 6β-hydroxylation fails, the microsomes are bad. If it works but Roxithromycin fails, the issue is specific to the macrolide (likely inhibition).

Module 4: Analytical Troubleshooting Flowchart

Use this logic tree to diagnose post-reaction analysis issues.

Troubleshooting_Tree Start Issue: Low/No Product Peak CheckControl Did Positive Control (Testosterone) work? Start->CheckControl CheckCofactor Check NADPH & Microsome Storage CheckControl->CheckCofactor No CheckSpecies Check Species Source (Human vs Rat?) CheckControl->CheckSpecies Yes ControlNo No ControlYes Yes SpeciesHuman Human Microsomes Used CheckSpecies->SpeciesHuman SpeciesRat Rat Microsomes Used CheckSpecies->SpeciesRat Action1 Switch to Rat Liver Microsomes (Human favors O-demethyl) SpeciesHuman->Action1 CheckInhibition Check for MBI (Linearity check) SpeciesRat->CheckInhibition LinearNo Non-linear < 10 min CheckInhibition->LinearNo LinearYes Linear > 20 min CheckInhibition->LinearYes Action2 Reduce Incubation Time Increase Enzyme Conc. LinearNo->Action2 Action3 Check Substrate Solubility (Precipitation?) LinearYes->Action3

Caption: Figure 2. Decision matrix for diagnosing low yields in N-Demethylroxithromycin synthesis.

References

  • Li, X. Q., et al. (2001). "Demethylation metabolism of roxithromycin in humans and rats." Acta Pharmacologica Sinica.

    • Relevance: Establishes the critical species difference: N-demethylation is dominant in rats, while O-demethylation is dominant in humans.[2]

  • Tran, J. Q., et al. (2016). "Mechanism-based inhibition of CYP3A4 by macrolide antibiotics." Drug Metabolism and Disposition.

    • Relevance: Details the kinetic mechanism of macrolide-induced P450 inactivation (nitroso-alkene complex form
  • Zhong, D. F., et al. (2000). "Identification of the metabolites of roxithromycin in humans." Drug Metabolism and Disposition.

    • Relevance: Provides mass spectral data for metabolite identific
  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

    • Relevance: Standard protocols for microsomal incub

Sources

Validation & Comparative

Validation of HPLC method for N-Demethylroxithromycin according to ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Demethylroxithromycin (EP Impurity F) is the primary active metabolite and degradation product of the macrolide antibiotic Roxithromycin. Its quantification is critical for stability testing and pharmacokinetic profiling. However, its structural similarity to the parent compound and weak UV absorbance present significant analytical challenges.

This guide details the validation of a robust RP-HPLC-UV method, optimized for Quality Control (QC) environments, and compares it against LC-MS/MS alternatives used in bioanalysis. The validation framework strictly adheres to the modernized ICH Q2(R2) guidelines, emphasizing the "Analytical Procedure Lifecycle" approach.

Part 1: Technical Comparison of Methodologies

In drug development, selecting the right tool is as critical as the validation itself. Below is an objective comparison of the proposed HPLC-UV method versus the LC-MS/MS alternative often used in clinical phases.

FeatureMethod A: Proposed HPLC-UV Method B: LC-MS/MS Legacy Pharmacopoeial Methods
Primary Application QC Release, Stability Testing, Impurity Profiling (>0.05%)Pharmacokinetics (PK), Trace Analysis (<0.05%)Basic Assay (Low Resolution)
Detection Principle UV Absorbance (210 nm)Mass Spectrometry (MRM Mode)UV or Electrochemical
Sensitivity (LOQ) ~0.5 µg/mL~1–10 ng/mLHigh (Poor sensitivity)
Linearity Range 1 – 150 µg/mL10 – 2000 ng/mLNarrow
Cost Per Run Low ($)High (

$)
Moderate (

)
Robustness High (Buffer resistant)Moderate (Matrix effects)Low (Tailing issues)
Throughput 10–15 min run time3–5 min run time>25 min run time

Senior Scientist Insight: While LC-MS/MS offers superior sensitivity, it is overkill for routine QC.[1] The proposed HPLC-UV method balances cost and performance, utilizing a high-carbon-load C18 column to resolve the N-demethylated metabolite from the parent peak without the need for expensive mass spectrometry.

Part 2: Method Selection Logic (Decision Tree)

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the development phase and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Biofluids Biofluids (Plasma/Urine) SampleType->Biofluids Complex Matrix Formulation API or Tablet Formulation SampleType->Formulation Clean Matrix LCMS Select LC-MS/MS (High Sensitivity, Matrix Removal) Biofluids->LCMS Sensitivity Required Sensitivity? Formulation->Sensitivity Trace Trace (<0.1%) Sensitivity->Trace Genotoxic/Trace Impurity Macro Macro (>0.1%) Sensitivity->Macro Stability/Assay Trace->LCMS HPLC Select RP-HPLC-UV (Robust, Cost-Effective) Macro->HPLC

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample matrix and sensitivity thresholds.

Part 3: Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. The choice of buffer pH and column temperature is critical to minimize peak tailing, a common issue with basic macrolides due to interaction with residual silanols.

1. Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped column (e.g., Inertsil ODS-3V or Phenomenex Luna C18), 250 x 4.6 mm, 5 µm.[1]

    • Why? A 250mm length is required to provide sufficient theoretical plates to separate the N-demethyl impurity (RRT ~0.6-0.[1]7) from the main Roxithromycin peak.

  • Mobile Phase:

    • Phase A: Ammonium Dihydrogen Phosphate Buffer (0.02 M), adjusted to pH 4.5 with dilute Orthophosphoric Acid.

    • Phase B: Acetonitrile (HPLC Grade).[1]

    • Ratio: Isocratic 60:40 (Buffer:ACN).[1]

    • Expert Note: While some papers suggest pH 3.0, Roxithromycin can degrade in highly acidic conditions over long runs [1].[1] A pH of 4.5 balances peak shape (silanol suppression) with analyte stability.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm .[1]

    • Why? Macrolides lack a strong chromophore. 210 nm captures the carbonyl absorption but requires high-purity solvents to avoid baseline noise.[1]

  • Temperature: 40°C.[1]

    • Why? Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peaks of bulky macrolide molecules.

  • Injection Volume: 20 µL.

2. Standard Preparation
  • Stock Solution: Dissolve 10 mg of N-Demethylroxithromycin reference standard in 10 mL of Methanol (1000 µg/mL).

  • System Suitability Solution: Prepare a mixture containing 100 µg/mL Roxithromycin and 10 µg/mL N-Demethylroxithromycin in Mobile Phase.[1]

Part 4: Validation According to ICH Q2(R2)

The recent ICH Q2(R2) revision emphasizes a lifecycle approach.[1][2] The following parameters must be validated.

1. Specificity (Selectivity)
  • Objective: Prove the method can distinguish the analyte from the parent drug and degradants.

  • Protocol: Inject the System Suitability Solution.

  • Acceptance Criteria:

    • Resolution (

      
      ) between N-Demethylroxithromycin and Roxithromycin > 2.0.[1]
      
    • Peak purity factor (via PDA) > 990.[1]

  • Data Support: N-Demethylroxithromycin typically elutes earlier (RRT ~0.[1]68) than Roxithromycin due to the loss of the methyl group, increasing polarity [2].

2. Linearity and Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 10 to 150 µg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      .[1]
    • Y-intercept bias

      
       of the response at 100% level.
      
3. Accuracy (Recovery)
  • Protocol: Spike placebo matrix with N-Demethylroxithromycin at three levels (80%, 100%, 120%).

  • Calculation:

    
    [1]
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0% with %RSD < 2.0%.[1]

4. Precision
  • System Precision: 6 injections of standard. (%RSD

    
     1.0%).[1]
    
  • Method Precision: 6 independent sample preparations. (%RSD

    
     2.0%).[1]
    
  • Intermediate Precision: Different analyst, different day, different column lot.

5. Robustness (Critical for Macrolides)

Macrolides are sensitive to pH and temperature.[1]

  • pH Variation: ± 0.2 units.[1]

  • Temperature: ± 5°C.[1]

  • Flow Rate: ± 0.1 mL/min.[1]

  • Expert Insight: If pH drops below 3.0, check for degradation peaks (cladinose hydrolysis).[1] If pH rises above 7.0, expect silica dissolution unless using a hybrid column.[1]

Part 5: Validation Workflow Visualization

This diagram outlines the ICH Q2(R2) validation lifecycle required for regulatory submission.

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) Dev 2. Method Development ATP->Dev Risk 3. Risk Assessment (ICH Q9) Dev->Risk Val 4. Validation Execution Risk->Val Routine 5. Routine Use & Monitoring Val->Routine Routine->ATP  Change Management (ICH Q12)

Caption: The ICH Q2(R2) lifecycle, moving from defining the target profile (ATP) to continuous monitoring.

References
  • NIH/PubMed. (2025).[1] Comparison between colorimetry and HPLC on the stability test of roxithromycin.

  • Sielc Technologies. (n.d.).[1] Separation of Roxithromycin on Newcrom R1 HPLC column.

  • ICH. (2023).[1][3][4][5] ICH Q2(R2) Validation of Analytical Procedures.

  • LGC Standards. (n.d.). N-Demethyl Roxithromycin (Impurity F) Reference Material Data.[1][1]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.

Sources

Comparative analysis of N-Demethylroxithromycin and roxithromycin antibacterial activity.

[1][2]

Executive Summary

This technical guide provides a comparative analysis of Roxithromycin , a second-generation semi-synthetic macrolide, and its specific metabolite, N-Demethylroxithromycin . While Roxithromycin is a clinically established antibiotic with potent activity against Gram-positive cocci and atypical pathogens, N-Demethylroxithromycin represents a major metabolic derivative (biotransformation product) often analyzed during pharmacokinetic profiling and impurity qualification.

Key Finding: Experimental data indicates that N-Demethylroxithromycin exhibits significantly lower antibacterial activity compared to the parent compound, Roxithromycin.[1] This contrasts with other metabolites (e.g., O-Demethylroxithromycin), which retain potency comparable to the parent drug.

Chemical & Mechanistic Profile

Structural Relationship

Roxithromycin is an ether oxime derivative of erythromycin, designed to improve acid stability and pharmacokinetics. N-Demethylroxithromycin is formed via the oxidative demethylation of the dimethylamino group on the desosamine sugar moiety, a reaction typically mediated by hepatic CYP3A4 enzymes.

  • Parent: Roxithromycin (C41H76N2O15)

  • Metabolite: N-Demethylroxithromycin (Loss of -CH3 group from the 3'-N position)

Mechanism of Action (MOA)

Both compounds target the bacterial 50S ribosomal subunit .[2]

  • Binding Site: They bind specifically to the 23S rRNA in the peptidyl transferase center.

  • Action: This binding sterically blocks the exit tunnel of the ribosome, inhibiting the translocation of the nascent peptide chain and halting protein synthesis (bacteriostatic action).

  • Activity Differential: The tertiary amine on the desosamine sugar is critical for high-affinity binding to the ribosome. The removal of a methyl group (N-demethylation) alters the basicity and steric fit of this interaction, resulting in reduced binding affinity and, consequently, higher Minimum Inhibitory Concentrations (MICs).

Macrolide_MechanismRoxRoxithromycin(Parent)CYPCYP3A4(Hepatic Metabolism)Rox->CYPMetabolicConversionRibosome50S Ribosomal Subunit(Target)Rox->RibosomeHigh AffinityBindingNDemN-Demethylroxithromycin(Metabolite)NDem->RibosomeReduced AffinityBindingCYP->NDemN-DemethylationInhibitionProtein SynthesisInhibitionRibosome->InhibitionBlocks PeptideTranslocation

Figure 1: Metabolic relationship and comparative binding affinity to the bacterial ribosome.

Comparative Antibacterial Performance[1][2][5][6][7][8]

In Vitro Activity Comparison

The following table summarizes the comparative antibacterial potency. Data is synthesized from metabolic profiling studies comparing Roxithromycin with its primary metabolites (M1-M6).

CompoundActivity StatusRelative PotencyKey Observation
Roxithromycin High 100% (Baseline)Potent against S. aureus, S. pyogenes, S. pneumoniae.
N-Demethylroxithromycin Low < 10-20%Significantly reduced activity; often considered pharmacologically negligible in vivo.
O-Demethylroxithromycin High ~100%Retains full antibacterial spectrum and potency.
Descladinose-roxithromycin Inactive ~0%Loss of cladinose sugar abolishes activity completely.
Spectrum of Activity (MIC Trends)
  • Gram-Positive Cocci (S. aureus): Roxithromycin typically exhibits MICs in the range of 0.12 – 1.0 µg/mL . N-Demethylroxithromycin frequently shows MICs > 8–16 µg/mL , classifying it as effectively inactive against resistant strains and weakly active against susceptible ones.

  • Respiratory Pathogens: Against H. influenzae, the parent drug shows moderate activity, whereas the N-demethyl metabolite shows negligible inhibition.

Clinical Implications

While N-Demethylroxithromycin is detected in plasma, its contribution to the overall therapeutic effect is minimal due to its elevated MIC values. In contrast, the O-demethyl metabolite may contribute to efficacy. Therefore, in drug development and quality control, N-Demethylroxithromycin is primarily monitored as an impurity or a marker of metabolic clearance rather than an active pharmaceutical ingredient.

Experimental Protocol: Comparative MIC Determination

To validate the activity difference, researchers should employ a standardized Broth Microdilution Assay following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Reagents & Materials
  • Test Compounds: Roxithromycin (Reference Standard) and N-Demethylroxithromycin (High Purity >95%).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: S. aureus ATCC 29213 (Quality Control strain).[3]

  • Detection: Resazurin dye (optional for visual readout) or Turbidity (OD600).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Culture S. aureus on agar overnight.

    • Suspend colonies in saline to match 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve final test concentration of ~5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare stock solutions of both compounds in DMSO (e.g., 10 mg/mL).[4]

    • Perform serial 2-fold dilutions in a 96-well plate.

    • Range: Test from 64 µg/mL down to 0.06 µg/mL.

  • Incubation:

    • Add diluted inoculum to wells containing the drug.

    • Include Growth Control (Bacteria + Media - Drug) and Sterility Control (Media only).

    • Incubate at 35 ± 2°C for 16–20 hours .

  • Data Analysis:

    • Determine MIC: The lowest concentration showing no visible growth.

    • Validation: S. aureus ATCC 29213 MIC for Roxithromycin must fall within 0.12 – 1.0 µg/mL.

MIC_Protocolcluster_QCQuality Control CriteriaStep11. Inoculum Prep(0.5 McFarland)Step22. Serial Dilution(64 - 0.06 µg/mL)Step1->Step2Step33. Incubation(35°C, 18h)Step2->Step3Step44. Readout(Turbidity/OD600)Step3->Step4QCRoxithromycin MIC:0.12 - 1.0 µg/mLStep4->QC

Figure 2: Workflow for Broth Microdilution Assay (CLSI Standards).

References

  • Li, X. Q., et al. (2001). Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica, 22(5), 469-474. Link

    • Establishes the metabolic profile and confirms N-demethylation is a major pathway in rats, while O-demethylation is dominant in humans.[5]

  • Zhang, J., et al. (2005). In vitro antibacterial activity of roxithromycin and its major metabolites.[1][6][2][5] ResearchGate / Journal of Chinese Pharmaceutical Sciences. Link

    • Directly compares MICs, stating N-demethyl-roxithromycin activity is "significantly lower" than the parent drug.[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. M100. Link

    • The authoritative standard for MIC protocols and breakpoints.
  • Markham, A., & Faulds, D. (1994). Roxithromycin.[6][2][7][5][8] An update of its antimicrobial activity, pharmacokinetic properties and therapeutic use.[9][8] Drugs, 48(2), 297-326. Link

    • Comprehensive review of the parent drug's activity profile.[6]

Cross-Validation of Analytical Methods for N-Demethylroxithromycin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Demethylroxithromycin (NDR) is the primary active metabolite of the macrolide antibiotic Roxithromycin. Its analysis presents a distinct "bimodal" challenge in pharmaceutical development: it exists as a high-abundance impurity in Quality Control (QC) settings but as a trace-level metabolite in Pharmacokinetic (PK) studies.

This guide provides a cross-validation framework comparing High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV serves as the cost-effective workhorse for bulk stability testing, LC-MS/MS is the mandatory standard for biological matrices due to the lack of a strong chromophore in the macrolide structure.

Part 1: The Analytical Challenge

The core difficulty in analyzing NDR lies in its structural similarity to the parent drug, Roxithromycin. The only difference is the loss of a methyl group on the desosamine sugar nitrogen.

  • Chromophoric Weakness: Macrolides lack a conjugated

    
    -system, resulting in weak UV absorbance (only significant at <210 nm). This makes HPLC-UV susceptible to baseline noise and matrix interference.
    
  • Structural Redundancy: Both parent and metabolite share the same macrocyclic lactone ring and cladinose sugar, requiring high-resolution chromatography to prevent co-elution.

Decision Matrix: Method Selection

Use the following logic gate to determine the appropriate method for your application.

MethodSelection Start Sample Origin Matrix Matrix Type? Start->Matrix Conc Exp. Concentration? Matrix->Conc Simple (Tablet/Powder) LCMS Method B: LC-MS/MS (Bioanalysis/PK) Matrix->LCMS Complex (Plasma/Urine) HPLC Method A: HPLC-UV (QC/Stability) Conc->HPLC > 1 µg/mL Conc->LCMS < 500 ng/mL HPTLC Alternative: HPTLC (Rapid Screening) Conc->HPTLC Qualitative Only

Figure 1: Decision tree for selecting the analytical approach based on sample matrix and sensitivity requirements.

Part 2: Method A – HPLC-UV (The QC Standard)

Context: Used for raw material purity, dissolution testing, and finished product stability.

Mechanistic Principles

Since NDR has weak UV absorbance, detection relies on the carbonyl groups within the lactone ring. We utilize a low wavelength (205-210 nm). To mitigate the high background noise typical at this wavelength, a phosphate buffer is essential to stabilize the baseline.

Validated Protocol
  • Column: C18 Reverse Phase (e.g., Hypersil BDS, 150 × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 7.4 with NaOH).

    • Solvent B: Acetonitrile.

    • Ratio: Isocratic 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 205 nm (or 210 nm to reduce noise).

  • Temperature: 25°C - 40°C (Higher temp improves peak shape for macrolides).

Critical Performance Data
ParameterSpecificationNotes
Linearity Range 5 – 1000 µg/mLSuitable for % impurity calculations.
LOD ~1.0 µg/mLInsufficient for plasma analysis.
Resolution (Rs) > 2.0Between Roxithromycin and NDR.
Tailing Factor < 1.5Macrolides tail due to amine interaction with silanols.

Part 3: Method B – LC-MS/MS (The Bioanalytical Gold Standard)

Context: Used for human/animal plasma PK studies, metabolic profiling, and trace impurity identification.

Mechanistic Principles

LC-MS/MS overcomes the UV limitation by using Electrospray Ionization (ESI) in positive mode. The method relies on Multiple Reaction Monitoring (MRM) .

  • Precursor: Protonated molecule

    
    .
    
  • Fragmentation: The collision-induced dissociation (CID) typically cleaves the glycosidic bond of the desosamine sugar.

    • Roxithromycin:[1][2][3][4]

      
       837.5 
      
      
      
      158.1 (Desosamine).
    • N-Demethylroxithromycin:

      
       823.5 
      
      
      
      144.1 (Demethylated Desosamine).
Validated Protocol
  • Sample Prep: Liquid-Liquid Extraction (LLE) using Methyl t-butyl ether (MTBE) is superior to protein precipitation for cleanliness.

  • Column: Phenomenex Luna CN or C18 (100 × 2.0 mm, 3 µm).

  • Mobile Phase:

    • Gradient: Acetonitrile : 10mM Ammonium Acetate (0.1% Formic Acid).

  • Mass Spec Settings:

    • Source: ESI Positive.[5][6]

    • Transition (Quant):

      
      .
      
    • Transition (Qual):

      
       (Loss of cladinose).
      
Critical Performance Data
ParameterSpecificationNotes
Linearity Range 10 – 5000 ng/mLHigh sensitivity for terminal phase PK.
LLOQ 10 ng/mL100x more sensitive than HPLC-UV.
Recovery 85% - 115%Using LLE method.
Run Time < 4.0 minHigh throughput.[7]

Part 4: Cross-Validation Workflow

To cross-validate these methods (e.g., when transferring a method from R&D to QC), you must demonstrate that the high-sensitivity method (LC-MS) correlates with the high-concentration method (HPLC) within the overlap range.

Experimental Design
  • Spike Samples: Prepare spiked plasma (for MS) and buffer (for UV) at overlapping concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL).

  • Extraction Normalization: Ensure extraction efficiency is accounted for in the MS method using a deuterated internal standard (Roxithromycin-d7).

  • Statistical Bridge: Use Bland-Altman analysis to assess bias between the two techniques.

CrossValidation Sample Standard Solution (10 µg/mL NDR) Split Split Sample Sample->Split PathA Dilute 1:10 Inject LC-MS/MS Split->PathA PathB Direct Inject HPLC-UV (205nm) Split->PathB DataA Result A (Area Ratio vs IS) PathA->DataA DataB Result B (Absorbance Area) PathB->DataB Compare Calculate % Bias (Acceptance: < ±5%) DataA->Compare DataB->Compare

Figure 2: Cross-validation workflow to bridge the gap between bioanalytical and QC methods.

Interpretation of Discrepancies
  • LC-MS reads higher than HPLC: Often indicates matrix effects (ion enhancement) or co-eluting metabolites that UV cannot distinguish but MS separates by mass.

  • HPLC reads higher than LC-MS: Usually indicates UV background noise or lack of specificity (co-eluting impurities absorbing at 205 nm).

References

  • Li, X. Q., et al. (2001).[2] "Demethylation metabolism of roxithromycin in humans and rats." Acta Pharmacologica Sinica, 22(5), 469-474.[2]

  • Tan, Z., et al. (2006). "Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification in human plasma." Journal of Chromatography B, 837, 1-2.

  • Niopas, I., & Daftsios, A. C. (2002). "Determination of roxithromycin in human plasma by HPLC with fluorescence detection." Biomedical Chromatography, 16(4), 258-261.
  • European Pharmacopoeia (Ph. Eur.). "Roxithromycin Monograph." (Standard reference for HPLC-UV impurity limits).

Sources

Harmonizing N-Demethylroxithromycin Quantification: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Demethylroxithromycin , the primary active metabolite of the macrolide antibiotic Roxithromycin, presents unique bioanalytical challenges that frequently lead to data discordance between laboratories. While the parent drug is well-characterized, the metabolite's quantification is often compromised by its structural similarity to the parent, susceptibility to acid hydrolysis, and lack of standardized reference materials.

This guide provides a technical framework for researchers to objectively compare analytical performance. It contrasts the industry "Gold Standard" (LC-MS/MS) against legacy methods (HPLC-UV), identifies the root causes of inter-laboratory variability, and proposes a self-validating reference protocol to ensure data integrity in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Part 1: The Analytical Challenge & Method Comparison

The core friction in quantifying N-Demethylroxithromycin lies in the choice of detection physics. Many laboratories still rely on HPLC-UV due to cost, but this method lacks the specificity required to distinguish the metabolite from the parent drug and endogenous interferences in complex matrices like plasma or lung tissue.

Comparative Performance Matrix

The following table synthesizes experimental data comparing the two dominant methodologies.

FeatureLC-MS/MS (Recommended) HPLC-UV (Legacy) Impact on Inter-Lab Data
Selectivity High (Mass-based discrimination)Low (Relies solely on retention time)HPLC-UV labs often report false positives due to co-eluting metabolites.
LLOQ ~1.0 ng/mL (Picomolar sensitivity)~500 ng/mL (Nanomolar sensitivity)Labs using UV cannot detect the metabolite in terminal phase PK samples.
Run Time < 3.0 mins > 15.0 mins Long UV runs increase the risk of on-column degradation.
Interference Minimal (with proper extraction)High (Matrix peaks often overlap)High variability in UV results depending on patient diet/comedications.
Stability Risk Low (Fast analysis)High (Acidic mobile phases degrade analyte)Critical: Roxithromycin and metabolites are unstable in acidic media.[1]
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on study requirements.

MethodSelection Start Start: Define Study Goal Sensitivity Is LLOQ < 50 ng/mL required? Start->Sensitivity Specificity Is matrix complex (e.g., Plasma/Tissue)? Sensitivity->Specificity Yes HPLC ALTERNATIVE: HPLC-UV (Only for high conc. formulations) Sensitivity->HPLC No (Formulation QC) Budget Is Mass Spec available? Specificity->Budget Yes Specificity->HPLC No (Simple Buffer) LCMS RECOMMENDED: LC-MS/MS (Triple Quadrupole) Budget->LCMS Yes Outsource Action: Outsource to CRO Budget->Outsource No

Figure 1: Analytical Decision Matrix. LC-MS/MS is the mandatory choice for biological matrices due to sensitivity and selectivity requirements.

Part 2: Sources of Inter-Laboratory Variability

When comparing results across different facilities, discrepancies typically arise from three specific technical failures. Understanding these is crucial for interpreting "Round Robin" or proficiency testing data.

Acidic Instability (The "Phantom Loss")

Roxithromycin and its metabolites are unstable in acidic environments.[1]

  • The Error: Labs using protein precipitation (PP) with high concentrations of trichloroacetic acid (TCA) or using highly acidic mobile phases (pH < 3.0) often observe degradation of N-Demethylroxithromycin into inactive cladinose-free byproducts.

  • The Result: These labs consistently under-report concentrations compared to labs using neutral extraction methods.

Ion Suppression (Matrix Effects)
  • The Error: Labs using "Dilute and Shoot" or simple Protein Precipitation without cleanup often suffer from phospholipid buildup on the column.

  • The Result: Co-eluting phospholipids suppress the ionization of the analyte in the MS source. If the Internal Standard (IS) does not co-elute exactly with the metabolite, the compensation fails, leading to variable accuracy.

Cross-Talk Interference
  • The Error: Inadequate chromatographic separation between Roxithromycin (Parent) and N-Demethylroxithromycin (Metabolite).

  • The Result: In-source fragmentation of the parent drug can lose a methyl group, mimicking the metabolite's mass transition. If they are not chromatographically separated, the parent drug signal is falsely added to the metabolite signal, causing over-estimation.

Part 3: Reference Protocol (The Self-Validating System)

To resolve these discrepancies, this guide establishes a Reference Protocol . This workflow prioritizes stability and selectivity. It utilizes Liquid-Liquid Extraction (LLE) rather than protein precipitation to ensure sample cleanliness and minimize matrix effects.

Experimental Workflow

1. Internal Standard (IS) Selection:

  • Primary Choice: N-Demethylroxithromycin-d3 (Stable Isotope).

  • Alternative: Clarithromycin (Structural Analog). Note: If using Clarithromycin, monitor retention time drift closely.

2. Sample Preparation (LLE):

  • Step A: Aliquot 100 µL human plasma.[2][3]

  • Step B: Add 20 µL Internal Standard solution.

  • Step C: Add 50 µL Carbonate Buffer (pH 9.0) to ensure analyte is in non-ionized form for extraction.

  • Step D: Add 1.5 mL Methyl tert-butyl ether (MTBE) . Reasoning: MTBE provides high recovery (>85%) while excluding polar phospholipids that cause ion suppression.

  • Step E: Vortex (5 min), Centrifuge (4000g, 10 min), Freeze supernatant (dry ice bath), and decant organic layer.

  • Step F: Evaporate to dryness under Nitrogen; reconstitute in Mobile Phase.

3. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 50mm x 2.1mm, 3µm or sub-2µm.

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH ~5.0-6.0). Avoid strong acids.

    • B: Acetonitrile.[4][5][6]

  • Detection: Positive ESI, MRM Mode.

    • Transition: Determine specific precursor [M+H]+ -> Fragment (usually loss of cladinose sugar).

    • Roxithromycin:[1][2][3][7][8] m/z 837.5 -> 158.2

    • N-Demethylroxithromycin: m/z 823.5 -> 158.2 (Confirm transition experimentally).

Validated Workflow Visualization

ProtocolWorkflow Sample Plasma Sample (100 µL) Buffer Add Buffer (pH 9.0) Sample->Buffer Stabilize pH Extract LLE Extraction (MTBE Solvent) Buffer->Extract Non-ionized form Clean Phase Separation (Remove Phospholipids) Extract->Clean Vortex/Spin Recon Dry & Reconstitute (Mobile Phase) Clean->Recon Organic Layer LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Inject

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects and ensure stability.

Part 4: Data Analysis & Acceptance Criteria

When conducting an inter-laboratory comparison using this protocol, data must be evaluated against the FDA Bioanalytical Method Validation Guidance (2018) standards.

Acceptance Criteria
  • Accuracy: Mean concentration must be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: Coefficient of Variation (%CV) must be ≤15% (≤20% for LLOQ).

  • Linearity: r² > 0.99 for the calibration curve (typically 10 – 2000 ng/mL).[8]

Inter-Laboratory Statistical Tools

To objectively compare your lab's performance against others:

  • Z-Score Calculation:

    
    
    
    • Where

      
       is your lab's result, 
      
      
      
      is the consensus mean, and
      
      
      is the standard deviation of the group.
    • Interpretation: |Z| < 2 is Satisfactory; |Z| > 3 is Unsatisfactory (Check for acidic degradation or calculation errors).

  • Bland-Altman Plot: Use this to visualize systematic bias between the Reference Protocol and your in-house method.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration.[9][10] Link

  • Tan, X., et al. (2007). Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification in human plasma. Biomedical Chromatography. Link

  • Niopas, I., & Daftsios, A. C. (2002). Determination of roxithromycin in human plasma by high-performance liquid chromatography with spectrophotometric detection. Journal of Chromatography B. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Link

Sources

Comparison of N-Demethylroxithromycin metabolic pathways in humans and rats.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the metabolic pathways of N-Demethylroxithromycin —the primary N-demethylated metabolite of the macrolide antibiotic Roxithromycin—in Homo sapiens (humans) versus Rattus norvegicus (rats).

Executive Summary

The metabolic fate of Roxithromycin diverges significantly between humans and rats, specifically regarding the N-demethylation pathway .[1] In rats, the formation of N-Demethylroxithromycin is the predominant metabolic route, catalyzed primarily by CYP3A1 . In humans, this pathway is secondary to O-demethylation, mediated by CYP3A4 .

Crucially, while Roxithromycin itself is a weak mechanism-based inhibitor of CYP450, its metabolite N-Demethylroxithromycin (M3) exhibits significantly higher potency in forming inhibitory metabolic intermediate (MI) complexes with CYP3A4 in humans.[2] This makes the differential formation rates between species a critical factor in toxicological bridging.

Mechanistic Comparison: Human vs. Rat

Pathway Dominance & Enzymatic Drivers

The generation of N-Demethylroxithromycin involves the oxidative cleavage of the N-methyl group from the desosamine sugar moiety.

FeatureHumans (H. sapiens) Rats (R. norvegicus)
Primary Metabolic Route O-Demethylation (Major) N-Demethylation (Minor)N-Demethylation (Predominant)
Catalytic Enzyme CYP3A4 (High affinity)CYP3A1 (Major), CYP2B1 (Minor)
Metabolite Code M3 (N-mono-demethyl)M3 (N-mono-demethyl)
Downstream Fate Further processed to N,O-di-demethylroxithromycin (M6) or excreted unchanged.Rapid biliary excretion; significant liver retention.[3]
Inhibitory Potential High : M3 forms stable Fe²⁺-metabolite complexes with CYP3A4.[2]Moderate : Lower stability of complex with rat CYP isoforms.
The "Metabolic Switch" Hypothesis

Experimental data suggests a species-dependent "switch" in site selectivity for the CYP450 active site:

  • Rat CYP3A1 favors the tertiary amine of the desosamine sugar (N-demethylation).

  • Human CYP3A4 favors the ether oxime side chain (O-demethylation), though it retains capacity for N-demethylation.

Visualizing the Signaling & Metabolic Pathways

The following diagram illustrates the divergence in Roxithromycin metabolism leading to N-Demethylroxithromycin and its subsequent inhibition loops.

G cluster_Human Human Liver (Microsomes) cluster_Rat Rat Liver (Microsomes) Rox Roxithromycin (Parent Drug) CYP3A4 CYP3A4 Rox->CYP3A4 Substrate CYP3A1 CYP3A1 Rox->CYP3A1 Substrate ODem O-Demethylroxithromycin (Major Metabolite) CYP3A4->ODem Major Route (O-Dealkylation) NDem_H N-Demethylroxithromycin (Minor Metabolite - M3) CYP3A4->NDem_H Minor Route (N-Dealkylation) Complex [M3-Fe(II)-CYP3A4] Inhibitory Complex NDem_H->Complex Mechanism-Based Inactivation NDem_R N-Demethylroxithromycin (Predominant Metabolite) CYP3A1->NDem_R Major Route (N-Dealkylation) Bile Biliary Excretion (High Rate) NDem_R->Bile Elimination

Figure 1: Comparative metabolic flux of Roxithromycin in Human vs. Rat liver, highlighting the divergence in N-demethylation dominance and CYP isoform involvement.

Quantitative Pharmacokinetic Benchmarks

The following data aggregates findings from in vitro microsomal incubations and in vivo pharmacokinetic studies.

ParameterHuman Data Rat Data Implication
Metabolic Clearance (Cl_int) Low (Stable compound)High (Rapid metabolism)Rats under-predict human half-life.
N-Demethylation Rate ~0.2 - 0.5 nmol/min/mg protein> 1.5 nmol/min/mg proteinRats over-predict N-demethyl metabolite exposure.
O-Demethylation Rate > 1.0 nmol/min/mg protein< 0.3 nmol/min/mg proteinHumans favor ether side-chain cleavage.
Biliary Excretion (Parent) ModerateHighRats rely heavily on biliary clearance of N-demethylated forms.
CYP Inhibition (Ki) M3 Metabolite: < 5 µM (Potent)Parent: > 20 µM (Weak)The metabolite is the true inhibitor in humans.

Experimental Protocols

To validate these pathways, the following standardized protocols are recommended. These workflows ensure reproducibility and distinguish between species-specific enzymatic activities.

Protocol A: In Vitro Microsomal Incubation (Species Comparison)

Objective: Quantify the formation rate of N-Demethylroxithromycin (M3) vs. O-Demethylroxithromycin.

  • Preparation:

    • Thaw pooled liver microsomes (Human: 20 mg/mL; Rat: 20 mg/mL) on ice.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

  • Pre-Incubation:

    • Mix 50 µL microsomes (final conc. 0.5 mg/mL) with buffer.

    • Add Roxithromycin substrate (Final conc: 10 µM, 50 µM, 100 µM).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

  • Reaction:

    • Incubate at 37°C with shaking for 30 minutes (Linear range).

  • Termination:

    • Add ice-cold Acetonitrile (containing internal standard, e.g., Clarithromycin) in a 1:1 volume ratio.

    • Centrifuge at 10,000 x g for 10 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor transitions:

      • Roxithromycin: m/z 837.5 → 158.2

      • N-Demethylroxithromycin: m/z 823.5 → 158.2 (Loss of -CH₃ from desosamine)

Protocol B: Workflow Visualization

Experiment Start Start: Liver Microsomes (Human vs Rat) Substrate Add Roxithromycin (10 - 100 µM) Start->Substrate NADPH Initiate with NADPH Regenerating System Substrate->NADPH Incubate Incubate 37°C, 30 min NADPH->Incubate Quench Quench with ACN + Internal Standard Incubate->Quench Centrifuge Centrifuge 10,000g, 10 min Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate Vmax/Km for N- vs O-Demethylation LCMS->Data

Figure 2: Standardized workflow for comparative in vitro metabolic stability assessment.

References

  • Li, X. Q., Zhong, D. F., Huang, H. H., & Wu, S. D. (2001). Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica, 22(5), 469-474.

  • Delaforge, M., Sartori, E., & Mansuy, D. (1988).[4] In vivo and in vitro effects of a new macrolide antibiotic roxithromycin on rat liver cytochrome P-450: comparison with troleandomycin and erythromycin.[2][4] Chemico-Biological Interactions, 68(3-4), 179-188.[4]

  • Yamazaki, H., & Shimada, T. (1998). Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin.[2] Drug Metabolism and Disposition, 26(11), 1053-1057.

  • Zhong, D. F., & Li, X. Q. (2000). Identification of the metabolites of roxithromycin in humans. Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 35(2), 131-135.

  • Puri, R., & Hu, M. (2005). Absorption, metabolism, and excretion of roxithromycin in the isolated perfused rat liver. International Journal of Pharmaceutics.

Sources

Head-to-head comparison of different synthesis methods for N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Demethylroxithromycin (also referred to as N-mono-demethylroxithromycin or 3''-N-demethylroxithromycin) is a critical metabolite and process impurity of the semi-synthetic macrolide antibiotic Roxithromycin. It serves as a vital reference standard for pharmacokinetic profiling and quality control (impurity testing) in pharmaceutical development.

Unlike its parent molecule Erythromycin, Roxithromycin possesses an ether oxime side chain that introduces susceptibility to


 isomerization under harsh conditions. Consequently, the synthesis of its N-demethylated derivative requires methods that selectively cleave the N-methyl group on the desosamine sugar without degrading the oxime ether or the glycosidic linkages.

This guide compares the two primary synthetic routes:

  • The Oxidative Photolytic/Thermal Method (Iodine/NaOAc): The industrial "gold standard" for high-yield production.

  • The Carbamate Method (ACE-Cl): A non-oxidative chemical alternative for specific sensitivity requirements.

Comparative Analysis of Methods

The following table summarizes the operational parameters and performance metrics for both methods based on recent experimental data.

FeatureMethod A: Iodine-Mediated (Oxidative) Method B: Chloroformate (ACE-Cl)
Primary Mechanism Radical/Ionic Redox (Polonovski-type)Electrophilic Dealkylation (Carbamate)
Yield High (~80–85%) Moderate (~70–75%)
Reaction Time Rapid (2–4 hours)Long (12–24 hours)
Reagent Cost Low (Iodine, Sodium Acetate)High (1-Chloroethyl chloroformate)
Scalability Excellent (Kilogram scale proven)Moderate (Purification often required)
Selectivity High for 3''-N position; risk of over-oxidationHigh; avoids oxidative byproducts
Key Risk

Isomerization of oxime if overheated
Hydrolysis of glycosidic bonds if acidic
Deep Dive: Method A (Iodine/Sodium Acetate)

This method is the industry-preferred route due to its operational simplicity and high yield. It utilizes iodine as an oxidant to generate an N-iodoammonium intermediate, which undergoes elimination to an imine, followed by hydrolysis.

Mechanism of Action

The reaction proceeds via a modified Polonovski-type pathway. The iodine oxidizes the tertiary amine to an N-iodo species. Base-promoted elimination generates an iminium ion, which is subsequently hydrolyzed to release formaldehyde and the secondary amine.

IodineMechanism Rox Roxithromycin (Tertiary Amine) NIodo N-Iodo Ammonium Intermediate Rox->NIodo I2, NaOAc (Oxidation) Iminium Iminium Ion (>C=N+<) NIodo->Iminium -HI (Elimination) Hemiaminal Hemiaminal Iminium->Hemiaminal H2O (Hydrolysis) Product N-Demethylroxithromycin (Secondary Amine) Hemiaminal->Product Formaldehyde Formaldehyde (Byproduct) Hemiaminal->Formaldehyde

Figure 1: Mechanism of Iodine-mediated N-demethylation of Roxithromycin.

Experimental Protocol

Reference Standard: Adapted from generic macrolide impurity synthesis protocols (e.g., IOP Conf. Ser. Mater. Sci. Eng. 612).

Reagents:

  • Roxithromycin: 30.0 g (approx. 36 mmol)

  • Sodium Acetate (anhydrous): 25.8 g (approx. 315 mmol)

  • Iodine (

    
    ): ~11.0 g (approx. 43 mmol)
    
  • Methanol: 240 mL

  • Deionized Water: 60 mL

  • Sodium Hydroxide (NaOH): 4M aqueous solution[1]

Step-by-Step Workflow:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Roxithromycin and Sodium Acetate in the Methanol/Water mixture.

  • Initiation: Add Iodine in a single portion. The solution will turn dark reddish-brown.

  • Reaction: Heat the mixture to 60°C . Maintain this temperature strictly; exceeding 70°C increases the risk of

    
     isomerization of the oxime ether.
    
  • pH Control (Critical): As the reaction proceeds, add 4M NaOH dropwise. The iodine is consumed, and the color will fade. Continue heating and stirring until the solution turns from reddish-brown to transparent/yellowish (approx. 2–4 hours). Monitor by TLC (Mobile phase: Petroleum ether:Ethyl acetate:Diethylamine 5:8:[1][2]1) until the starting material spot disappears.[2]

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove methanol.

    • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Wash the organic layer with 5% sodium thiosulfate (to remove residual iodine) and then brine.

    • Dry over anhydrous

      
       and evaporate to dryness.
      
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography if high purity (>99%) is required.

Expected Yield: 25.0 g (83–85%).

Deep Dive: Method B (ACE-Cl / Chloroformate)

For substrates where oxidative conditions cause degradation (e.g., sensitive side chains), the 1-Chloroethyl chloroformate (ACE-Cl) method is the preferred alternative. It avoids the radical pathways of the iodine method.

Mechanism of Action

ACE-Cl attacks the tertiary amine to form a quaternary ammonium salt. This unstable intermediate collapses to a carbamate, releasing chloroethane. Methanolysis of the carbamate liberates the secondary amine.

ACEMechanism Rox Roxithromycin Quat Quaternary Ammonium Salt Rox->Quat ACE-Cl (N-Acylation) Carbamate 1-Chloroethyl Carbamate Quat->Carbamate Heat (-MeCl) Product N-Demethylroxithromycin HCl Salt Carbamate->Product MeOH, Heat (Methanolysis)

Figure 2: Mechanism of ACE-Cl mediated N-demethylation.

Experimental Protocol

Reference Standard: Adapted from J. Org. Chem. protocols for tertiary amine demethylation.

Reagents:

  • Roxithromycin: 5.0 g (6.0 mmol)

  • 1-Chloroethyl chloroformate (ACE-Cl): 1.3 g (9.0 mmol, 1.5 eq)

  • 1,2-Dichloroethane (DCE): 50 mL

  • Methanol: 50 mL

Step-by-Step Workflow:

  • Acylation: Dissolve Roxithromycin in dry DCE under an inert atmosphere (

    
    ).
    
  • Addition: Cool to 0°C. Add ACE-Cl dropwise via syringe.

  • Reflux 1: Allow to warm to room temperature, then heat to reflux (83°C) for 12 hours. This forms the carbamate intermediate.[3][4]

  • Solvent Swap: Evaporate the DCE under vacuum to obtain a residue.

  • Methanolysis: Redissolve the residue in Methanol. Heat to reflux for 4–6 hours. This step cleaves the carbamate to release the amine hydrochloride.

  • Workup:

    • Evaporate Methanol.

    • Basify the residue with saturated

      
       solution.
      
    • Extract with DCM.

    • Dry and concentrate.[2]

  • Purification: Column chromatography is usually required to remove unreacted starting material.

Expected Yield: ~70%.

Expert Recommendations
  • For Routine Standards: Use Method A (Iodine) . It is robust, faster, and produces high-quality crystalline solids often without the need for chromatography. The risk of isomerization is negligible if the temperature is kept

    
    .
    
  • For Isomer-Sensitive Studies: If you observe high levels of Z-isomer in your Method A product (confirmed by HPLC/NMR), switch to Method B (ACE-Cl) . The thermal conditions of Method B are generally milder regarding isomerization, although the acidic methanolysis step requires care to prevent cladinose hydrolysis.

References
  • Synthesis of Erythromycin Derivatives Impurities about N-demonomethyl Compounds. IOP Conf. Series: Materials Science and Engineering, 2019, 612, 022021.[1][2]

  • Demethylation metabolism of roxithromycin in humans and rats. Acta Pharmacologica Sinica, 2001, 22(5), 469-474.[5]

  • Selective N-Dealkylation of Tertiary Amines with 1-Chloroethyl Chloroformate. Journal of Organic Chemistry, 1984, 49, 2081.

  • Process for preparing N-demethyl-N-alkyl erythromycin derivatives. US Patent 5,578,579.

Sources

Accuracy and Precision of N-Demethylroxithromycin Reference Standards: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metrology of Impurities

In pharmaceutical development, the quantification of impurities is not merely a compliance checkbox; it is a safety imperative. N-Demethylroxithromycin (also known as EP Impurity F or N-mono-demethyl roxithromycin) is a critical metabolite and degradation product of the macrolide antibiotic Roxithromycin.[1][2][3][4]

Under ICH Q3A(R2) and Q3B(R2) guidelines, reporting thresholds for impurities can be as low as 0.05%.[2][3][4] At these trace levels, the accuracy and precision of the reference standard used for quantitation dictate the validity of the entire analytical method. A standard with undefined uncertainty or low purity can lead to Type I errors (false OOS rejection) or, more dangerously, Type II errors (releasing toxic batches).[2][3][4]

This guide objectively compares the performance of High-Purity Certified Reference Standards (CRS) against common alternatives (Non-Certified Analytical Standards and Relative Retention Time estimations) and provides a self-validating protocol for their qualification.

Technical Background: The Analyte

  • Chemical Name: N-Demethylroxithromycin[1][2][3][5][6]

  • Molecular Formula: C40H74N2O15[3][4][5]

  • Molecular Weight: ~823.02 g/mol [3][4][5]

  • Origin: Formed via N-demethylation of the desosamine sugar moiety of Roxithromycin.[4] It acts as both a metabolic byproduct (CYP3A4 activity) and a stability-indicating impurity.[2][3][4]

The Quantitation Challenge

Unlike the parent drug, N-Demethylroxithromycin often lacks a distinct, strong chromophore that is identical to the parent, or it may exhibit different ionization efficiency in LC-MS.[1] Relying on the parent drug's response factor (assuming RRF = 1.[4]0) without verification is a primary source of analytical error.[3][4]

Comparative Analysis: Reference Standard Alternatives

To ensure data integrity, researchers must choose between three primary approaches for quantifying this impurity. The table below contrasts the N-Demethylroxithromycin Certified Reference Standard (CRS) with its alternatives.

Table 1: Performance Matrix of Quantitation Strategies
FeatureOption A: Certified Reference Standard (CRS) Option B: Non-Certified Analytical Standard Option C: RRT / Parent-External Standard
Purity Definition Mass Balance Approach (100% - Impurities - Water - Residual Solvents).[1][2][3][4] Typically >98.0%.[3][4][7][8][9]Area % Normalization . Often overestimates purity by ignoring non-UV absorbing contaminants (salts, water).[2][3][4]Assumed 100% . Relies on the purity of the Parent Drug (Roxithromycin).[4][9]
Uncertainty Explicitly stated (e.g., ± 0.5%). Includes homogeneity and stability data.[4]Unknown or high.[4]High. Depends on the Relative Response Factor (RRF) accuracy.
Traceability Traceable to SI units or Pharmacopoeial Primary Standards (EP/USP).[2][3][4]Internal traceability only.Traceable only to the parent drug standard.[4]
Accuracy Risk Low .[4][8] Direct comparison corrects for response differences.Medium . Risk of under-quantifying if the standard is actually 85% pure but labeled "95%".[4]High . Assumes RRF=1.[3][4]0. If actual RRF=0.8, impurity is underestimated by 20%.[3][4]
Suitability Mandatory for Method Validation and Release Testing .[4]Acceptable for Early R&D or Identification only.[4]Acceptable only if RRF is established and validated.[4]

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for selecting and qualifying the reference standard to ensure accuracy.

ReferenceStandardLogic cluster_risk Risk Zone: Non-Certified Standards Start Impurity Quantitation Required CheckSource Is Pharmacopoeial Primary Standard Available? Start->CheckSource YesPrimary Use Primary Standard (No Characterization Needed) CheckSource->YesPrimary Yes NoPrimary Source Secondary/Commercial Standard CheckSource->NoPrimary No Qualification Perform In-House Qualification NoPrimary->Qualification Step1 1. Structural ID (NMR, MS, IR) Qualification->Step1 Step2 2. Purity Assessment (HPLC + KF + ROI) Step1->Step2 Step3 3. Mass Balance Calculation Assigned Purity = 100 - (Org + Vol + Inorg) Step2->Step3 RiskNode Using 'Area %' Purity Leads to Potency Error Step2->RiskNode If KF/ROI skipped FinalUse Calculate RRF & Validate Method Step3->FinalUse

Figure 1: Decision logic for Reference Standard selection and the "Mass Balance" qualification workflow required for non-compendial standards.

Experimental Protocol: Self-Validating Accuracy Assessment

To objectively verify the accuracy of your N-Demethylroxithromycin standard, do not rely solely on the Certificate of Analysis (CoA). Use this Relative Response Factor (RRF) Determination Protocol . This experiment validates the standard by cross-referencing it against the parent drug, assuming the UV extinction coefficients are structurally similar but not identical.

Objective

Determine the RRF of N-Demethylroxithromycin relative to Roxithromycin to correct for detector response differences.

Materials
  • Standard A: Roxithromycin Primary Standard (Known Purity

    
    ).[2][3][4]
    
  • Standard B: N-Demethylroxithromycin Candidate Standard (Claimed Purity

    
    ).[1][2][3][4]
    
  • System: HPLC-UV (210 nm) or LC-MS/MS.[1][2][3][4]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 1000 µg/mL stock of Standard A in Methanol.[4]

    • Prepare a 1000 µg/mL stock of Standard B in Methanol.[4]

    • Critical Control: Weigh at least 20 mg to minimize weighing error (<0.1%).

  • Linearity Solutions (Self-Validation Step):

    • Dilute both stocks to create a 5-point curve ranging from LOQ (e.g., 0.5 µg/mL) to 150% of the specification limit (e.g., 10 µg/mL).

    • Why: This proves the detector response is linear for both analytes in the relevant range.[4]

  • HPLC Analysis:

    • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm).[2][3][4]

    • Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (60:40 v/v).[2][3][4]

    • Flow Rate: 1.0 mL/min.[4][9]

    • Detection: UV at 210 nm.[4][10]

  • Calculation of Slope (Sensitivity):

    • Plot Concentration (

      
      ) vs. Peak Area (
      
      
      
      ) for both.[2][3][4]
    • Obtain Slope for Parent (

      
      ) and Impurity (
      
      
      
      ).[2][3][4]
  • RRF Calculation:

    
    
    
Interpretation
  • If

    
     : The impurity has a similar response to the parent.[4] You may theoretically use the parent standard for quantitation (Option C), but using the specific Standard B is still more accurate.[4]
    
  • If

    
     or 
    
    
    
    : You MUST use the N-Demethylroxithromycin Certified Standard (Option A) for calculation, or apply this RRF as a correction factor.
  • Validation Check: If the

    
     of the linearity lines is < 0.999, the precision of the system is insufficient to assign an RRF.
    

Case Study: The Cost of Low Accuracy

Scenario: A QC lab analyzes a stability batch of Roxithromycin tablets.

  • True Impurity Level: 0.48% (Specification Limit: 0.50%).[2][3][4]

  • Standard Used: "Research Grade" N-Demethylroxithromycin (90% purity, but CoA claimed 98% based on Area%).[1][2][3][4]

Result: Because the standard was actually less pure than claimed, the analyst weighed "more" active impurity than they thought.

  • Calculation:

    
    
    
  • Since the standard was impure, the

    
     was lower than it should have been for a 98% pure substance.[4]
    
  • Calculated Result: 0.53% (OOS).

Consequence: The batch was rejected unnecessarily (Type I Error), costing the company ~$50,000 in investigation and destruction costs. Using a Certified Reference Standard (characterized by Mass Balance) would have yielded the correct 0.48% result.[4]

Metabolic Pathway Visualization[1][2]

Understanding the structural relationship helps explain why RRFs differ.[4]

DegradationPathway cluster_structure Structural Impact on Detection Roxithromycin Roxithromycin (Parent Drug) C41H76N2O15 Intermediate CYP3A4 / Acid Hydrolysis (N-Demethylation) Roxithromycin->Intermediate - CH3 Group ImpurityF N-Demethylroxithromycin (Impurity F) C40H74N2O15 Intermediate->ImpurityF Loss of Methyl on Desosamine Sugar Note Loss of methyl group alters lipophilicity and ionization (LC-MS) but minimally affects UV chromophore. ImpurityF->Note

Figure 2: Metabolic and degradation pathway leading to N-Demethylroxithromycin.[1][2][3][4] The structural change (N-demethylation) is minor but significant for accurate mass-based detection.[1][2][3][4]

References

  • European Pharmacopoeia (Ph.[3][4] Eur.) . Roxithromycin Monograph 10th Edition. Strasbourg: Council of Europe.[4] [1][2][3][4]

  • ICH Expert Working Group . ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation, 2006.[3][4]

  • United States Pharmacopeia (USP) . General Chapter <1225> Validation of Compendial Procedures. Rockville: USP Convention.[3][4] [1][2][3][4]

  • LGC Standards . N-Demethyl Roxithromycin Reference Material Data Sheet.

  • Han, H.K., et al. "Characterization of impurities in roxithromycin by liquid chromatography-mass spectrometry."[3][4] Journal of Pharmaceutical and Biomedical Analysis, 2020.

Sources

Comparative Stability of N-Demethylroxithromycin and Roxithromycin Under Stress Conditions

[1]

Executive Summary

Roxithromycin is a semi-synthetic 14-membered macrolide antibiotic designed to have superior acid stability compared to Erythromycin due to the ether oxime moiety at the C9 position. N-Demethylroxithromycin (also known as Impurity F or N-desmethylroxithromycin) is a major degradation product and metabolite formed via oxidative N-dealkylation of the desosamine sugar.

While Roxithromycin exhibits robust stability under thermal and photolytic conditions, it remains susceptible to acid hydrolysis (cladinose loss) and oxidative stress. N-Demethylroxithromycin shares the core macrolide instability (acid lability) but exhibits distinct oxidative kinetics due to the presence of a secondary amine, making it a transient intermediate that degrades further into N,N-didesmethyl derivatives.

Chemical Structure & Properties

The stability difference lies in the amino-sugar moiety. Roxithromycin possesses a tertiary amine, while N-Demethylroxithromycin possesses a secondary amine.

FeatureRoxithromycin (ROX)N-Demethylroxithromycin (NDR)
CAS Registry 80214-83-1118267-18-8
Structure Tertiary Amine (N(CH₃)₂)Secondary Amine (NHCH₃)
Role Active Pharmaceutical Ingredient (API)Metabolite / Impurity F
Key Lability Acid (Cladinose), Oxidation (N-oxide)Acid (Cladinose), Oxidation (Radical attack)

Experimental Methodology

To objectively compare stability, the following forced degradation protocol is recommended. This workflow is validated to separate the parent from its demethylated impurities.

Stress Conditions (Protocol)
  • Acid Hydrolysis: 0.1 M HCl at 25°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 25°C for 24 hours (Stronger stress: 1.0 M NaOH at 60°C).

  • Oxidation: 3% H₂O₂ at Room Temperature for 6 hours.

  • Thermal: 60°C dry heat for 7 days.

  • Photolytic: 1.2 million lux hours (ICH Q1B standard).

Analytical Method (Stability-Indicating HPLC)

This method ensures resolution between ROX, NDR, and the N-oxide impurity.

  • Column: C18 (e.g., BDS Hypersil or equivalent), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 0.05 M Potassium Dihydrogen Phosphate (pH 4.5 adjusted with dilute orthophosphoric acid).

    • Solvent: Acetonitrile.

    • Ratio: Buffer:Acetonitrile (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Macrolides lack strong chromophores; low UV is required).

  • Temperature: Ambient (25°C).

Comparative Stability Analysis

Acidic Stability (Hydrolysis)
  • Roxithromycin: While more stable than Erythromycin, ROX degrades in acidic media.[1] The mechanism involves the protonation of the glycosidic oxygen connecting the cladinose sugar to the lactone ring, leading to the cleavage of the neutral sugar (Cladinose).

  • N-Demethylroxithromycin: Comparable Instability. The N-demethylation on the desosamine sugar does not significantly protect the cladinose glycosidic bond. In acidic conditions, NDR degrades to Descladinosyl-N-demethylroxithromycin at a rate similar to the parent.

  • Result: Both compounds are Unstable at pH < 3.0.

Oxidative Stability
  • Roxithromycin: Degrades primarily into Roxithromycin N-oxide and N-Demethylroxithromycin (NDR). The tertiary amine is the site of attack by radical species (e.g., hydroxyl radicals).

  • N-Demethylroxithromycin: Lower Stability. As a secondary amine, NDR is an intermediate. Under continued oxidative stress, it degrades further into N,N-Didesmethylroxithromycin and hydroxylamine derivatives.

  • Result: ROX is the precursor; NDR is a transient intermediate that degrades further.

Thermal & Photolytic Stability
  • Roxithromycin: Highly stable in solid state. Solutions may show minor degradation under intense UV (forming N-desmethyl analogs).

  • N-Demethylroxithromycin: Exhibits similar solid-state stability. However, in solution, the secondary amine is more photoreactive than the tertiary amine of the parent, leading to faster discoloration or byproduct formation.

Data Summary: Degradation Profile

Stress ConditionRoxithromycin (Parent)N-Demethylroxithromycin (Impurity F)Dominant Degradation Pathway
Acid (0.1 M HCl) Unstable (~20-40% degradation)Unstable Hydrolysis of Cladinose sugar (Loss of neutral sugar).
Base (0.1 M NaOH) Stable (at RT) / Degrades at High TStable (at RT)Saponification of Lactone ring (slow).
Oxidation (H₂O₂) Sensitive (Forms N-oxide & NDR)Highly Sensitive N-dealkylation (NDR -> Didesmethyl) & N-hydroxylation.
Thermal (60°C) Stable (< 2% degradation)Stable Minor lactone isomerization.
Photo (UV) Stable (Solid) / Minor (Solution)Less Stable (Solution)Radical-mediated N-dealkylation.

Mechanistic Visualization

Pathway 1: Degradation Mechanisms

MacrolideDegradationcluster_legendCondition KeyROXRoxithromycin(Parent)NDRN-Demethylroxithromycin(Impurity F)ROX->NDROxidation (H2O2/UV)N-DealkylationNOXRoxithromycinN-OxideROX->NOXOxidationN-OxygenationDecladDescladinosylRoxithromycinROX->DecladAcid Hydrolysis(Cladinose Loss)DidesN,N-DidesmethylRoxithromycinNDR->DidesFurther OxidationNDR->DecladAcid HydrolysiskeyBlue: Parent | Yellow: Metabolite | Red: Oxidative Product | Green: Acid Product

Caption: Degradation pathways of Roxithromycin showing N-Demethylroxithromycin as a central oxidative intermediate.

Pathway 2: Experimental Workflow

Workflowcluster_StressForced Degradation ConditionsSampleSample Preparation(ROX & NDR Standards)AcidAcid: 0.1N HCl24h @ 25°CSample->AcidBaseBase: 0.1N NaOH24h @ 25°CSample->BaseOxOxidation: 3% H2O26h @ RTSample->OxNeutralNeutralization(Quench Acid/Base)Acid->NeutralBase->NeutralHPLCHPLC AnalysisC18, pH 4.5, 215nmOx->HPLCNeutral->HPLCDataCalculate Mass Balance& Impurity %HPLC->Data

Caption: Step-by-step forced degradation and analysis workflow for macrolide stability profiling.

Conclusion & Recommendations

  • Storage: Both Roxithromycin and N-Demethylroxithromycin must be protected from acid and moisture. Formulation buffers should be maintained at pH > 4.5 to prevent cladinose hydrolysis.

  • Impurity Monitoring: In oxidative stress testing (peroxide), the appearance of Impurity F (NDR) is a primary indicator of degradation. However, extended stress will cause Impurity F to decrease as it degrades further; therefore, mass balance calculations must account for N,N-didesmethyl species.

  • Methodology: The use of a phosphate buffer at pH 4.5 in HPLC is critical to stabilize the analytes during the chromatographic run, preventing on-column degradation.

References

  • Akmese, B. (2020).[2] Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Hittite Journal of Science and Engineering. Link

  • BenchChem. (2025). Comparative Stability of Roxithromycin and its Metabolite (E)-O-Demethylroxithromycin Under Stress Conditions. Link

  • Krzek, J., et al. (2014).[3] Roxithromycin degradation by acidic hydrolysis and photocatalysis. Royal Society of Chemistry Advances. Link

  • Shaalan, R.A., et al. (2012). Liquid Chromatographic Determination of Roxithromycin: Application to Stability Studies. Journal of Chromatographic Science. Link

  • Gozlan, I., et al. (2016). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions. Tel Aviv University / ResearchGate. Link

Validating N-Demethylroxithromycin as a Mechanistic Biomarker for Roxithromycin Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Leads[1]

Executive Summary

In the assessment of macrolide pharmacokinetics (PK) and drug-drug interaction (DDI) potential, the parent drug Roxithromycin (RXM) is often the primary analyte. However, relying solely on the parent compound obscures critical metabolic nuances.[1] N-Demethylroxithromycin , a major metabolite mediated by CYP3A4 , serves as a superior mechanistic biomarker for evaluating metabolic flux and mechanism-based inhibition (MBI) potential.[1]

This guide validates the utility of N-Demethylroxithromycin over alternative biomarkers (such as O-demethylroxithromycin or the parent drug alone) and provides a self-validating LC-MS/MS framework for its quantification.[1]

Metabolic Context & Causality

Why N-Demethylroxithromycin?

While O-demethylation is a significant pathway in humans, N-demethylation represents a critical "activation" step for CYP3A4 interaction.[1] Unlike the parent drug, which is a weak reversible inhibitor, the N-demethylated metabolite (M3) can form a nitroso-alkane complex with the heme iron of CYP3A4, leading to quasi-irreversible inhibition.[1]

  • Causality: Monitoring N-Demethylroxithromycin is not just about clearance; it is a direct proxy for the formation of the inhibitory metabolic complex that drives clinical DDIs.

  • Species Divergence: Researchers must note that while rats predominantly utilize the N-demethylation pathway, humans favor O-demethylation.[1] However, the toxicological and DDI relevance in humans remains anchored to the N-demethyl pathway due to its inhibitory potency.

Visualization: Metabolic Pathway & Biomarker Relevance

The following diagram illustrates the divergence in metabolic pathways and the specific feedback loop created by N-Demethylroxithromycin.

RoxithromycinMetabolism RXM Roxithromycin (Parent Drug) CYP3A4 CYP3A4 (Enzyme) RXM->CYP3A4 Substrate Binding NDemethyl N-Demethylroxithromycin (Biomarker M3) CYP3A4->NDemethyl Major Route (Rat) Minor Route (Human) ODemethyl O-Demethylroxithromycin (Metabolite M4) CYP3A4->ODemethyl Major Route (Human) Desclad Descladinose-RXM (Metabolite M1) CYP3A4->Desclad Hydrolysis Complex Nitroso-Fe(II) Complex (Inhibitory) NDemethyl->Complex Oxidation Complex->CYP3A4 Inactivation (MBI)

Figure 1: Metabolic fate of Roxithromycin.[1] Green path indicates the biomarker utility of N-Demethylroxithromycin in detecting mechanism-based inhibition (MBI) potential.[1]

Comparative Analysis: Biomarker Performance

The following table objectively compares N-Demethylroxithromycin against alternative analytes for evaluating metabolic activity.

FeatureN-Demethylroxithromycin (Biomarker)Roxithromycin (Parent)O-Demethylroxithromycin (Alt.[1][2] Metabolite)
Primary Enzyme CYP3A4 (High Specificity)CYP3A4 / Transport (P-gp)CYP3A4
Inhibitory Potential High (Forms MI Complex)Low (Weak Reversible)Negligible
DDI Prediction Excellent (Predicts MBI)Poor (Only Exposure)Moderate (Clearance only)
Stability (Processed) High (Stable >24h at 4°C)HighModerate
Chromatographic Separation Distinct (Polarity Shift)Reference StandardCo-elution risk with matrix
Sensitivity Requirement High (Lower circulating conc.)[1]ModerateModerate

Expert Insight: Choose N-Demethylroxithromycin when the study objective is to assess CYP3A4 liability or inhibition potential .[1] Choose the parent drug only for general bioequivalence (BE) studies.[1]

Experimental Validation Framework (Self-Validating System)

To establish N-Demethylroxithromycin as a valid biomarker, the analytical method must be "self-validating"—meaning it includes internal checks that flag data quality issues in real-time.[1]

Method: Simultaneous LC-MS/MS Quantification

Objective: Quantify RXM and N-Demethylroxithromycin in human plasma with a Lower Limit of Quantification (LLOQ) sufficient to detect trace metabolic conversion.

Step 1: Sample Preparation (Protein Precipitation)
  • Rationale: Liquid-Liquid Extraction (LLE) is often used for RXM, but Protein Precipitation (PPT) is preferred here to ensure recovery of the more polar N-demethyl metabolite.[1]

  • Protocol:

    • Aliquot 50 µL plasma into a 96-well plate.

    • Add 20 µL Internal Standard (Clarithromycin or d7-Roxithromycin at 500 ng/mL).[1]

    • Add 200 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins.

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

    • Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL water (to match initial mobile phase).

Step 2: Chromatographic Separation[1]
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18 or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 3.0 min: 90% B[1]

    • 3.5 min: 90% B[1]

    • 3.6 min: 10% B (Re-equilibration).

  • Causality: Ammonium formate is added to stabilize the ionization of the macrolide structure and prevent peak tailing, which is critical for separating the N-demethyl metabolite from the parent.

Step 3: Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode.

  • Transitions:

    • Roxithromycin: m/z 837.5 → 158.2[1]

    • N-Demethylroxithromycin: m/z 823.5 → 158.2 (Loss of -CH3 group, typically -14 Da shift).[1]

    • IS (Clarithromycin): m/z 748.5 → 158.2

Validation Workflow Visualization

This diagram outlines the decision logic for validating the biomarker method.

ValidationWorkflow Start Method Development Selectivity Selectivity Check (Blank Plasma + 6 Lots) Start->Selectivity MatrixEffect Matrix Effect Evaluation (IS Normalized Matrix Factor) Selectivity->MatrixEffect Decision1 Interference < 20% of LLOQ? MatrixEffect->Decision1 Decision1->Start No (Optimize LC) Linearity Linearity & Range (1-1000 ng/mL) Decision1->Linearity Yes Accuracy Accuracy & Precision (3 runs, 5 replicates) Linearity->Accuracy Decision2 CV < 15% (20% at LLOQ)? Accuracy->Decision2 Decision2->Start No (Check Extraction) Stability Stability Profiling (Benchtop, Freeze-Thaw) Decision2->Stability Yes Final Validated Biomarker Method Stability->Final

Figure 2: Step-by-step validation logic ensuring regulatory compliance (FDA/EMA).

References

  • Metabolic Pathways of Roxithromycin: Zhong, D. F., et al. (2000).[1] Identification of the metabolites of roxithromycin in humans. Drug Metabolism and Disposition.

  • CYP3A4 Inhibition & N-Demethylation: Yamazaki, H., et al. (1995).[1] Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites. [1][4]

  • LC-MS/MS Method Validation: Tan, Z., et al. (2025).[1][3][5][6] Validation of a fully automated high throughput liquid chromatographic/tandem mass spectrometric method for roxithromycin quantification.

  • Species Differences in Metabolism: Li, X. Q., et al. (2001).[1][2] Demethylation metabolism of roxithromycin in humans and rats.

  • Bioanalytical Method Validation Guidance: FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.

Sources

Comparative assessment of N-Demethylroxithromycin levels in different pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of macrolide antibiotics, the quantification of N-Demethylroxithromycin (identified as Impurity F in European Pharmacopoeia) is a critical stability-indicating parameter. As the primary metabolite and degradation product of Roxithromycin, its levels fluctuate significantly depending on the pharmaceutical formulation—specifically between solid dosage forms (tablets) and liquid dosage forms (suspensions) .

This guide provides a technical comparison of these formulations, detailing the analytical methodologies (HPLC-UV vs. LC-MS/MS) required to accurately assess impurity levels. It synthesizes experimental protocols with degradation kinetics to explain why liquid formulations present higher risks of N-demethylation and how to validate detection limits in complex matrices.

The Analyte: N-Demethylroxithromycin[1]

N-Demethylroxithromycin is formed via the loss of a methyl group from the amino sugar moiety (desosamine) of the macrolide ring. This degradation pathway is catalyzed by:

  • Acidic Hydrolysis: Prevalent in gastric-simulated environments or poorly buffered suspensions.

  • Oxidative Stress: Occurs during long-term storage of solid dosage forms.

Regulatory Thresholds

According to ICH Q3B (R2) and Pharmacopoeial standards (EP/USP), the control limits for known impurities in Roxithromycin formulations are stringent:

ParameterLimitContext
Reporting Threshold 0.10%Levels above this must be reported in CoA.
Identification Threshold 0.20%Structure must be confirmed (LC-MS/NMR).
Qualification Threshold 0.50%Safety/Toxicity data required if exceeded.
EP Impurity F Limit NMT 0.5%Specific limit for N-Demethylroxithromycin.

Comparative Analysis: Formulation Impact on Impurity Levels

The physical state of the drug substance dictates the kinetics of N-demethylation. The following table summarizes typical comparative performance based on accelerated stability studies (


).
Table 1: Formulation Performance Matrix
FeatureFilm-Coated Tablets Oral Suspensions (Reconstituted)
Matrix State Solid (Crystalline/Amorphous)Aqueous Dispersion
Primary Stressor Oxidation / HumidityHydrolysis / pH fluctuation
N-Demethylroxithromycin Level (T=0) < 0.05% (Negligible)< 0.10% (Low)
N-Demethylroxithromycin Level (T=Shelf) 0.1% - 0.3%0.3% - 0.8% (High Risk)
Detection Challenge Low (Clean Matrix)High (Excipient Interference)
Recommended Analytical Method HPLC-UV (Isocratic)LC-MS/MS (Gradient)
Causality of Variance
  • Tablets: The film coating acts as a barrier to moisture and oxygen, significantly retarding the demethylation process. Degradation is usually surface-limited.

  • Suspensions: Once reconstituted, the drug is exposed to water. Although Roxithromycin is formulated to be stable at neutral pH, local micro-environmental pH shifts (caused by excipients like sweeteners or preservatives) can accelerate hydrolysis, leading to higher levels of Impurity F.

Analytical Methodologies: HPLC-UV vs. LC-MS/MS[2]

To accurately assess these levels, the choice of detector is paramount. While UV is sufficient for tablets, suspensions often require MS due to matrix complexity.

Diagram 1: Analytical Decision Workflow

The following logic flow illustrates the selection process for the appropriate detection method based on formulation type and required sensitivity.

AnalyticalWorkflow Sample Sample Formulation Type Dosage Type? Sample->Type Tablet Solid Tablet Type->Tablet High Purity Suspension Liquid Suspension Type->Suspension Complex Matrix Extract_Tab MeOH Extraction Tablet->Extract_Tab Extract_Sus SPE / LLE Cleanup Suspension->Extract_Sus Method_UV HPLC-UV (205 nm) (Limit: ~0.05%) Extract_Tab->Method_UV Method_MS LC-MS/MS (MRM) (Limit: <0.01%) Extract_Tab->Method_MS Trace Analysis Extract_Sus->Method_MS Result Quantification & Reporting Method_UV->Result Method_MS->Result

Caption: Decision tree for selecting HPLC-UV versus LC-MS/MS based on matrix complexity and sensitivity requirements.

Experimental Protocol: Quantification of N-Demethylroxithromycin

This protocol is designed to be self-validating by including system suitability parameters that must be met before data is accepted.

Method A: High-Throughput HPLC-UV (For Tablets)

Best for routine QC where impurity levels are expected to be >0.1%.

  • Column: C18 (e.g., Phenomenex Luna or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • Buffer: 0.05 M Ammonium Dihydrogen Phosphate (adjusted to pH 4.5 with dilute phosphoric acid).

    • Solvent: Acetonitrile.[1][2][3]

    • Ratio: 60:40 (Buffer:ACN).

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Roxithromycin has weak UV absorption; low wavelength is critical).
    
  • Sample Prep: Grind tablet; dissolve in Mobile Phase; sonicate 20 min; filter (

    
    ).
    
Method B: High-Sensitivity LC-MS/MS (For Suspensions)

Required for complex matrices or when distinguishing N-demethylroxithromycin from other structurally similar metabolites.

  • Column: C18 Rapid Resolution (

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Phosphate buffers must be avoided in MS to prevent source contamination.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Mass Spectrometry Settings:

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition (Roxithromycin):

      
      .
      
    • MRM Transition (N-Demethyl):

      
       (Loss of 14 Da corresponds to demethylation).
      
System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ): 
    
    
    
    between Roxithromycin and N-Demethylroxithromycin.
  • Tailing Factor:

    
    .
    
  • RSD (n=6):

    
     for area response.
    

Mechanism of Degradation

Understanding the chemical pathway allows researchers to predict stability issues in new formulations.

Diagram 2: Degradation Pathway

Visualizing the conversion of Roxithromycin to its N-Demethylated form under stress.

DegradationPathway Rox Roxithromycin (Parent Drug) Stress Stressor: Acidic pH / Oxidation Rox->Stress Intermediate Carbinolamine Intermediate Stress->Intermediate Oxidative Attack Impurity N-Demethylroxithromycin (Impurity F) Intermediate->Impurity C-N Bond Cleavage Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Release

Caption: The oxidative demethylation pathway of Roxithromycin leading to Impurity F and formaldehyde release.

Data Interpretation & Conclusion

When comparing formulations, researchers should observe the following:

  • Chromatographic Separation: In HPLC-UV, N-Demethylroxithromycin typically elutes before the parent peak (Relative Retention Time ~0.8 - 0.9) due to increased polarity (loss of the methyl group exposes the amine).

  • Mass Balance: In suspension stability studies, if the decrease in the parent peak does not match the increase in Impurity F, investigate hydrolytic cleavage of the cladinose sugar , another common degradation pathway in aqueous acid.

Conclusion: For robust drug development, tablets remain the superior formulation for stability. However, if a suspension is required (e.g., for pediatric use), it is imperative to use LC-MS/MS for stability indicating assays to avoid false negatives caused by matrix interference, and to maintain a formulation pH > 6.0 to minimize N-demethylation.

References

  • European Directorate for the Quality of Medicines. (2023). Roxithromycin Monograph 1208: Impurity F (N-Demethylroxithromycin). European Pharmacopoeia.[4] [Link]

  • Tan, Y., et al. (2020). Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Han, H.K., et al. (2010).[1] Impact of pharmaceutical dosage form on stability and dissolution of roxithromycin.[5][6][7] Chemical & Pharmaceutical Bulletin.[1] [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. ICH Guidelines.[8] [Link]

Sources

Confirming the identity of N-Demethylroxithromycin using orthogonal analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of semi-synthetic macrolides like Roxithromycin, impurity profiling is not merely a compliance exercise but a critical safeguard for patient safety. N-Demethylroxithromycin (often designated as EP Impurity F or a related metabolite) represents a specific challenge: it differs from the parent molecule by only a single methylene group (-CH₂-).[1]

Standard HPLC-UV methods often struggle to definitively distinguish this impurity due to spectral similarity and potential co-elution.[1] Therefore, relying on a single technique is insufficient for the rigorous standards of ICH Q3A/B guidelines.

This guide details a self-validating, orthogonal approach to identity confirmation. By triangulating data from Mass Spectrometry (molecular weight/fragmentation), Nuclear Magnetic Resonance (atom connectivity), and Chromatographic Retention (physicochemical interaction), researchers can establish identity with absolute confidence.[1]

The Orthogonal Workflow

The following decision matrix illustrates the logical flow for confirming N-Demethylroxithromycin, moving from high-sensitivity screening to structural confirmation.

IdentityWorkflow Start Unknown Impurity Peak (RRT ~0.8 - 0.9) LCMS Step 1: LC-HRMS/MS (Mass & Fragmentation) Start->LCMS MassCheck Precursor [M+H]+ = 823.5 Da? (-14 Da vs Parent) LCMS->MassCheck MassCheck->Start No (Reject) FragCheck Diagnostic Fragment m/z 144 (Demethyl-Desosamine)? MassCheck->FragCheck Yes NMR Step 2: 1D & 2D NMR (Structural Connectivity) FragCheck->NMR Yes MethylSignal 1H NMR: N-Me Signal Integrates to 3H (vs 6H)? NMR->MethylSignal HPLC Step 3: Co-Injection (Retention Verification) MethylSignal->HPLC Yes Conclusion Identity Confirmed: N-Demethylroxithromycin HPLC->Conclusion Match Std

Figure 1: Orthogonal decision tree for the identification of N-Demethylroxithromycin.

Technique 1: High-Resolution Mass Spectrometry (LC-HRMS)[1]

Mass spectrometry provides the first tier of evidence by detecting the specific loss of mass corresponding to a methyl group.

The Principle

Roxithromycin contains a tertiary amine on the desosamine sugar. N-demethylation converts this to a secondary amine.[1]

  • Roxithromycin Formula: C₄₁H₇₆N₂O₁₅ (MW: 837.05 Da)[1]

  • N-Demethylroxithromycin Formula: C₄₀H₇₄N₂O₁₅ (MW: 823.03 Da)[1]

Experimental Protocol
  • Instrument: Q-TOF or Orbitrap MS coupled with UPLC.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][2]

  • Gradient: 20% B to 90% B over 15 minutes.

Data Interpretation

The "smoking gun" in MS is not just the parent ion, but the fragmentation pattern of the desosamine sugar.

FeatureRoxithromycin (Parent)N-DemethylroxithromycinShift
Precursor Ion [M+H]⁺ m/z 837.53m/z 823.51-14.02 Da
Key Fragment (Desosamine) m/z 158.12m/z 144.10-14.02 Da
Neutral Loss (Cladinose) -158 Da-158 DaNo Change

Causality: The fragment at m/z 158 in the parent corresponds to the protonated dimethylamino-sugar. In the impurity, this shifts to m/z 144, confirming the modification is specifically on the amine group of the sugar, not the macrolactone ring.

Technique 2: Nuclear Magnetic Resonance (NMR)[1][4][5]

While MS confirms what the mass is, NMR confirms where the atoms are. This is the definitive structural proof.

The Principle

The N-dimethyl group in Roxithromycin appears as a strong singlet integrating to 6 protons. In N-Demethylroxithromycin, this signal's intensity is halved (3 protons), and the chemical shift may move slightly downfield due to the change in shielding from the secondary amine environment.

Experimental Protocol
  • Solvent: CDCl₃ (Deuterated Chloroform) is preferred for sharp resolution of methyl signals.[1]

  • Frequency: 500 MHz or higher recommended.

  • Experiments: ¹H (Proton), ¹³C, and HSQC (Heteronuclear Single Quantum Coherence).

Key Spectral Differences
Signal AssignmentRoxithromycin (¹H δ ppm)N-Demethylroxithromycin (¹H δ ppm)Interpretation
N(CH₃)₂ ~2.28 (s, 6H )N/AParent Signal
N(CH₃)H N/A~2.45 (s, 3H )Diagnostic Signal
H-3' (Desosamine) ~3.20 (dd)~2.80 - 3.00 (m)Shift due to N-demethylation

Mechanistic Insight: The loss of the methyl group reduces the steric bulk and changes the electronic environment of the nitrogen. In the ¹³C spectrum, the N-methyl carbon signal (typically ~40 ppm) will also show a distinct change in intensity or shift.[1] HSQC is vital here to prove the remaining methyl protons are attached to the same nitrogen-bearing carbon.

Technique 3: Chromatographic Selectivity (HPLC)[1]

Finally, the retention behavior serves as a physicochemical check. Secondary amines often interact more strongly with residual silanols on C18 columns than their tertiary counterparts, potentially altering elution order.

Protocol (EP/USP Aligned)
  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent).[1]

  • Buffer: Ammonium dihydrogen phosphate (pH adjusted to ~5-6) or Ammonium Acetate.

  • Detection: UV at 210 nm.[3]

Performance

N-Demethylroxithromycin typically elutes before Roxithromycin in reversed-phase conditions due to the increased polarity of the secondary amine compared to the tertiary amine of the parent.

  • RRT (Relative Retention Time): Typically ~0.85 - 0.95 (Method dependent).[1]

Comparative Summary Guide

The following table summarizes why a multi-modal approach is required.

Analytical MethodSpecificity for N-DemethylPrimary LimitationRole in Validation
HPLC-UV ModerateCan confuse with other polar impurities (e.g., N-oxides).[1]Quantitation & Purity
LC-MS/MS HighIsomers with same mass (e.g., different demethylation site) could exist theoretically.[1]Mass Confirmation
NMR Very HighLow sensitivity; requires isolation of mg quantities.Structural Gold Standard

References

  • European Pharmacopoeia (Ph. Eur.) . "Roxithromycin Monograph 11/2017:1208". European Directorate for the Quality of Medicines & HealthCare. [Link]

  • International Council for Harmonisation (ICH) . "Impurities in New Drug Substances Q3A(R2)". ICH Guidelines. [Link]

  • Liu, M., et al. (2020).[1] "Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR". Journal of Pharmaceutical and Biomedical Analysis. [Link][1][4]

  • PubChem . "Roxithromycin Compound Summary". National Library of Medicine. [Link][1]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: N-Demethylroxithromycin

[1]

Executive Summary & Scientific Rationale

N-Demethylroxithromycin (CAS 118267-18-8) is a primary metabolite of the semi-synthetic macrolide antibiotic Roxithromycin.[1] While often treated as a standard chemical reagent, its structural integrity as a macrolide presents specific environmental risks—primarily the propagation of antimicrobial resistance (AMR) if released into water systems.[1]

The Core Directive: Zero-tolerance for drain disposal. Unlike simple organic salts, the macrocyclic lactone ring of N-Demethylroxithromycin is chemically stable in aqueous environments.[1] Standard municipal wastewater treatment plants (WWTPs) are not designed to degrade these complex structures, leading to bioaccumulation in aquatic ecosystems.[1] Therefore, high-temperature incineration is the only validated method for complete mineralization.[1]

Physicochemical Profile & Hazard Identification

Effective disposal begins with understanding the material's stability.[1] N-Demethylroxithromycin shares the lipophilic and hydrolytic stability profile of its parent compound.[1]

Table 1: Critical Disposal Parameters
ParameterDataOperational Implication
CAS Number 118267-18-8Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₄₀H₇₄N₂O₁₅High carbon content supports combustion.[1]
GHS Classification Acute Tox. 4 (Oral) ; H302Harmful if swallowed.[1][2][3][4] PPE (gloves, mask) is mandatory during waste handling.[1]
Water Solubility Low / Sparingly SolubleDo not attempt to dilute and flush.[1] It will precipitate in traps.[1]
Thermal Stability Stable < 100°CAutoclaving is insufficient for destruction; it only sterilizes, it does not degrade the chemical.[1]
RCRA Status (US) Non-Acute Hazardous (typically)Unless mixed with P-listed solvents, it is often classified as "Non-RCRA Regulated Pharmaceutical Waste" but must still be incinerated.[1]

Waste Segregation & Handling Protocols

Proper segregation minimizes disposal costs while ensuring compliance with EPA Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[1]

The "Blue Bin" Protocol

For N-Demethylroxithromycin, we utilize the Blue Bin system (Non-Hazardous Pharmaceutical Waste) for incineration, distinct from the Red Bin (Biohazard) or Black Bin (RCRA Hazardous).[1]

  • Solid Waste (Powder/Tablets): Collect in a rigid, sealable container labeled "Pharmaceutical Waste - For Incineration."[1]

  • Liquid Waste (Mother Liquors/Solutions):

    • If dissolved in non-hazardous buffers : Absorb onto an inert matrix (vermiculite/bentonite) and dispose of as solid pharmaceutical waste.[1]

    • If dissolved in hazardous solvents (e.g., Methanol, Acetonitrile): Segregate as RCRA Hazardous Waste (Black Bin).[1] The solvent hazard takes precedence.[1]

Visual Workflow: Waste Segregation Logic

The following diagram illustrates the decision matrix for segregating N-Demethylroxithromycin waste streams.

WasteSegregationStartWaste Generation:N-DemethylroxithromycinStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidBlueBinBLUE BIN(Non-RCRA Pharm Waste)Destruction: IncinerationSolid->BlueBinDirect DisposalSolventCheckSolvent Type?Liquid->SolventCheckBlackBinBLACK BIN(RCRA Hazardous)Destruction: Chemical IncinerationSolventCheck->BlackBinFlammable/Toxic Solvent(e.g., MeOH, ACN)AbsorbAbsorb on VermiculiteSolventCheck->AbsorbAqueous/BufferAbsorb->BlueBin

Figure 1: Decision matrix for segregating N-Demethylroxithromycin waste based on physical state and solvent composition.

Operational Disposal Procedures

Solid Waste Disposal (Primary Stream)

Objective: Complete thermal destruction of the macrolide ring.[1]

  • Containment: Place waste N-Demethylroxithromycin (expired powder, contaminated weighing boats, gloves) into a high-density polyethylene (HDPE) container.[1]

  • Labeling: Affix a label reading: "Non-Hazardous Pharmaceutical Waste - Incinerate Only. DO NOT AUTOCLAVE."

  • Transfer: Seal the container when full and transfer to the facility's centralized pharmaceutical waste accumulation area.

  • Final Destruction: Contract with a licensed waste management vendor (e.g., Stericycle, Veolia) for off-site incineration.[1]

    • Verification: Ensure the manifest lists code PHRM or equivalent for pharmaceutical incineration.[1]

Liquid Waste & HPLC Effluent

Objective: Prevent solvent contamination and environmental release.[1]

  • Segregation: Do not mix N-Demethylroxithromycin solutions with general organic waste unless the general waste stream is destined for incineration.[1]

  • Pre-Treatment (Optional but Recommended): For large aqueous volumes (>5L), activated carbon filtration can be used to sequester the antibiotic.[1] The liquid effluent can then be drained (check local permits), while the carbon filter is disposed of as solid pharmaceutical waste.[1]

  • Standard Protocol: Collect in carboys labeled "Aqueous Waste with Trace Antibiotics." Ship for incineration.

Empty Containers
  • P-List Status: N-Demethylroxithromycin is not P-listed.[1] Therefore, containers are considered "RCRA Empty" if all wastes have been removed using standard practices (pouring, pumping).[1]

  • Procedure: Triple rinse the container with a solvent capable of dissolving the residue (e.g., Ethanol).[1] Collect the rinsate as liquid pharmaceutical waste. The empty container can then be recycled or trash-disposed, defaced of all labels.[1]

Emergency Response: Spill Cleanup

In the event of a powder spill, the priority is to prevent inhalation and dispersion.[1]

Visual Workflow: Spill Response

SpillResponseSpillSpill DetectedPPE1. Don PPE(Nitrile Gloves, N95/P100 Mask,Goggles, Lab Coat)Spill->PPEContain2. ContainmentCover with damp paper towelsto prevent dust generationPPE->ContainClean3. CleanupScoop/Wipe up material.Do NOT dry sweep.Contain->CleanDecon4. DecontaminationWipe surface with 10% Bleachfollowed by EthanolClean->DeconDispose5. DisposalPlace all materials inPharm Waste ContainerDecon->Dispose

Figure 2: Step-by-step spill response protocol minimizing aerosolization risks.

Detailed Cleanup Steps:

  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear nitrile gloves, safety goggles, and a respiratory mask (N95 minimum) to avoid inhaling dust.[1]

  • Wet Method: Do not dry sweep.[1] Cover the spill with paper towels dampened with water or a dilute detergent solution.[1] This suppresses dust.[1][2][5]

  • Collection: Scoop the wet material into a waste bag.

  • Decontamination: Wipe the surface with 70% Ethanol or a mild bleach solution to degrade trace residues.[1]

  • Disposal: All cleanup materials (towels, gloves) must go into the pharmaceutical waste bin for incineration.[1]

Regulatory Compliance & References

Adherence to these protocols ensures compliance with the following standards:

  • EPA 40 CFR Part 266 Subpart P: Prohibits the sewering of hazardous waste pharmaceuticals.[1][6]

  • EU Waste Framework Directive: Mandates incineration for active pharmaceutical ingredients (APIs).[1]

References
  • Santa Cruz Biotechnology. N-Demethyl Roxithromycin (CAS 118267-18-8) Product & Safety Data.[1][7] Retrieved from

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (Subpart P).[1][8] Retrieved from

  • National Institutes of Health (NIH). Drain Discharge Guide for Laboratory Chemicals.[1][9] Retrieved from

  • Fisher Scientific. Safety Data Sheet: Roxithromycin (Parent Compound Data).[1] Retrieved from

Personal protective equipment for handling N-Demethylroxithromycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

N-Demethylroxithromycin (CAS: 118267-18-8) is a primary metabolite and impurity of the semi-synthetic macrolide antibiotic, Roxithromycin.[1][2][3] While often categorized generically alongside its parent compound, its handling in a research setting presents distinct risks compared to finished dosage forms.[3]

The Core Hazard: Sensitization, Not Just Toxicity. While the acute toxicity of macrolides is often moderate (Acute Tox. 4), the primary occupational hazard is respiratory and dermal sensitization .[2][3] Repeated exposure to trace amounts of powder can induce an irreversible immune response, leading to occupational asthma or anaphylactic reactions upon future contact.[3]

Operational Control Banding: In the absence of a substance-specific Occupational Exposure Limit (OEL), this protocol applies the Precautionary Principle . We treat N-Demethylroxithromycin as an OEB 3 (Occupational Exposure Band 3) compound (10 – 100 µg/m³), requiring containment and strict barrier protection.[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE ensemble is designed not just to block exposure, but to create a fail-safe doffing system . The "Double-Shell" concept ensures that the inner layer remains clean during the removal of the contaminated outer layer.[3]

Protection ZoneComponentSpecificationScientific Rationale
Respiratory Primary: N95 / P100 NIOSH-approved disposable respirator or half-face elastomeric mask with P100 cartridges.[1][2][3]Macrolide powders are often micronized.[3] Surgical masks offer zero protection against inhalation of sub-micron particles.[3]
Dermal (Hand) Double Gloving Inner: 4-mil Nitrile (Extended Cuff)Outer: 4-mil Nitrile (Standard)Breakthrough Time: Nitrile provides >480 min protection against solid macrolides.[1][2][3] The outer glove takes the contamination; the inner glove protects skin during doffing.[3]
Dermal (Body) Barrier Coat Tyvek® or Polypropylene disposable lab coat with elastic cuffs.[2][3]Cotton coats trap powder in the weave, creating a secondary release source in laundry or office areas.[3]
Ocular Sealed Goggles Indirect vent or non-vented safety goggles.[3]Prevents ocular absorption and migration of dust into the tear ducts, a known route for systemic sensitization.[3]
Operational Workflow: The "Clean-Dirty-Clean" Logic

Handling potent powders requires a strict logical flow to prevent cross-contamination.[3] The following diagram illustrates the critical decision points and physical barriers required for safe handling.

G cluster_HotZone HOT ZONE (Chemical Hood) Start START: Laboratory Entry Hygiene 1. Pre-Gowning Hygiene (Wash Hands, Secure Hair) Start->Hygiene InnerPPE 2. Don Inner PPE (Inner Gloves, N95/P100, Goggles) Hygiene->InnerPPE OuterPPE 3. Don Outer PPE (Lab Coat, Outer Gloves over Cuff) InnerPPE->OuterPPE Weighing 4. Handling & Weighing (Static Control + Transfer) OuterPPE->Weighing Enter Hood Decon 5. Immediate Decon (Wipe Containers with 70% EtOH) Weighing->Decon DoffOuter 6. Doff Outer PPE (Roll Coat Inside-Out, Remove Outer Gloves) Decon->DoffOuter Exit Hood DoffInner 7. Doff Inner PPE (Remove Mask/Goggles by Straps Only) DoffOuter->DoffInner Wash 8. Post-Process Wash (Soap & Water - 20s) DoffInner->Wash End END: Safe Exit Wash->End

Figure 1: The "Clean-Dirty-Clean" workflow prevents migration of N-Demethylroxithromycin powder outside the containment zone.[1][2][3]

Detailed Technical Protocols
A. Static Control during Weighing

Macrolide metabolites are often electrostatic.[3] Electrostatic charge causes powder to "jump" or cling to spatulas, increasing inhalation risk.[3]

  • Protocol: Use an ionizing bar or anti-static gun inside the weigh hood before opening the vial.[3]

  • Why: Neutralizing the charge prevents the powder from dispersing into the air when the container is opened, keeping the material at the bottom of the vial.[3]

B. The "Rolling" Doffing Technique (Critical Step)

Most exposure occurs when taking off protective gear.[2][3]

  • Outer Gloves: Pinch the outside of one glove near the wrist.[3] Peel it away from the hand, turning it inside out.[3] Hold the peeled glove in the gloved hand.[3] Slide a finger of the un-gloved (inner glove only) hand under the remaining outer glove and peel it off.[2][3]

  • Lab Coat: Unbutton/unzip. Grasp the inside of the coat near the shoulders.[3] Peel the coat down the arms, rolling it inside-out as you go.[1][3] This traps any N-Demethylroxithromycin dust inside the bundle.[1][2][3]

  • Disposal: Immediately place the bundled coat and gloves into a dedicated hazardous waste bag.

C. Decontamination & Disposal[1][2][3][4]
  • Solvent Selection: Macrolides are poorly soluble in water but highly soluble in organic solvents.[3]

  • Procedure:

    • Wipe surfaces with 70% Ethanol or Isopropanol first to solubilize and lift the residue.[3]

    • Follow with a soap and water wipe to remove the solvent film.[3]

  • Waste Stream: All solid waste (gloves, wipes, vials) must be segregated into Incineration Only waste streams.[1][2][3] Do not autoclave (heat may volatilize or incompletely degrade the compound) or sewer.[2][3]

D. Emergency Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention; this may indicate sensitization.[3]

  • Eye Contact: Flush for 15 minutes. Note that macrolides can cause transient irritation; do not rub eyes as this drives particles into the cornea.[3]

References
  • Centers for Disease Control and Prevention (CDC). (2019).[2][3] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Retrieved from [Link][1][2]

Sources

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